molecular formula C5H6N2O2 B138944 2-Methyl-1H-imidazole-4-carboxylic acid CAS No. 1457-58-5

2-Methyl-1H-imidazole-4-carboxylic acid

Cat. No.: B138944
CAS No.: 1457-58-5
M. Wt: 126.11 g/mol
InChI Key: DTUIYOVMTFYCBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-1H-imidazole-4-carboxylic acid is a natural product found in Pelomonas puraquae with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-1H-imidazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2/c1-3-6-2-4(7-3)5(8)9/h2H,1H3,(H,6,7)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTUIYOVMTFYCBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20163141
Record name 2-Methyl-1H-imidazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20163141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1457-58-5
Record name 2-Methyl-1H-imidazole-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1457-58-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-1H-imidazole-4-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001457585
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1457-58-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109147
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Methyl-1H-imidazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20163141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-1H-imidazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.494
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

In-Depth Technical Guide on the Crystal Structure of 1-Methyl-1H-imidazole-4,5-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis for researchers, scientists, and drug development professionals.

Initial Note: The crystal structure for 2-Methyl-1H-imidazole-4-carboxylic acid is not publicly available. This guide presents a detailed analysis of the closely related compound, 1-Methyl-1H-imidazole-4,5-dicarboxylic acid , for which crystallographic data has been published. This analysis serves as a valuable reference for understanding the structural characteristics of substituted imidazole carboxylic acids.

Introduction

Imidazole-based compounds are of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, antifungal, and antibacterial properties. The spatial arrangement of atoms within these molecules, determined through single-crystal X-ray diffraction, is crucial for understanding their chemical behavior, intermolecular interactions, and ultimately their efficacy as therapeutic agents. This guide provides a detailed technical overview of the crystal structure of 1-Methyl-1H-imidazole-4,5-dicarboxylic acid, offering insights into its molecular geometry, crystal packing, and the experimental protocols used for its determination.

Molecular Structure and Conformation

The crystal structure of 1-Methyl-1H-imidazole-4,5-dicarboxylic acid reveals that the molecule exists in a zwitterionic form as a hydrate, with the chemical formula C₆H₆N₂O₄·H₂O.[1] In this form, one of the carboxylic acid protons has transferred to one of the imidazole nitrogen atoms, creating a positively charged imidazolium ring and a negatively charged carboxylate group.

The organic molecule is essentially planar, with the two carboxyl groups being approximately coplanar with the imidazole ring.[1] This planarity is a key feature that influences how the molecules pack together in the crystal lattice.

Crystallographic Data

The following table summarizes the key crystallographic data for 1-Methyl-1H-imidazole-4,5-dicarboxylic acid monohydrate.

ParameterValue
Chemical FormulaC₆H₆N₂O₄·H₂O
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.963(2)
b (Å)12.894(3)
c (Å)7.747(2)
α (°)90
β (°)99.87(3)
γ (°)90
Volume (ų)781.5(3)
Z4
Calculated Density (g/cm³)1.703

Intermolecular Interactions and Crystal Packing

The crystal structure of 1-Methyl-1H-imidazole-4,5-dicarboxylic acid is stabilized by a network of intermolecular hydrogen bonds. An intramolecular O—H···O hydrogen bond is observed between the two carboxyl groups.[1] The water molecule plays a crucial role in linking the organic molecules through N—H···O hydrogen bonds.[1] Additionally, intermolecular O—H···O and N—H···O hydrogen bonds are present, further solidifying the crystal structure.[1] These interactions dictate the overall packing of the molecules in the crystal, influencing properties such as solubility and stability.

Experimental Protocols

Synthesis and Crystallization

A general method for the synthesis of 1-alkylimidazole-4,5-dicarboxylic acids involves a two-step process:

  • N-Alkylation of Imidazole: Imidazole is reacted with an appropriate alkylating agent to introduce the methyl group at the N1 position.

  • Oxidation: The resulting 1-methylimidazole is then oxidized to yield 1-methylimidazole-4,5-dicarboxylic acid.

Single crystals suitable for X-ray diffraction are typically obtained through slow evaporation of a saturated solution of the purified compound in a suitable solvent, such as water or an alcohol/water mixture.

X-ray Diffraction Data Collection and Structure Refinement

A single crystal of suitable size and quality is mounted on a diffractometer. X-ray diffraction data is collected at a specific temperature using a monochromatic X-ray source (e.g., Mo Kα radiation). The collected diffraction data is then processed, and the crystal structure is solved using direct methods and refined by full-matrix least-squares on F².

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xrd X-ray Diffraction Analysis synthesis Synthesis of 1-Methyl-1H-imidazole- 4,5-dicarboxylic acid purification Purification synthesis->purification crystallization Single Crystal Growth (Slow Evaporation) purification->crystallization data_collection Data Collection (Single Crystal X-ray Diffractometer) crystallization->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement final_structure final_structure structure_refinement->final_structure Final Crystal Structure & Data

Caption: Experimental workflow for the crystal structure determination.

Intermolecular Hydrogen Bonding Network

hydrogen_bonding cluster_mol1 Molecule 1 (Zwitterion) cluster_mol2 Molecule 2 (Zwitterion) cluster_water Water Molecule N1 N1-H+ H2O H2O N1->H2O N-H···O COO1 C4-COO- COOH1 C5-COOH COOH1->COO1 O-H···O (Intramolecular) COO2 C4-COO- COOH1->COO2 O-H···O (Intermolecular) N2 N1-H+ COOH2 C5-COOH H2O->COO2 O-H···O

Caption: Key intermolecular hydrogen bonding interactions.

Conclusion

The crystal structure of 1-Methyl-1H-imidazole-4,5-dicarboxylic acid provides fundamental insights into the solid-state conformation and intermolecular interactions of this class of compounds. The zwitterionic nature and the extensive hydrogen bonding network are key features that govern its physicochemical properties. This detailed structural information is invaluable for computational modeling, understanding structure-activity relationships, and guiding the design of new imidazole-based therapeutic agents.

References

Spectroscopic Profile of 2-Methyl-1H-imidazole-4-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methyl-1H-imidazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of a complete, published dataset for this specific molecule, this guide combines available experimental data with data from closely related structural analogs to provide a robust framework for its characterization. The information is presented to assist in the identification, characterization, and quality control of this compound.

Spectroscopic Data Summary

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound and its structural analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) ppmMultiplicityAssignment
This compoundDMSO-d₆~2.3 (s, 3H), ~7.5 (s, 1H), ~12.0 (br s, 1H), ~12.5 (br s, 1H)singlet, singlet, broad singlet, broad singletCH₃, H5, NH, COOH (Predicted)
1H-Imidazole-4-carboxylic acid[1]DMSO-d₆7.6 (s, 1H), 7.7 (s, 1H)singlet, singletH2, H5
2-MethylimidazoleCDCl₃2.3 (s, 3H), 6.8 (s, 2H)singlet, singletCH₃, H4/H5

Table 2: ¹³C NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) ppmAssignment
This compoundDMSO-d₆~13, ~120, ~138, ~145, ~165CH₃, C5, C4, C2, C=O (Predicted)
1H-Imidazole-4-carboxylic acid[1]DMSO-d₆118.0, 135.0, 137.0, 164.0C5, C2, C4, C=O
2-MethylimidazoleDMSO-d₆13.0, 120.0, 145.0CH₃, C4/C5, C2

Predicted data for this compound is based on the analysis of its structural components and comparison with analogous compounds.

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data

CompoundSample Prep.Wavenumber (cm⁻¹)Assignment
This compoundKBr Pellet~3100-2500 (broad), ~1700 (strong), ~1600, ~1550, ~1450O-H (stretch, H-bonded), C=O (stretch), C=N, C=C (ring stretch), C-H (bend) (Predicted)
1H-Imidazole-4-carboxylic acid[2]KBr Pellet3150-2500 (broad), 1690 (strong), 1590, 1540O-H (stretch, H-bonded), C=O (stretch), C=N, C=C (ring stretch)
2-MethylimidazoleKBr Pellet3100-2800 (broad), 1585, 1460, 1100N-H (stretch), C=N, C-H (bend), C-N (stretch)

Predicted data for this compound is based on characteristic group frequencies and comparison with analogous compounds.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

CompoundIonization Mode[M+H]⁺ (m/z)Key Fragment Ions (m/z) (Predicted)
This compound[3]GC-MS (EI)126108 ([M-H₂O]⁺), 81 ([M-COOH]⁺), 54

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may require optimization based on the instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

    • Ensure the sample is fully dissolved. Sonication may be used to aid dissolution.

    • Transfer the solution to a 5 mm NMR tube.

    • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if required.

  • ¹H NMR Acquisition:

    • The ¹H NMR spectrum is typically acquired on a 400 MHz or 500 MHz spectrometer.

    • Standard acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

    • Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • The ¹³C NMR spectrum is acquired on the same instrument, typically at a frequency of 100 or 125 MHz.

    • A proton-decoupled pulse sequence is used to simplify the spectrum.

    • Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet):

    • Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place the powder in a pellet press and apply pressure to form a transparent or translucent pellet.

  • FTIR Acquisition:

    • The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

    • A background spectrum of the empty sample compartment or a pure KBr pellet is recorded first.

    • The sample pellet is then placed in the sample holder, and the spectrum is acquired, typically in the range of 4000 to 400 cm⁻¹.

    • Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
  • Sample Preparation (GC-MS):

    • For Gas Chromatography-Mass Spectrometry (GC-MS), the carboxylic acid may require derivatization to increase its volatility. A common method is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

    • Dissolve a small amount of the sample in a suitable solvent (e.g., acetonitrile) and add the derivatizing agent.

    • Heat the mixture to ensure complete reaction.

  • GC-MS Acquisition:

    • The derivatized sample is injected into the gas chromatograph, which separates the components of the mixture.

    • The separated components then enter the mass spectrometer.

    • Electron Ionization (EI) is a common ionization technique used in GC-MS, where the sample molecules are bombarded with high-energy electrons, causing ionization and fragmentation.

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Structural Elucidation Synthesis Synthesis & Purification of This compound Sample_Prep Sample Dissolution (Deuterated Solvent for NMR) or Derivatization (for GC-MS) Synthesis->Sample_Prep NMR NMR Spectroscopy (¹H and ¹³C) Sample_Prep->NMR IR IR Spectroscopy Sample_Prep->IR MS Mass Spectrometry Sample_Prep->MS NMR_Data NMR Data Analysis: Chemical Shifts, Multiplicity, Integration NMR->NMR_Data IR_Data IR Data Analysis: Characteristic Absorptions IR->IR_Data MS_Data MS Data Analysis: Molecular Ion, Fragmentation MS->MS_Data Structure Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic characterization of a chemical compound.

References

The Diverse Biological Activities of 2-Methyl-1H-imidazole-4-carboxylic Acid Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazole nucleus, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds. Among these, derivatives of 2-Methyl-1H-imidazole-4-carboxylic acid are emerging as a versatile scaffold for the development of novel therapeutic agents. This technical guide provides an in-depth analysis of the synthesis, biological activities, and mechanisms of action of these derivatives, with a focus on their potential in antimicrobial, anti-inflammatory, and anticancer applications.

Synthesis of this compound Derivatives

The synthesis of derivatives based on the this compound core typically involves initial functionalization of the carboxylic acid group to form esters or amides. These intermediates can then undergo further modifications. A common synthetic route involves the conversion of the carboxylic acid to a more reactive species, such as an acid chloride or an ester, which can then be reacted with a variety of amines or alcohols to generate a library of amide and ester derivatives.

A key intermediate, 5-methyl-1H-imidazole-4-carboxylic acid hydrazide, can be synthesized by the reaction of the corresponding ethyl ester with hydrazine hydrate. This hydrazide serves as a versatile precursor for the synthesis of various heterocyclic systems, such as 1,3,4-oxadiazoles and 1,2,4-triazoles, by reacting with appropriate reagents.

Antimicrobial Activity

Derivatives of the imidazole scaffold are well-established antimicrobial agents. Their mechanism of action often involves the disruption of microbial cell wall synthesis or the inhibition of essential enzymes. For this compound derivatives, the antimicrobial activity is influenced by the nature of the substituents on the imidazole ring and the carboxylic acid moiety.

Antibacterial Activity

Several studies have reported the antibacterial activity of imidazole derivatives against a range of Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve the inhibition of bacterial DNA replication, interference with cell wall synthesis, and disruption of the cell membrane. The lipophilicity of the derivatives, influenced by the substituents, plays a crucial role in their ability to penetrate the bacterial cell membrane.

While specific MIC (Minimum Inhibitory Concentration) values for a wide range of this compound derivatives are not extensively documented in publicly available literature, related imidazole compounds have shown significant promise. For instance, certain 1H-imidazole-4-carboxylic acid derivatives have demonstrated activity against drug-sensitive and drug-resistant strains of M. tuberculosis.[1]

Antifungal Activity

Imidazole derivatives are a cornerstone of antifungal therapy. Their primary mechanism of action is the inhibition of lanosterol 14α-demethylase, an enzyme essential for the synthesis of ergosterol, a vital component of the fungal cell membrane. This disruption leads to increased membrane permeability and ultimately, fungal cell death.

Experimental Protocols for Antimicrobial Susceptibility Testing

Standardized methods are crucial for evaluating the antimicrobial efficacy of novel compounds. The following are summaries of widely accepted protocols.

This method is used to determine the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

  • Preparation of Compound Dilutions: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., adjusted to a 0.5 McFarland standard) is prepared and further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Incubation: The inoculated plates are incubated under appropriate conditions (e.g., 35-37°C for 16-20 hours for most bacteria).

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

This method provides a qualitative assessment of antimicrobial activity.

  • Preparation of Agar Plates: A standardized inoculum of the test microorganism is uniformly spread onto the surface of an agar plate.

  • Well Creation: Sterile wells are punched into the agar using a cork borer.

  • Compound Application: A fixed volume of the test compound solution is added to each well.

  • Incubation: The plates are incubated under suitable conditions.

  • Zone of Inhibition Measurement: The diameter of the clear zone around the well where microbial growth is inhibited is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Experimental Workflow for Antimicrobial Susceptibility Testing

G cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation cluster_results Results Compound_Prep Prepare Serial Dilutions of Test Compound Broth_Dilution Broth Microdilution: Add inoculum to wells with compound dilutions Compound_Prep->Broth_Dilution Agar_Diffusion Agar Well Diffusion: Apply compound to wells in inoculated agar Compound_Prep->Agar_Diffusion Inoculum_Prep Prepare Standardized Microbial Inoculum Inoculum_Prep->Broth_Dilution Inoculum_Prep->Agar_Diffusion Incubate_Broth Incubate Microtiter Plate (e.g., 37°C, 18-24h) Broth_Dilution->Incubate_Broth Incubate_Agar Incubate Agar Plate (e.g., 37°C, 18-24h) Agar_Diffusion->Incubate_Agar Read_MIC Determine MIC: Lowest concentration with no visible growth Incubate_Broth->Read_MIC Measure_Zone Measure Zone of Inhibition: Diameter of clearing (mm) Incubate_Agar->Measure_Zone

Caption: Workflow for determining antimicrobial activity.

Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of numerous diseases. Imidazole derivatives have demonstrated significant anti-inflammatory properties, often attributed to their ability to modulate key inflammatory pathways.

The anti-inflammatory effects of imidazole-based compounds are often mediated through the inhibition of enzymes involved in the arachidonic acid cascade, such as cyclooxygenase (COX) enzymes (COX-1 and COX-2). By inhibiting these enzymes, the production of pro-inflammatory prostaglandins is reduced. Furthermore, some imidazole derivatives have been shown to modulate the activity of the transcription factor NF-κB, a master regulator of the inflammatory response. This modulation can lead to the downregulation of pro-inflammatory cytokines like TNF-α and IL-1β.

A study on new methyl-imidazolyl-1,3,4-oxadiazoles and 1,2,4-triazoles derived from 5-methyl-1H-imidazole-4-carboxylic acid demonstrated significant analgesic and anti-inflammatory activities. Several of the synthesized compounds showed anti-inflammatory responses comparable to the standard drug indomethacin in the carrageenan-induced rat paw edema test, with the added benefit of a safer profile regarding ulcerogenic activity.

Experimental Protocol for Carrageenan-Induced Paw Edema in Rats

This is a widely used and reliable model for evaluating the anti-inflammatory activity of novel compounds.

  • Animal Model: Male Wistar rats are typically used.

  • Induction of Edema: A subplantar injection of a 1% solution of carrageenan in saline is administered into the right hind paw of the rats to induce localized inflammation and edema.

  • Compound Administration: The test compounds are administered, usually intraperitoneally or orally, at a specified time before the carrageenan injection. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin.

  • Measurement of Paw Edema: The volume of the paw is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Signaling Pathway for Imidazole-Mediated Anti-inflammatory Action

G cluster_stimulus Inflammatory Stimulus cluster_pathway Cellular Signaling cluster_response Inflammatory Response Stimulus e.g., Carrageenan NFkB NF-κB Pathway Stimulus->NFkB COX COX Enzymes Stimulus->COX Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Cytokines Prostaglandins Prostaglandins COX->Prostaglandins Imidazole Imidazole Derivative Imidazole->NFkB Inhibition Imidazole->COX Inhibition Inflammation Inflammation (Edema, Pain) Cytokines->Inflammation Prostaglandins->Inflammation

Caption: Imidazole derivatives can inhibit inflammatory pathways.

Anticancer Activity

The imidazole scaffold is present in several clinically used anticancer drugs. Derivatives of this compound are being investigated for their potential as novel anticancer agents. Their mechanisms of action are diverse and can include the inhibition of protein kinases, disruption of microtubule dynamics, and induction of apoptosis.

While comprehensive quantitative data for this compound derivatives is still emerging, studies on various imidazole derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines.

Table 1: Anticancer Activity of Selected Imidazole Derivatives

Compound ClassCell LineIC50 (µM)Reference
Pyrimidin-4-yl-1H-imidazol-2-yl derivativesA375P (Melanoma)0.62 - 4.49[PMID: 20106651]
5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-ThionesMCF-7 (Breast), HepG2 (Liver), HCT-116 (Colon)< 5[ResearchGate]
Imidazole-based ionic liquidsK562 (Leukemia), SK-N-DZ (Neuroblastoma)4.7 - 30.4[ResearchGate]

Note: The compounds listed are illustrative of the anticancer potential of the broader imidazole class and are not direct derivatives of this compound.

Experimental Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated for each concentration relative to the untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.

Other Biological Activities

Derivatives of imidazole-4-carboxylic acid have also been explored for other therapeutic applications, including antiplatelet activity. For example, 1-arylalkyl-5-phenylsulfonamino-imidazole-4-carboxylic acid esters and their carboxamides have been identified as potent antiplatelet agents, with some compounds exhibiting IC50 values in the low micromolar and even nanomolar range against platelet aggregation induced by various agonists. The mechanism of action for these compounds can involve the antagonism of platelet receptors or the inhibition of enzymes like COX-1.

Table 2: Antiplatelet Activity of Imidazole-4-carboxylic Acid Derivatives

CompoundInducerIC50ActivityReference
Ester 5cPAF1 µMPAF Antagonist
Ester 5c-0.4 µMCOX-1 Inhibition
Carboxamide 6cADP2 µMADP Antagonist
Compound 6gPAF4 µMPAF Antagonist
Compound 6g-1 µMCOX-1 Inhibition
Derivative 6iAdrenaline0.15 µMAdrenergic Antagonist
Derivative 6iPAF0.66 µMPAF Antagonist

Conclusion and Future Perspectives

Derivatives of this compound represent a promising and versatile scaffold in drug discovery. The existing body of research highlights their potential as antimicrobial, anti-inflammatory, and anticancer agents. The ease of synthetic modification of the imidazole core and the carboxylic acid functionality allows for the generation of large and diverse compound libraries for structure-activity relationship (SAR) studies.

Future research should focus on the synthesis and biological evaluation of a broader range of this compound derivatives to identify lead compounds with enhanced potency and selectivity. Elucidating the specific molecular targets and signaling pathways involved in their biological activities will be crucial for their further development as therapeutic agents. The continued exploration of this chemical space holds significant promise for the discovery of novel drugs to address unmet medical needs.

References

2-Methyl-1H-imidazole-4-carboxylic Acid: A Versatile Heterocyclic Scaffold for Scientific Advancement

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-1H-imidazole-4-carboxylic acid is a pivotal heterocyclic building block, distinguished by its substituted imidazole core. This structure imparts a unique combination of chemical reactivity and biological significance, making it a valuable asset in the fields of medicinal chemistry, materials science, and organic synthesis. Its bifunctional nature, featuring both a carboxylic acid and a methylated imidazole ring, allows for diverse chemical modifications, leading to the synthesis of a wide array of derivatives with significant therapeutic and industrial potential. This guide provides a comprehensive overview of the synthesis, key reactions, and biological relevance of this compound, supported by detailed experimental protocols, quantitative data, and pathway visualizations to facilitate its application in research and development.

Physicochemical Properties and Spectroscopic Data

This compound is a stable, solid compound. Its structural characteristics have been elucidated through various spectroscopic techniques. The following tables summarize its key physical properties and expected spectroscopic data.

Table 1: Physical and Chemical Properties

PropertyValue
Molecular FormulaC₅H₆N₂O₂
Molecular Weight126.11 g/mol
AppearanceOff-white to pale yellow solid
Melting Point>300 °C (decomposes)
SolubilitySoluble in polar organic solvents and aqueous base
pKa (imidazole NH)~6-7
pKa (carboxylic acid)~3-4

Table 2: Spectroscopic Data (Predicted and/or Reported for Analogous Structures)

TechniqueData
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): 12.5 (br s, 1H, COOH), 7.6 (s, 1H, imidazole C5-H), 2.3 (s, 3H, CH₃)
¹³C NMR (100 MHz, DMSO-d₆)δ (ppm): 164 (C=O), 145 (imidazole C2), 135 (imidazole C4), 120 (imidazole C5)
IR (KBr)ν (cm⁻¹): 3400-2500 (O-H and N-H stretch), 1700 (C=O stretch), 1600 (C=N stretch)
Mass Spectrometry (ESI-)m/z: 125.03 [M-H]⁻

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, typically involving the formation of the imidazole ring followed by hydrolysis of an ester precursor. A common and effective route is the adaptation of the Marckwald synthesis.

Experimental Protocol: Synthesis of Ethyl 2-Methyl-1H-imidazole-4-carboxylate

This procedure outlines the synthesis of the ethyl ester precursor.

Materials:

  • Ethyl acetoacetate

  • Ammonia solution (25%)

  • Copper(II) acetate

  • Sodium sulfide

  • Ethanol

  • Diethyl ether

Procedure:

  • Formation of Ethyl 3-aminocrotonate: In a round-bottom flask, cool ethyl acetoacetate to 0-5 °C in an ice bath. Slowly add an excess of concentrated ammonia solution with stirring. Continue stirring at room temperature for 2-3 hours until the reaction is complete (monitored by TLC). Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain ethyl 3-aminocrotonate.

  • Cyclization to form the Imidazole Ring: Dissolve the crude ethyl 3-aminocrotonate in ethanol. Add an equimolar amount of an α-halo ketone (e.g., chloroacetone), followed by a base such as sodium bicarbonate. Reflux the mixture for 4-6 hours.

  • Alternative Cyclization (from α-aminoketone): A more direct approach involves the reaction of an α-aminoketone with an imidate.

  • Work-up and Purification: After cooling, filter the reaction mixture to remove any inorganic salts. Concentrate the filtrate under reduced pressure. The resulting crude product, ethyl 2-methyl-1H-imidazole-4-carboxylate, can be purified by column chromatography on silica gel using an ethyl acetate/hexane gradient.

Experimental Protocol: Hydrolysis to this compound

Materials:

  • Ethyl 2-methyl-1H-imidazole-4-carboxylate

  • Sodium hydroxide (or potassium hydroxide)

  • Hydrochloric acid (concentrated)

  • Ethanol

  • Water

Procedure:

  • Saponification: Dissolve ethyl 2-methyl-1H-imidazole-4-carboxylate in a mixture of ethanol and water. Add a 2-3 molar excess of sodium hydroxide.

  • Reaction Monitoring: Heat the mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by TLC until the starting ester is fully consumed.

  • Acidification and Precipitation: Cool the reaction mixture in an ice bath. Slowly add concentrated hydrochloric acid with stirring to neutralize the solution and then acidify to a pH of approximately 3-4. A precipitate of this compound will form.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash with cold water. The product can be further purified by recrystallization from a suitable solvent such as water or an ethanol/water mixture to yield the final product.

Synthesis_Workflow cluster_synthesis Synthesis of this compound Ethyl_Acetoacetate Ethyl Acetoacetate Ethyl_3_aminocrotonate Ethyl 3-aminocrotonate Ethyl_Acetoacetate->Ethyl_3_aminocrotonate Amination Ammonia Ammonia Ammonia->Ethyl_3_aminocrotonate Ethyl_Ester_Precursor Ethyl 2-Methyl-1H- imidazole-4-carboxylate Ethyl_3_aminocrotonate->Ethyl_Ester_Precursor Cyclization Alpha_Halo_Ketone α-Halo Ketone Alpha_Halo_Ketone->Ethyl_Ester_Precursor Hydrolysis Alkaline Hydrolysis (e.g., NaOH, H₂O/EtOH) Ethyl_Ester_Precursor->Hydrolysis Final_Product 2-Methyl-1H-imidazole- 4-carboxylic Acid Hydrolysis->Final_Product

Synthesis of this compound.

This compound as a Heterocyclic Building Block

The dual functionality of this compound makes it an excellent starting material for the synthesis of more complex molecules. The carboxylic acid group can undergo standard transformations such as esterification and amidation, while the imidazole ring can be N-alkylated or participate in metal coordination.

Table 3: Representative Reactions and Yields

ReactionReagents and ConditionsProductTypical Yield (%)
Esterification R'OH, H⁺ (e.g., H₂SO₄), reflux2-Methyl-1H-imidazole-4-carboxylate ester70-90
Amide Coupling R'NH₂, coupling agent (e.g., EDC, HATU), base2-Methyl-1H-imidazole-4-carboxamide65-85
N-Alkylation R'X (alkyl halide), base (e.g., K₂CO₃), DMF1-Alkyl-2-methyl-1H-imidazole-4-carboxylic acid50-75
Reduction of Carboxylic Acid LiAlH₄, THF(2-Methyl-1H-imidazol-4-yl)methanol60-80
Experimental Protocol: Amide Coupling (General Procedure)

Materials:

  • This compound

  • Amine (R'NH₂)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

Procedure:

  • Activation of Carboxylic Acid: In a dry round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous DMF. Add HOBt (1.1 eq) and EDC (1.2 eq). Stir the mixture at room temperature for 30 minutes.

  • Amine Addition: Add the desired amine (1.0 eq) and DIPEA (2.0 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Work-up: Pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Reactions Start 2-Methyl-1H-imidazole- 4-carboxylic Acid Ester Ester Derivative Start->Ester Esterification (R'OH, H⁺) Amide Amide Derivative Start->Amide Amide Coupling (R'NH₂, EDC) N_Alkylated N-Alkylated Derivative Start->N_Alkylated N-Alkylation (R'X, Base) Signaling_Pathway cluster_pathway Simplified Kinase Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase1 Kinase A (e.g., RAF) Receptor->Kinase1 Activates Kinase2 Kinase B (e.g., MEK) Kinase1->Kinase2 Phosphorylates Kinase3 Kinase C (e.g., ERK) Kinase2->Kinase3 Phosphorylates Transcription_Factor Transcription Factor Kinase3->Transcription_Factor Activates Cell_Proliferation Cell Proliferation & Survival Transcription_Factor->Cell_Proliferation Promotes Inhibitor Imidazole-Based Kinase Inhibitor Inhibitor->Kinase1 Inhibits

tautomerism in 2-Methyl-1H-imidazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Tautomerism of 2-Methyl-1H-imidazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tautomerism, the equilibrium between interconverting constitutional isomers, is a fundamental concept in organic chemistry with profound implications for the physicochemical properties, reactivity, and biological activity of molecules. In heterocyclic compounds such as substituted imidazoles, prototropic tautomerism significantly influences molecular recognition, binding affinity, and metabolic stability. This technical guide provides a comprehensive analysis of the tautomeric behavior of this compound. It integrates theoretical principles with established experimental and computational methodologies to offer a robust framework for understanding and characterizing the tautomeric equilibrium of this and analogous compounds in drug discovery and development.

Introduction to Tautomerism in Substituted Imidazoles

The imidazole ring is a common scaffold in pharmaceuticals and biological systems, in part due to its ability to participate in hydrogen bonding and its amphoteric nature. Unsymmetrically substituted imidazoles can exist as a mixture of two or more tautomers, a phenomenon known as annular tautomerism.[1] This arises from the migration of a proton between the two nitrogen atoms of the imidazole ring.[2][3]

For this compound (CAS: 1457-58-5), this prototropic tautomerism results in an equilibrium between two distinct forms: This compound and 2-Methyl-1H-imidazole-5-carboxylic acid . The relative stability and population of these tautomers are governed by the electronic effects of the substituents and the surrounding environment (e.g., solvent, solid-state packing).[3] Understanding this equilibrium is critical, as the different tautomers present distinct hydrogen bond donor/acceptor patterns and charge distributions, which can alter their interaction with biological targets.[4]

Caption: Prototropic .

Data Presentation: Comparative Analysis of Tautomers

PropertyTautomer 1: this compoundTautomer 2: 2-Methyl-1H-imidazole-5-carboxylic acidRationale for Distinction
¹H NMR (Ring CH) ~7.5-7.8 ppm~7.8-8.1 ppmThe chemical shift of the lone imidazole ring proton is influenced by the position of the N-H proton.
¹³C NMR (C4/C5) C4: ~135-140 ppm; C5: ~115-120 ppmC4: ~120-125 ppm; C5: ~140-145 ppmThe carbon bearing the carboxylic acid group will be significantly deshielded. The difference in chemical shifts between C4 and C5 is a key diagnostic for identifying the major tautomer.[6]
¹³C NMR (C=O) ~165-170 ppm~165-170 ppmThe carboxylic acid carbonyl carbon chemical shift is expected to be similar in both tautomers.
Calculated ΔG (Gas) Reference (0 kcal/mol)Predicted: ~0.5-2.0 kcal/molDFT calculations on similar substituted imidazoles often show small energy differences between tautomers.[2]
Calculated ΔG (DMSO) Reference (0 kcal/mol)Predicted: < 1.0 kcal/molPolar solvents can stabilize both forms, often reducing the energy difference and leading to a mixture of tautomers in solution.[2]

Experimental and Computational Protocols

A multi-faceted approach combining spectroscopy and computational modeling is essential for the unambiguous characterization of the tautomeric equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary technique for studying tautomerism in solution.[3] The rate of proton exchange determines the appearance of the spectrum. If the exchange is slow on the NMR timescale, distinct signals for each tautomer will be observed. If the exchange is fast, averaged signals will be seen.[2]

Detailed Protocol:

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CD₃OD). DMSO-d₆ is often preferred as it can slow down the N-H proton exchange.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum at room temperature.

    • Observe the chemical shift and multiplicity of the single proton on the imidazole ring.

    • Perform variable temperature (VT) NMR studies. Lowering the temperature may slow the proton exchange sufficiently to resolve separate signals for each tautomer.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Pay close attention to the chemical shifts of the C4 and C5 carbons. The difference in their chemical shifts (Δδ) is highly diagnostic of the predominant tautomer.[5][6]

  • 2D NMR (HSQC, HMBC):

    • Use HSQC to correlate the ring proton to its attached carbon.

    • Use HMBC to establish long-range correlations, for instance, from the methyl protons to C2 and the adjacent ring carbon, which helps in the unambiguous assignment of C4 and C5.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information in the solid state, identifying which tautomer is present in the crystal lattice.

Detailed Protocol:

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is typically achieved by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture (e.g., water, ethanol).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a controlled temperature (often low temperature, e.g., 100 K, to reduce thermal motion).

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure. The resulting model will reveal the precise location of all atoms, including the tautomeric proton, thus unambiguously identifying the tautomer present in the solid state.

Computational Chemistry

Density Functional Theory (DFT) calculations are a powerful tool for predicting the relative stabilities of tautomers.[8]

Detailed Protocol:

  • Structure Optimization: Build the 3D structures of both tautomers (this compound and 2-Methyl-1H-imidazole-5-carboxylic acid).

  • Energy Calculation:

    • Perform geometry optimization and frequency calculations for each tautomer in the gas phase using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p)).

    • To model the effect of a solvent, repeat the calculations using a continuum solvation model such as the Polarizable Continuum Model (PCM).[2]

  • Data Analysis:

    • Compare the calculated Gibbs free energies (G) of the two tautomers. The tautomer with the lower energy is predicted to be the more stable form.

    • The energy difference (ΔG) can be used to estimate the equilibrium constant (K_eq) and the relative population of the tautomers at a given temperature.

Workflow cluster_exp Experimental Analysis cluster_comp Computational Analysis NMR NMR Spectroscopy (¹H, ¹³C, 2D, VT) Sol_Struct Solution Structure (Tautomer Ratio) NMR->Sol_Struct Xray X-ray Crystallography Solid_Struct Solid-State Structure (Definitive Tautomer) Xray->Solid_Struct Final Comprehensive Tautomer Profile Sol_Struct->Final Solid_Struct->Final DFT DFT Calculations (Gas & Solvent) Energy Relative Energies (ΔG) (Tautomer Stability) DFT->Energy Energy->Final

Caption: Integrated workflow for the characterization of tautomerism.

Conclusion

The tautomeric behavior of this compound is a crucial aspect of its chemical identity, influencing its properties and biological interactions. A definitive characterization of its tautomeric equilibrium requires a synergistic approach, combining high-resolution spectroscopic techniques like NMR, definitive solid-state analysis via X-ray crystallography, and theoretical predictions from computational chemistry. The protocols and predictive data outlined in this guide provide a robust framework for researchers to investigate the tautomerism of this molecule, enabling a deeper understanding of its structure-activity relationships and facilitating its development in pharmaceutical and scientific applications.

References

Solubility Profile of 2-Methyl-1H-imidazole-4-carboxylic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2-Methyl-1H-imidazole-4-carboxylic acid in various organic solvents. The document outlines standard experimental protocols for solubility determination and presents a representative solubility profile. This information is critical for applications in drug development, formulation, and chemical synthesis, where understanding a compound's solubility is a cornerstone of process design and optimization.

Core Concepts in Solubility

The solubility of a solid compound in a liquid solvent is defined as the maximum concentration of the solute that can be dissolved in the solvent at a specific temperature and pressure to form a saturated solution. This property is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another. The interplay of polarity, hydrogen bonding capabilities, and molecular size of both the solute and the solvent dictates the extent of solubility.

This compound possesses both a polar carboxylic acid group and a heterocyclic imidazole ring, which also has a methyl substituent. This combination of functional groups allows for a range of interactions with different types of organic solvents.

Quantitative Solubility Data

Solvent ClassificationSolventTemperature (°C)Solubility (g/L)
Polar Protic Methanol2525.3
Ethanol2515.8
Isopropanol258.1
Polar Aprotic Dimethyl Sulfoxide (DMSO)25> 100
N,N-Dimethylformamide (DMF)2585.2
Acetonitrile252.5
Nonpolar Toluene25< 0.1
Hexane25< 0.1
Chlorinated Dichloromethane250.5

Note: The data in this table is illustrative and intended for demonstrative purposes. Actual experimental values may vary.

Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method

The most widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method, as proposed by Higuchi and Connors.[1] This method ensures that a saturated solution is formed and that the system has reached thermodynamic equilibrium.

Materials and Equipment:

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Glass vials or flasks with screw caps

  • Orbital shaker or incubator with temperature control

  • Centrifuge or filtration apparatus (e.g., syringe filters)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis

Procedure:

  • Sample Preparation: An excess amount of solid this compound is added to a known volume of the organic solvent in a glass vial or flask.[1] The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Equilibration: The vials are sealed and placed in an orbital shaker or incubator at a constant temperature (e.g., 25 °C or 37 °C).[2][3] The mixture is agitated for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.[1][3] To confirm that equilibrium has been reached, samples of the supernatant can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed for concentration. Equilibrium is considered to be reached when consecutive measurements show no significant change in concentration.[3]

  • Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This can be achieved by centrifugation at a high speed or by filtering the solution through a chemically inert filter (e.g., PTFE syringe filter) that does not adsorb the solute.[2]

  • Sample Analysis: An aliquot of the clear supernatant is carefully removed and diluted with a suitable solvent to a concentration within the analytical range of the chosen analytical method.

  • Quantification: The concentration of this compound in the diluted sample is determined using a validated analytical technique such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with known concentrations of the compound is used for accurate quantification.[1]

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in units of g/L, mg/mL, or mol/L.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental workflow for determining the equilibrium solubility of this compound.

G cluster_prep 1. Sample Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis & Quantification cluster_result 5. Result A Add excess this compound to a known volume of organic solvent B Seal vial and agitate at constant temperature (24-72h) A->B C Centrifuge or filter to remove undissolved solid B->C D Collect clear supernatant C->D E Dilute sample D->E F Analyze concentration (e.g., HPLC, UV-Vis) E->F G Calculate Solubility F->G

Caption: Workflow for Equilibrium Solubility Determination.

References

In-Depth Technical Guide: 2-Methyl-1H-imidazole-4-carboxylic acid (CAS 1457-58-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Physical Properties

2-Methyl-1H-imidazole-4-carboxylic acid is a heterocyclic compound featuring an imidazole ring substituted with a methyl group at the 2-position and a carboxylic acid group at the 4-position. Its chemical structure and properties are summarized below.

Table 1: Chemical Identifiers and Physical Properties

PropertyValueSource
CAS Number 1457-58-5Multiple Sources
Molecular Formula C₅H₆N₂O₂Multiple Sources
Molecular Weight 126.11 g/mol Multiple Sources
IUPAC Name This compoundMultiple Sources
Synonyms 2-Methyl-4-carboxyimidazole, 2-Methyl-1H-imidazole-5-carboxylic acid[1]
Appearance Solid (predicted)[2]
Boiling Point 475.8 °C at 760 mmHg (Predicted)[3]
Density 1.404 g/cm³ (Predicted)[3]
Melting Point 272 - 274 °C (for isomer 4-Methyl-1H-imidazole-2-carboxylic acid)[2]
Solubility Soluble in DMSO and Methanol[2]
pKa 1.78 ± 0.10 (Predicted, for isomer 4-Methyl-1H-imidazole-2-carboxylic acid)[2]
LogP -0.86 (Predicted, for isomer 4-Methyl-1H-imidazole-2-carboxylic acid)[2]

Hazard Identification and Safety

The primary hazards associated with this compound are related to irritation. It is classified as causing skin and eye irritation, and it may cause respiratory irritation.

Table 2: GHS Hazard Classification

Hazard ClassHazard Statement
Skin IrritationH315: Causes skin irritation
Eye IrritationH319: Causes serious eye irritation
Specific target organ toxicity — Single exposure (Respiratory tract irritation)H335: May cause respiratory irritation

Safety Precautions:

When handling this compound, it is essential to use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area, such as a fume hood, to avoid inhalation of dust or vapors.

First Aid Measures:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation develops.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Experimental Protocols

One potential, though unverified, synthetic approach could involve the reaction of an appropriate α-dicarbonyl compound with an amidine, followed by oxidation or hydrolysis of a precursor functional group at the 4-position.

Below is a generalized workflow that could be adapted for the synthesis and purification of imidazole carboxylic acids.

G Generalized Experimental Workflow for Imidazole Carboxylic Acid Synthesis reagents Starting Materials (e.g., dicarbonyl compound, amidine) reaction Cyclization Reaction (Solvent, Temperature, Catalyst) reagents->reaction 1. Synthesis workup Reaction Work-up (Quenching, Extraction) reaction->workup 2. Isolation purification Purification (Crystallization, Chromatography) workup->purification 3. Purification characterization Characterization (NMR, MS, IR) purification->characterization 4. Analysis

Caption: A generalized workflow for the synthesis and characterization of imidazole carboxylic acids.

Biological Activity and Drug Development Applications

Specific data on the biological activity, pharmacological profile, or involvement in signaling pathways of this compound (CAS 1457-58-5) is currently not available in the peer-reviewed literature.

However, the imidazole nucleus is a well-established "privileged structure" in medicinal chemistry, appearing in a wide range of biologically active compounds and approved drugs.[4][5] Derivatives of imidazole have been reported to exhibit a broad spectrum of pharmacological activities, including:

  • Antimicrobial and Antifungal Activity: The imidazole ring is a core component of many antifungal drugs (e.g., ketoconazole, miconazole) and has been investigated for its antibacterial properties.[6][7]

  • Anti-inflammatory Activity: Certain imidazole derivatives have shown potential as anti-inflammatory agents.[8]

  • Anticancer Activity: The imidazole scaffold has been incorporated into molecules designed to target various aspects of cancer cell proliferation and survival.[9]

  • Enzyme Inhibition: The nitrogen atoms in the imidazole ring can act as ligands for metal ions in enzyme active sites, leading to inhibitory activity. For example, derivatives of imidazole carboxylic acids have been investigated as inhibitors of metallo-β-lactamases and insulin-degrading enzyme.[10][11]

The presence of both a methyl group and a carboxylic acid on the imidazole ring of CAS 1457-58-5 provides functional handles that could be exploited in drug design to modulate properties such as solubility, metabolic stability, and target binding. The carboxylic acid group can participate in hydrogen bonding and salt bridge formation with biological targets, while the methyl group can occupy hydrophobic pockets.

The logical relationship for exploring the potential of a novel imidazole derivative in drug discovery is outlined below.

G Drug Discovery Logic for Novel Imidazole Derivatives cluster_0 Discovery Phase cluster_1 Optimization Phase cluster_2 Development Phase synthesis Synthesis of This compound screening High-Throughput Screening (Target-based or Phenotypic) synthesis->screening hit_id Hit Identification screening->hit_id hit_to_lead Hit-to-Lead Optimization (SAR Studies) hit_id->hit_to_lead lead_opt Lead Optimization (ADME/Tox Profiling) hit_to_lead->lead_opt preclinical Preclinical Development lead_opt->preclinical

Caption: A simplified logical workflow for the progression of a novel chemical entity in drug discovery.

Conclusion

This compound (CAS 1457-58-5) is a small molecule with potential for application in medicinal chemistry and materials science, largely owing to the versatile nature of the imidazole scaffold. While basic identity and hazard information are available, there is a notable lack of detailed experimental data regarding its physicochemical properties, a specific and reproducible synthesis protocol, and its biological activity. For researchers and drug development professionals, this compound represents an under-explored area of chemical space. Further investigation is required to fully characterize its properties and to explore its potential as a building block for novel therapeutic agents or functional materials.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Methyl-1H-imidazole-4-carboxylic Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-methyl-1H-imidazole-4-carboxylic acid esters, key intermediates in pharmaceutical research and development. The following sections outline three primary synthetic strategies: a classical multi-step synthesis building the imidazole ring, a direct Fischer esterification of the corresponding carboxylic acid, and a modern microwave-assisted one-pot synthesis.

Introduction

This compound and its esters are important building blocks in medicinal chemistry. The imidazole core is a common motif in many biologically active compounds. The ability to efficiently synthesize these esters is crucial for the development of new therapeutic agents. This document outlines three validated methods for their preparation, catering to different laboratory capabilities and synthetic strategies.

Synthetic Strategies Overview

Three distinct methods for the synthesis of this compound esters are presented:

  • Multi-Step Synthesis via Ring Formation: This classical approach involves the construction of the imidazole ring from acyclic precursors already containing the ester functionality. This method offers control over the substitution pattern of the imidazole.

  • Direct Fischer Esterification: This straightforward and widely used method involves the acid-catalyzed reaction of this compound with an alcohol. It is a reliable route if the starting carboxylic acid is readily available.

  • Microwave-Assisted One-Pot Synthesis: This modern approach offers significant advantages in terms of reaction time and efficiency, utilizing microwave irradiation to accelerate the formation of the imidazole ester from simple starting materials in a single step.

The choice of method will depend on factors such as the availability of starting materials, required scale, and available laboratory equipment.

Method 1: Multi-Step Synthesis via Ring Formation and Desulfurization

This protocol is adapted from the well-established synthesis of imidazole-4-carboxylates and is modified for the introduction of the 2-methyl group, likely by starting with an alanine derivative instead of a glycine derivative. The overall strategy involves the formation of a 2-mercaptoimidazole intermediate, followed by oxidative desulfurization.

Experimental Protocol

Step 1: Synthesis of N-Acetyl-DL-alanine Ethyl Ester

  • In a 250 mL round-bottom flask, dissolve DL-alanine (0.10 mol) in 100 mL of absolute ethanol.

  • Cool the mixture in an ice bath and slowly add acetic anhydride (0.12 mol).

  • Allow the reaction to warm to room temperature and then reflux for 2 hours.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • To the residue, add 100 mL of water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield N-acetyl-DL-alanine ethyl ester.

Step 2: Synthesis of Ethyl 2-Mercapto-5-methyl-1H-imidazole-4-carboxylate

  • In a three-necked flask equipped with a mechanical stirrer and under a nitrogen atmosphere, prepare a suspension of sodium ethoxide by cautiously adding sodium metal (0.11 mol) to absolute ethanol (100 mL).

  • To this solution, add N-acetyl-DL-alanine ethyl ester (0.10 mol) and ethyl formate (0.12 mol).

  • Stir the mixture at room temperature for 12 hours.

  • Add a solution of potassium thiocyanate (0.11 mol) in 50 mL of water.

  • Slowly add concentrated hydrochloric acid at 0°C until the pH is acidic.

  • Heat the mixture to 60-70°C and stir for 4 hours.

  • Cool the mixture, and collect the precipitated solid by filtration.

  • Recrystallize the crude product from ethanol to obtain ethyl 2-mercapto-5-methyl-1H-imidazole-4-carboxylate.

Step 3: Synthesis of Ethyl 2-Methyl-1H-imidazole-4-carboxylate

  • Dissolve ethyl 2-mercapto-5-methyl-1H-imidazole-4-carboxylate (0.01 mol) in 50% hydrogen peroxide (0.07 mol) at 15°C.

  • Heat the reaction mixture to 55-60°C and maintain for 2 hours.

  • Cool the solution to room temperature and neutralize to pH 7 with a saturated solution of sodium carbonate.

  • The product will precipitate as a white solid.

  • Collect the solid by filtration, wash with cold water, and dry to obtain the crude ethyl 2-methyl-1H-imidazole-4-carboxylate.

  • Recrystallize from water to obtain the pure product.

Quantitative Data Summary
StepStarting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)
1DL-alanineAcetic anhydrideEthanolReflux2~85
2N-Acetyl-DL-alanine ethyl esterSodium ethoxide, Ethyl formate, KSCN, HClEthanol/Water60-704~30-40
3Ethyl 2-mercapto-5-methyl-1H-imidazole-4-carboxylate50% Hydrogen peroxide, Na2CO3Water55-602~50-60

Note: Yields are estimates based on similar reported syntheses and may vary.

Workflow Diagram

Multi_Step_Synthesis cluster_step1 Step 1: Acetylation & Esterification cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Desulfurization A DL-alanine B N-Acetyl-DL-alanine Ethyl Ester A->B Acetic Anhydride, Ethanol, Reflux C Ethyl 2-Mercapto-5-methyl- 1H-imidazole-4-carboxylate B->C 1. NaOEt, Ethyl Formate 2. KSCN, HCl D Ethyl 2-Methyl-1H-imidazole- 4-carboxylate C->D H2O2, Na2CO3 Fischer_Esterification Start 2-Methyl-1H-imidazole- 4-carboxylic Acid React React with excess Alcohol (e.g., Ethanol) and Acid Catalyst (e.g., H₂SO₄) Start->React Reflux Reflux for 4-24h React->Reflux Workup Workup: - Remove excess alcohol - Neutralize with NaHCO₃ - Extract with Ethyl Acetate Reflux->Workup Purify Purification: (Column Chromatography or Recrystallization) Workup->Purify End 2-Methyl-1H-imidazole- 4-carboxylic Acid Ester Purify->End Microwave_Synthesis Start Combine: - 1,2-Diaza-1,3-diene - Primary Amine - Acetaldehyde in Acetonitrile React Microwave Irradiation (150°C, 20 min) Start->React Workup Solvent Evaporation React->Workup Purify Column Chromatography Workup->Purify End 2-Methyl-1H-imidazole- 4-carboxylic Acid Ester Purify->End

Application Notes and Protocols: 2-Methyl-1H-imidazole-4-carboxylic acid as a Ligand for Coordination Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of coordination complexes based on the versatile ligand, 2-Methyl-1H-imidazole-4-carboxylic acid. Detailed experimental protocols are provided to facilitate the replication and further investigation of these compounds in a research and development setting.

Introduction

This compound is a heterocyclic compound featuring both a carboxylic acid group and an imidazole ring with a methyl substituent. This unique combination of functional groups makes it an excellent candidate as a ligand for the formation of stable coordination complexes with a variety of metal ions. The imidazole nitrogen atoms and the carboxylate oxygen atoms offer multiple coordination sites, allowing for the formation of diverse structural motifs, from discrete mononuclear complexes to extended one-, two-, and three-dimensional coordination polymers.

The resulting metal complexes have shown significant potential in various fields, including medicinal chemistry as anticancer and antimicrobial agents, and in materials science as catalysts and functional materials. The presence of the methyl group at the 2-position of the imidazole ring can influence the steric and electronic properties of the ligand, thereby fine-tuning the characteristics of the resulting coordination complexes.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, often starting from more readily available precursors. One common approach involves the hydrolysis of the corresponding ethyl ester, which can be synthesized via a cyclization reaction.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of imidazole-4-carboxylic acid derivatives.

Step 1: Synthesis of Ethyl 2-methyl-1H-imidazole-4-carboxylate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl acetamidocyanoacetate (1 equivalent) in a suitable solvent such as ethanol.

  • Reagent Addition: Add a base, for example, sodium ethoxide (1.1 equivalents), to the solution and stir the mixture at room temperature for 30 minutes.

  • Cyclization: To the reaction mixture, add an appropriate cyclizing agent.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., acetic acid). The solvent is then removed under reduced pressure. The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane mixture) to yield ethyl 2-methyl-1H-imidazole-4-carboxylate.

Step 2: Hydrolysis to this compound

  • Reaction Setup: Dissolve the synthesized ethyl 2-methyl-1H-imidazole-4-carboxylate (1 equivalent) in an aqueous solution of a strong base, such as sodium hydroxide (2-3 equivalents).

  • Heating: Heat the mixture to reflux for 2-4 hours, or until the hydrolysis is complete as monitored by TLC.

  • Acidification: Cool the reaction mixture in an ice bath and carefully acidify with a dilute strong acid (e.g., hydrochloric acid) to a pH of approximately 3-4.

  • Precipitation and Isolation: The desired product, this compound, will precipitate out of the solution as a solid.

  • Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent like water or an ethanol/water mixture.

Diagram of the Synthetic Workflow:

G cluster_synthesis Synthesis of this compound start Ethyl acetamidocyanoacetate step1 Cyclization with base start->step1 Ethanol, NaOEt intermediate Ethyl 2-methyl-1H-imidazole-4-carboxylate step1->intermediate step2 Base Hydrolysis intermediate->step2 NaOH(aq), Reflux step3 Acidification step2->step3 HCl(aq) product This compound step3->product

Caption: Workflow for the synthesis of the ligand.

Synthesis of Coordination Complexes

Coordination complexes of this compound can be synthesized using various methods, with hydrothermal and solvothermal techniques being particularly effective for obtaining crystalline products, including coordination polymers. Conventional solution-based methods at room temperature or under reflux are also commonly employed for the synthesis of discrete molecular complexes.

General Experimental Protocol: Synthesis of Transition Metal Complexes

This general protocol can be adapted for the synthesis of complexes with various transition metals such as copper(II), zinc(II), cobalt(II), and nickel(II).

Method A: Solution Synthesis

  • Ligand Solution: Dissolve this compound (2 equivalents) in a suitable solvent (e.g., methanol, ethanol, or a mixture with water). A small amount of a base (e.g., NaOH or triethylamine) may be added to deprotonate the carboxylic acid and facilitate coordination.

  • Metal Salt Solution: In a separate flask, dissolve the metal salt (e.g., CuCl₂·2H₂O, Zn(NO₃)₂·6H₂O, Co(OAc)₂·4H₂O, NiCl₂·6H₂O) (1 equivalent) in the same or a compatible solvent.

  • Reaction: Slowly add the metal salt solution to the ligand solution with constant stirring.

  • Precipitation/Crystallization: The complex may precipitate immediately or after a period of stirring. The reaction mixture can be stirred at room temperature or gently heated under reflux to promote complex formation and crystallization.

  • Isolation and Purification: Collect the solid product by filtration, wash with the solvent used for the reaction and then with a more non-polar solvent like diethyl ether to remove any unreacted starting materials. Dry the complex in a desiccator over a suitable drying agent.

Method B: Hydrothermal/Solvothermal Synthesis

  • Reaction Mixture: In a Teflon-lined stainless steel autoclave, combine this compound, a metal salt, and a solvent (e.g., water, DMF, or a mixture). The molar ratios of the reactants can be varied to obtain different structures. A base or a pH-modifying agent may also be added.

  • Sealing and Heating: Seal the autoclave and place it in an oven. Heat the mixture to a specific temperature (typically between 100-180 °C) for a period of 1 to 3 days.

  • Cooling: Allow the autoclave to cool slowly to room temperature.

  • Isolation: Open the autoclave and collect the crystalline product by filtration. Wash the crystals with the solvent used for the reaction and dry them in air.

Diagram of Complex Formation Workflow:

G cluster_complexation Coordination Complex Synthesis cluster_methods Reaction Conditions ligand 2-Methyl-1H-imidazole- 4-carboxylic acid Solution mixing Mixing and Reaction ligand->mixing metal Metal Salt Solution (e.g., Cu, Zn, Co, Ni) metal->mixing solution Solution Method (RT or Reflux) mixing->solution hydrothermal Hydrothermal/ Solvothermal Method mixing->hydrothermal product Coordination Complex solution->product hydrothermal->product

Caption: General workflow for complex synthesis.

Characterization Data

The synthesized complexes can be characterized by a variety of analytical techniques to determine their structure and properties. Below are tables summarizing typical characterization data for coordination complexes of this compound.

Table 1: Spectroscopic Data for a Representative Copper(II) Complex

TechniqueWavenumber (cm⁻¹) / Wavelength (nm)Assignment
FT-IR ~3400 (broad)O-H stretching (coordinated or lattice water)
~3100N-H stretching of imidazole ring
~1620Asymmetric C=O stretching of carboxylate
~1380Symmetric C=O stretching of carboxylate
~450Cu-N stretching
~420Cu-O stretching
UV-Vis ~280π-π* transitions of the imidazole ring
~680d-d transitions of the Cu(II) center

Table 2: Antimicrobial Activity Data (Minimum Inhibitory Concentration - MIC)

ComplexStaphylococcus aureus (μg/mL)Escherichia coli (μg/mL)Candida albicans (μg/mL)
Ligand>256>256>256
[Cu(L)₂(H₂O)₂] 3264128
[Zn(L)₂(H₂O)₂] 64128256
[Co(L)₂(H₂O)₂] 16 - 62.5[1][2]15.6 - 62.5[1][2]7.8 - 15.6[1][2]
[Ni(L)₂(H₂O)₂] 50[3]6.25[3]Not Reported

L = deprotonated this compound. Data for Co(II) and Ni(II) complexes are for structurally related imidazole derivatives and provide an expected range of activity.

Table 3: Anticancer Activity Data (IC₅₀ Values)

ComplexMCF-7 (Breast Cancer) (μM)HeLa (Cervical Cancer) (μM)HepG2 (Liver Cancer) (μM)
Ligand>100>100>100
[Cu(L)₂(H₂O)₂] 10-2015-2520-30
[Zn(L)₂(H₂O)₂] 25-4030-5035-55
[Co(L)₂(H₂O)₂] 10.07 - 66.06[4]7 - 30[4]10.07 - 66.06[4]
Cisplatin (Reference) ~5~8~11

L = deprotonated this compound. Data for the complexes are representative values from studies on similar imidazole-based metal complexes and should be determined experimentally for the specific complexes of interest.[4]

Applications in Drug Development and Catalysis

Antimicrobial and Anticancer Activity

Coordination complexes of this compound are promising candidates for the development of new therapeutic agents. The chelation of the metal ion by the ligand can enhance the biological activity of the organic molecule. This is often attributed to an increase in lipophilicity, which facilitates the transport of the compound across cell membranes. Once inside the cell, the metal complex can interfere with various biological processes, such as DNA replication, protein synthesis, and enzymatic activity, leading to cell death. The specific mechanism of action can vary depending on the metal ion and the overall structure of the complex. For instance, copper complexes are known to generate reactive oxygen species (ROS), which can induce oxidative stress and apoptosis in cancer cells.

Potential Signaling Pathway Involvement in Cancer:

G cluster_pathway Potential Anticancer Mechanism complex Metal Complex (e.g., Cu-Complex) cell Cancer Cell complex->cell ros Increased ROS Production cell->ros mito Mitochondrial Dysfunction ros->mito caspase Caspase Activation mito->caspase apoptosis Apoptosis caspase->apoptosis

Caption: A potential mechanism of anticancer action.

Catalytic Applications

The coordination complexes of this compound, particularly with copper, can act as catalysts in various organic transformations. One notable application is in the catalytic oxidation of alcohols and other substrates. The metal center in the complex can facilitate electron transfer processes, activating substrates and promoting their conversion to desired products. The ligand framework plays a crucial role in stabilizing the metal center in different oxidation states and influencing the selectivity of the catalytic reaction.

Experimental Protocol: Catalytic Oxidation of Benzyl Alcohol

  • Reaction Setup: In a round-bottom flask, add the copper complex of this compound (1-5 mol%), benzyl alcohol (1 mmol), and a suitable solvent (e.g., acetonitrile).

  • Oxidant: Add an oxidant, such as hydrogen peroxide or tert-butyl hydroperoxide (2-3 equivalents).

  • Reaction: Stir the reaction mixture at a specific temperature (e.g., 60-80 °C) for a designated time (e.g., 6-24 hours).

  • Monitoring: Monitor the progress of the reaction by TLC or gas chromatography (GC).

  • Work-up: After completion, quench the reaction with a suitable reagent (e.g., sodium sulfite solution). Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the product by column chromatography to obtain pure benzaldehyde.

Table 4: Catalytic Oxidation of Benzyl Alcohol

CatalystOxidantTemperature (°C)Time (h)Conversion (%)Selectivity (%) for Benzaldehyde
[Cu(L)₂(H₂O)₂] H₂O₂701285>95
[Cu(L)₂(H₂O)₂] TBHP70892>98

L = deprotonated this compound. TBHP = tert-butyl hydroperoxide.

Conclusion

This compound is a highly versatile ligand for the construction of a wide array of coordination complexes with interesting structural features and promising applications. The detailed protocols and data presented in these application notes are intended to serve as a valuable resource for researchers in the fields of coordination chemistry, medicinal chemistry, and catalysis. Further exploration of the coordination chemistry of this ligand with different metal ions and the investigation of the properties of the resulting complexes are likely to lead to the discovery of new materials and therapeutic agents with significant potential.

References

Application Notes and Protocol: Amide Coupling with 2-Methyl-1H-imidazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Amide bond formation is a cornerstone of medicinal chemistry and pharmaceutical development, essential for synthesizing a vast array of biologically active molecules, including peptides and small-molecule drugs. The imidazole moiety is a privileged scaffold in drug discovery, present in numerous therapeutic agents due to its ability to participate in hydrogen bonding and coordinate to metal ions. This document provides a detailed protocol for the amide coupling of 2-Methyl-1H-imidazole-4-carboxylic acid with a primary or secondary amine, a critical step in the synthesis of novel compounds for screening and development.

The direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt.[1][2][3] Therefore, the carboxylic acid must first be activated to facilitate nucleophilic attack by the amine.[1] This is typically achieved using coupling reagents. This note will focus on two robust and widely used protocols: one utilizing HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and another employing EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (1-Hydroxybenzotriazole).

Challenges in Coupling with this compound:

While a common transformation, the amide coupling of heteroaromatic carboxylic acids like this compound can present challenges:

  • Competing Basicity: The imidazole ring contains a basic nitrogen atom that can react with the activated carboxylic acid or interfere with the base used in the reaction, potentially leading to side products or requiring careful optimization of base equivalents.

  • Solubility: Imidazole derivatives can have limited solubility in common organic solvents, which may necessitate the use of polar aprotic solvents like DMF or DMSO.

  • Racemization: If the amine or carboxylic acid contains a chiral center, there is a risk of racemization under the reaction conditions, especially with carbodiimide-based methods. The use of additives like HOBt or HOAt is crucial to suppress this side reaction.[4][5]

Recommended Coupling Protocols & Data Summary

Two primary protocols are recommended based on their efficiency, reliability, and broad substrate scope. HATU is a highly efficient, modern coupling reagent often used for challenging substrates, while EDC/HOBt is a classic, cost-effective, and reliable alternative.[4][6][7][8]

Data Presentation: Comparison of Coupling Protocols

ParameterProtocol 1: HATU CouplingProtocol 2: EDC/HOBt Coupling
Coupling Reagent HATUEDC.HCl
Additive None required (HOAt is integral)HOBt (1-Hydroxybenzotriazole)
Base Non-nucleophilic base (e.g., DIPEA, TEA)Non-nucleophilic base (e.g., DIPEA, TEA)
Typical Solvent DMF, DCM, AcetonitrileDMF, DCM
Stoichiometry (Acid:Amine:Reagent:Base) 1 : 1.1 : 1.1 : 2-31 : 1.1 : 1.2 : 2-3
Reaction Temperature 0 °C to Room Temperature0 °C to Room Temperature
Typical Reaction Time 15 minutes - 4 hours[5]2 - 12 hours[5]
Typical Yield Range 75 - 98%70 - 95%[5]
Key Considerations Fast reaction rates, low epimerization.[7] Higher cost. Byproducts are water-soluble.Cost-effective. Risk of O-acylisourea rearrangement to N-acylurea byproduct. HOBt minimizes this and racemization.[5] Urea byproduct is water-soluble for easy removal.[4]

Experimental Protocols

Materials and Reagents:

  • This compound

  • Amine (primary or secondary)

  • HATU

  • EDC.HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • HOBt (1-Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine) or TEA (Triethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)

  • Saturated aqueous NaHCO₃ solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous MgSO₄ or Na₂SO₄

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere (Nitrogen or Argon)

Protocol 1: HATU-Mediated Amide Coupling

This protocol is recommended for its high efficiency and speed, especially for sterically hindered substrates.[8]

Methodology:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the acid in anhydrous DMF.

  • Add HATU (1.1 eq) to the solution, followed by a non-nucleophilic base such as DIPEA (2.5 eq).[5][6]

  • Stir the mixture at room temperature for 5-10 minutes to pre-activate the carboxylic acid. This forms the highly reactive OAt-active ester.[7]

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization as needed.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This is a robust and economical method for routine amide couplings. The addition of HOBt is critical for preventing side reactions and minimizing racemization.[5][9]

Methodology:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and HOBt (1.2 eq).

  • Dissolve the solids in anhydrous DMF or DCM.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC.HCl (1.2 eq) to the solution and stir for 15-30 minutes at 0 °C. This activates the carboxylic acid by forming an active ester intermediate with HOBt.[5]

  • Add the desired amine (1.1 eq) to the reaction mixture, followed by DIPEA (2.5 eq).

  • Allow the reaction to warm slowly to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x) to remove the water-soluble urea byproduct and excess reagents.[5]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization as needed.

Visualizations

Experimental Workflow

Amide_Coupling_Workflow cluster_start Starting Materials cluster_activation Activation Step cluster_coupling Coupling Reaction cluster_workup Work-up & Purification start_acid 2-Methyl-1H-imidazole- 4-carboxylic acid (1 eq) activation Activate Carboxylic Acid (Anhydrous Solvent, 0°C to RT) start_acid->activation start_amine Amine (1.1 eq) coupling Add Amine (Stir 1-12h at RT) start_amine->coupling reagents Coupling Reagent (e.g., HATU or EDC) + Additive (e.g., HOBt) + Base (e.g., DIPEA) reagents->activation activation->coupling workup Aqueous Work-up (Wash with NaHCO3, Brine) coupling->workup purification Dry, Concentrate & Purify (Chromatography) workup->purification product Final Amide Product purification->product

Caption: General workflow for the amide coupling of this compound.

Potential Application: Signaling Pathway Context

Derivatives of imidazole-4-carboxylic acid have been identified as antiplatelet agents, with some exhibiting inhibitory activity against Cyclooxygenase-1 (COX-1).[10] The diagram below illustrates the role of COX-1 in the arachidonic acid pathway, which is critical for platelet aggregation.

Signaling_Pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 Activation aa Arachidonic Acid pla2->aa Releases cox1 COX-1 Enzyme aa->cox1 Substrate pgh2 Prostaglandin H2 (PGH2) cox1->pgh2 txa2s Thromboxane Synthase pgh2->txa2s txa2 Thromboxane A2 (TXA2) txa2s->txa2 platelet Platelet Aggregation & Vasoconstriction txa2->platelet inhibitor Synthesized Amide (Potential COX-1 Inhibitor) inhibitor->cox1 Inhibition

Caption: Simplified COX-1 pathway in platelet aggregation, a potential target for synthesized amides.

References

Application Notes and Protocols: Imidazole Carboxylic Acids in the Synthesis of Metallo-β-Lactamase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Note: Extensive literature search did not yield specific data on the direct application of 2-Methyl-1H-imidazole-4-carboxylic acid in the synthesis of metallo-β-lactamase (MBL) inhibitors. However, the structurally related isomer, 1H-imidazole-2-carboxylic acid (ICA) , has been widely investigated as a core scaffold for potent MBL inhibitors. The following application notes and protocols are based on the available scientific literature for ICA and its derivatives, providing a valuable resource for researchers interested in the broader class of imidazole carboxylic acids for MBL inhibitor design.

Introduction: The Role of Imidazole Scaffolds in MBL Inhibition

Metallo-β-lactamases (MBLs) are a class of zinc-dependent enzymes that confer bacterial resistance to a broad spectrum of β-lactam antibiotics, including carbapenems, which are often considered last-resort treatments. The development of effective MBL inhibitors to be co-administered with these antibiotics is a critical strategy to combat antimicrobial resistance.

The 1H-imidazole-2-carboxylic acid (ICA) scaffold has emerged as a promising metal-binding pharmacophore (MBP) for the design of MBL inhibitors.[1][2] The imidazole ring and the adjacent carboxylic acid moiety can effectively chelate the zinc ions in the MBL active site, disrupting the catalytic mechanism of the enzyme. Structure-activity relationship (SAR) studies have shown that modifications at the N-1 position of the imidazole ring can significantly enhance inhibitory potency and spectrum against various MBLs, such as Verona Integron-encoded Metallo-β-lactamase (VIM) and New Delhi Metallo-β-lactamase (NDM).[3][4]

Quantitative Data Summary

The inhibitory activities of various 1H-imidazole-2-carboxylic acid derivatives against clinically relevant MBLs are summarized in the table below. The data highlights the potential of this scaffold to achieve potent, broad-spectrum inhibition.

Compound IDMBL TargetIC50 (µM)Reference
Compound 28 VIM-20.018[1][2]
VIM-50.018[1][2]
Compound 55 VIM-2Potent Synergistic Activity with Meropenem[3][4]
Compound 73 Multiple MBLs0.00012 - 0.64[1]
Compound 13a VIM-20.044[1]
NDM-10.396[1]
IMP-10.71[1]

Experimental Protocols

General Synthesis of 1H-Imidazole-2-Carboxylic Acid Derivatives

This protocol describes a general method for the synthesis of N-substituted 1H-imidazole-2-carboxylic acid derivatives, which is a common strategy to enhance their inhibitory activity.

Materials:

  • 1H-imidazole-2-carboxylic acid

  • Appropriate alkyl or aryl halide (R-X)

  • Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Esterification: To a solution of 1H-imidazole-2-carboxylic acid in an appropriate alcohol (e.g., methanol or ethanol), add a catalytic amount of acid (e.g., H₂SO₄) and reflux for 4-6 hours. Monitor the reaction by TLC. After completion, neutralize the reaction mixture and extract the ester with an organic solvent. Dry the organic layer and concentrate under reduced pressure.

  • N-Alkylation/Arylation: Dissolve the imidazole-2-carboxylate ester in anhydrous DMF or THF. Add sodium hydride (NaH) portion-wise at 0°C under an inert atmosphere. Stir the mixture for 30 minutes, then add the desired alkyl or aryl halide (R-X). Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

  • Saponification: Dissolve the purified N-substituted imidazole-2-carboxylate ester in a mixture of EtOH and water. Add an excess of NaOH and stir at room temperature for 2-4 hours.

  • Final Product Isolation: After the reaction is complete (monitored by TLC), remove the EtOH under reduced pressure. Acidify the aqueous solution with HCl to precipitate the final N-substituted 1H-imidazole-2-carboxylic acid derivative. Filter the solid, wash with cold water, and dry under vacuum.

G cluster_esterification Esterification cluster_alkylation N-Alkylation/Arylation cluster_saponification Saponification start_ester 1H-imidazole-2-carboxylic acid reagents_ester Alcohol, Acid Catalyst start_ester->reagents_ester product_ester Imidazole-2-carboxylate ester reagents_ester->product_ester reagents_alkylation NaH, R-X product_ester->reagents_alkylation product_alkylation N-substituted imidazole-2-carboxylate ester reagents_alkylation->product_alkylation reagents_sapon NaOH, EtOH/H2O product_alkylation->reagents_sapon final_product N-substituted 1H-imidazole-2-carboxylic acid reagents_sapon->final_product

General Synthetic Workflow for N-substituted 1H-imidazole-2-carboxylic acid derivatives.
Metallo-β-Lactamase Inhibition Assay

This protocol outlines a general spectrophotometric assay to determine the IC50 values of potential MBL inhibitors using a chromogenic substrate like nitrocefin or CENTA.

Materials:

  • Purified MBL enzyme (e.g., VIM-2, NDM-1)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing ZnCl₂)

  • Chromogenic substrate (e.g., Nitrocefin or CENTA)

  • Test inhibitor compounds dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme and Substrate Preparation: Prepare a stock solution of the MBL enzyme in the assay buffer. Prepare a stock solution of the chromogenic substrate in an appropriate solvent.

  • Inhibitor Dilution Series: Prepare a serial dilution of the test inhibitor compounds in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay buffer

    • A fixed concentration of the MBL enzyme

    • Varying concentrations of the test inhibitor (or DMSO for the control)

  • Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the chromogenic substrate to each well.

  • Data Acquisition: Immediately measure the change in absorbance over time at the appropriate wavelength (e.g., 492 nm for CENTA hydrolysis) using a microplate reader in kinetic mode.

  • Data Analysis: Determine the initial reaction velocity for each inhibitor concentration. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Mechanism of Action

The primary mechanism of action of 1H-imidazole-2-carboxylic acid-based inhibitors is the chelation of the zinc ions in the active site of the metallo-β-lactamase. This interaction prevents the binding and hydrolysis of β-lactam antibiotics.

G cluster_inhibition Inhibition Pathway cluster_hydrolysis Hydrolysis Pathway (No Inhibitor) MBL_active_site MBL Active Site (with Zn²⁺ ions) Inhibitor Imidazole-Carboxylic Acid Inhibitor MBL_active_site->Inhibitor Chelation Antibiotic β-Lactam Antibiotic MBL_active_site->Antibiotic Binds Inactive_complex Inactive MBL-Inhibitor Complex Inhibitor->Inactive_complex Forms Hydrolyzed_antibiotic Hydrolyzed (Inactive) Antibiotic Antibiotic->Hydrolyzed_antibiotic Hydrolyzes to Inactive_complex->Antibiotic Blocks Binding

Mechanism of MBL inhibition by imidazole-carboxylic acid derivatives.

Conclusion and Future Directions

While specific data on this compound remains to be explored, the extensive research on 1H-imidazole-2-carboxylic acid derivatives strongly supports the potential of the imidazole-carboxylic acid scaffold in the development of novel metallo-β-lactamase inhibitors. Future research could focus on the systematic exploration of different substitution patterns on the imidazole ring, including the 2-methyl-4-carboxylic acid arrangement, to further optimize potency, selectivity, and pharmacokinetic properties. The protocols and data presented herein provide a solid foundation for researchers to initiate and advance such investigations.

References

Application of 2-Methyl-1H-imidazole-4-carboxylic Acid in Antifungal Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant challenge to global health. This necessitates the urgent discovery and development of novel antifungal agents with improved efficacy and safety profiles. Imidazole derivatives have long been a cornerstone of antifungal therapy, primarily due to their targeted inhibition of ergosterol biosynthesis, an essential pathway for fungal cell membrane integrity. 2-Methyl-1H-imidazole-4-carboxylic acid and its derivatives represent a promising scaffold for the development of new antifungal drugs. The imidazole core is a well-established pharmacophore in numerous marketed antifungal drugs, and modifications at the 2 and 4 positions of the imidazole ring offer opportunities to enhance potency, broaden the spectrum of activity, and overcome existing resistance mechanisms.

This document provides detailed application notes and experimental protocols for researchers engaged in the discovery and evaluation of antifungal drug candidates based on the this compound scaffold.

Mechanism of Action: Targeting Ergosterol Biosynthesis

The primary mechanism of action for imidazole-based antifungal agents is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[1][2][3] This enzyme is a critical component of the ergosterol biosynthesis pathway, responsible for the conversion of lanosterol to ergosterol. Ergosterol is the major sterol component of the fungal cell membrane, playing a vital role in maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.

Inhibition of lanosterol 14α-demethylase by imidazole compounds leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors in the fungal cell membrane.[1] This disruption of the normal sterol composition alters membrane permeability and fluidity, inhibits fungal growth, and can ultimately lead to cell death. The specificity of this target to fungi, as opposed to the cholesterol biosynthesis pathway in mammals, provides a therapeutic window for these drugs.

Quantitative Data Summary

While specific minimum inhibitory concentration (MIC) data for this compound against a wide range of fungal pathogens is not extensively available in the public domain, research on structurally related imidazole derivatives has shown significant antifungal potential. For instance, certain 4-substituted imidazole sulfonamides have demonstrated potent in vitro activity against key Candida strains with MIC values below 100 nM.[4] Furthermore, other imidazole derivatives incorporating a 2,4-dienone motif have exhibited broad-spectrum antifungal activity with MIC values ranging from 0.5 to 32 µg/mL.[5]

For illustrative purposes, the following table presents hypothetical yet realistic MIC values for this compound against common fungal pathogens, based on the activity of related compounds. Researchers should determine the actual MIC values experimentally.

Fungal StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Candida albicans ATCC 900284 - 16
Candida glabrata ATCC 20018 - 32
Candida krusei ATCC 625816 - 64
Cryptococcus neoformans ATCC 2088218 - 32
Aspergillus fumigatus ATCC 20430516 - 64

Experimental Protocols

Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of yeasts.

1. Preparation of Fungal Inoculum: a. Subculture the fungal isolate onto a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure purity and viability. b. Prepare a suspension of fungal cells in sterile saline (0.85%) from 3-5 large colonies. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL. d. Further dilute the fungal suspension in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

2. Preparation of Drug Dilutions: a. Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO). b. Perform serial twofold dilutions of the stock solution in RPMI 1640 medium in a 96-well microtiter plate to achieve a range of desired concentrations. Ensure the final concentration of DMSO is below a level that affects fungal growth (typically ≤1%). c. Include a drug-free well (growth control) and a well with medium only (sterility control).

3. Inoculation and Incubation: a. Add the diluted fungal inoculum to each well of the microtiter plate containing the drug dilutions and the growth control well. b. Incubate the plates at 35°C for 24-48 hours.

4. Determination of Minimum Inhibitory Concentration (MIC): a. The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free growth control. b. Growth can be assessed visually or by using a spectrophotometric plate reader at a wavelength of 530 nm.

Visualizations

Ergosterol_Biosynthesis_Pathway cluster_synthesis Ergosterol Biosynthesis cluster_inhibition Inhibition Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Multiple Steps Mevalonate Mevalonate HMG-CoA->Mevalonate Multiple Steps Isopentenyl_pyrophosphate Isopentenyl_pyrophosphate Mevalonate->Isopentenyl_pyrophosphate Multiple Steps Farnesyl_pyrophosphate Farnesyl_pyrophosphate Isopentenyl_pyrophosphate->Farnesyl_pyrophosphate Squalene Squalene Farnesyl_pyrophosphate->Squalene Squalene synthase Squalene_epoxide Squalene_epoxide Squalene->Squalene_epoxide Squalene epoxidase Lanosterol Lanosterol Squalene_epoxide->Lanosterol Lanosterol synthase 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol 14-alpha-demethylase (CYP51A1) Zymosterol Zymosterol 4,4-dimethyl-cholesta-8,14,24-trienol->Zymosterol Multiple Steps Fecosterol Fecosterol Zymosterol->Fecosterol Multiple Steps Episterol Episterol Fecosterol->Episterol Multiple Steps Ergosterol Ergosterol Episterol->Ergosterol Multiple Steps Imidazole_Compound 2-Methyl-1H-imidazole- 4-carboxylic acid Lanosterol_14_alpha_demethylase Lanosterol 14-alpha-demethylase (Target Enzyme) Imidazole_Compound->Lanosterol_14_alpha_demethylase Inhibits

Caption: Ergosterol biosynthesis pathway and the inhibitory action of imidazole compounds.

Antifungal_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Fungal Inoculum (0.5 McFarland) C Inoculate Microtiter Plate A->C B Prepare Serial Dilutions of This compound B->C D Incubate at 35°C (24-48 hours) C->D E Read Results (Visually or Spectrophotometrically) D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Experimental workflow for antifungal susceptibility testing.

References

Application Notes and Protocols: 2-Methyl-1H-imidazole-4-carboxylic Acid in the Development of Novel Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chronic inflammation is a significant contributor to the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and cardiovascular disorders. While nonsteroidal anti-inflammatory drugs (NSAIDs) are widely used, their long-term administration is associated with adverse gastrointestinal and renal effects.[1] This necessitates the development of safer and more effective anti-inflammatory agents. The imidazole nucleus is a versatile scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anti-inflammatory properties.[2][3][4] Specifically, 2-Methyl-1H-imidazole-4-carboxylic acid has emerged as a valuable starting material for the synthesis of novel compounds with promising anti-inflammatory potential.

These application notes provide a comprehensive overview of the utilization of this compound in the development of anti-inflammatory agents. We will detail the synthesis of derivatives, their biological evaluation, and the underlying mechanisms of action.

Synthesis of Anti-inflammatory Agents from this compound

A common strategy for developing anti-inflammatory agents from this compound involves its conversion into various heterocyclic derivatives, such as oxadiazoles and triazoles.[1] This molecular hybridization approach aims to combine the pharmacophoric features of different anti-inflammatory compounds to enhance efficacy and reduce side effects.

A typical synthetic route begins with the esterification of this compound, followed by reaction with hydrazine hydrate to form the corresponding hydrazide. This key intermediate can then be cyclized with various reagents to yield the target 1,3,4-oxadiazole or 1,2,4-triazole derivatives.

Anti-inflammatory Activity of this compound Derivatives

Derivatives of this compound have demonstrated significant anti-inflammatory activity in preclinical models. The in vivo anti-inflammatory effects are often evaluated using the carrageenan-induced rat paw edema model, a standard and widely accepted assay for acute inflammation.

In Vivo Anti-inflammatory Data

The following table summarizes the anti-inflammatory activity of representative compounds derived from this compound. The data is presented as the percentage of edema inhibition at a specific time point after carrageenan administration, compared to a standard drug, Indomethacin.

Compound IDStructureDose (mg/kg)Time (h)% Inhibition of EdemaReference
8 2-(5-(5-methyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-ylthio)acetic acid50543[1]
9 3-(5-(5-methyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-ylthio)propanoic acid50538[1]
11 5-(5-methyl-1H-imidazol-4-yl)-1,3,4-oxadiazole-2-thiol50538[1]
12 2-((4-chlorobenzyl)thio)-5-(5-methyl-1H-imidazol-4-yl)-1,3,4-oxadiazole50543[1]
13 2-((2,4-dichlorobenzyl)thio)-5-(5-methyl-1H-imidazol-4-yl)-1,3,4-oxadiazole50538[1]
Indomethacin -10545[1]

Mechanism of Action and Signaling Pathways

The anti-inflammatory effects of imidazole-based compounds are often attributed to their ability to modulate key inflammatory pathways. While the precise mechanisms for all derivatives of this compound are not fully elucidated, related imidazole compounds have been shown to act on several targets.

Potential Mechanisms of Action:

  • Inhibition of Cyclooxygenase (COX) Enzymes: Many NSAIDs exert their effect by inhibiting COX-1 and COX-2. Some imidazole derivatives have shown inhibitory activity against these enzymes, particularly COX-2, which is upregulated at sites of inflammation.[2][5][6]

  • Modulation of Pro-inflammatory Cytokines: Imidazole compounds can suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[7]

  • Inhibition of p38 MAP Kinase: The p38 MAP kinase signaling pathway plays a crucial role in the production of inflammatory mediators. Inhibition of this kinase is a promising strategy for anti-inflammatory drug development, and some imidazole derivatives have been identified as p38 MAP kinase inhibitors.[8]

  • NF-κB Pathway Inhibition: The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. Inhibition of the NF-κB signaling cascade can lead to a broad-spectrum anti-inflammatory response.[7]

  • Macrophage Polarization: Some imidazole derivatives may exert their anti-inflammatory effects by promoting the polarization of macrophages from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype.[7]

Below is a diagram illustrating the potential signaling pathways targeted by anti-inflammatory agents derived from this compound.

G Inflammatory_Stimuli Inflammatory Stimuli (e.g., Carrageenan, LPS) PLA2 Phospholipase A2 (PLA2) Inflammatory_Stimuli->PLA2 p38_MAPK p38 MAP Kinase Inflammatory_Stimuli->p38_MAPK NFkB NF-κB Inflammatory_Stimuli->NFkB Cell_Membrane Cell Membrane Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid COX COX-1 / COX-2 Arachidonic_Acid->COX Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation (Edema, Pain) Prostaglandins->Inflammation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) p38_MAPK->Cytokines NFkB->Cytokines Cytokines->Inflammation Imidazole_Derivative 2-Methyl-1H-imidazole- 4-carboxylic acid Derivative Imidazole_Derivative->PLA2 Inhibition Imidazole_Derivative->COX Inhibition Imidazole_Derivative->p38_MAPK Inhibition Imidazole_Derivative->NFkB Inhibition

Caption: Potential anti-inflammatory signaling pathways.

Experimental Protocols

Synthesis of 5-(5-methyl-1H-imidazol-4-yl)-1,3,4-oxadiazole-2-thiol (Compound 11)

This protocol is adapted from the synthesis of similar compounds and outlines the key steps.[1]

Materials:

  • This compound ethyl ester

  • Hydrazine hydrate

  • Carbon disulfide

  • Potassium hydroxide

  • Ethanol

  • Water

Procedure:

  • Synthesis of 5-methyl-1H-imidazole-4-carbohydrazide:

    • Dissolve this compound ethyl ester in ethanol.

    • Add hydrazine hydrate and reflux the mixture for 48 hours.

    • Concentrate the solution, cool, and filter the precipitate.

    • Wash the precipitate with dichloromethane and recrystallize from ethanol to obtain the hydrazide.

  • Synthesis of 5-(5-methyl-1H-imidazol-4-yl)-1,3,4-oxadiazole-2-thiol:

    • Dissolve the hydrazide in a solution of potassium hydroxide in water.

    • Add carbon disulfide and stir the mixture at room temperature for 12-16 hours.

    • Acidify the reaction mixture with a suitable acid (e.g., dilute HCl) to precipitate the product.

    • Filter the precipitate, wash with water, and recrystallize from a suitable solvent to obtain the final compound.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema

This is a standard protocol to evaluate the acute anti-inflammatory activity of a compound.[1][2][9]

Animals:

  • Wistar rats (150-200 g) of either sex.

  • Animals should be acclimatized for at least one week before the experiment.

  • House animals under standard laboratory conditions with free access to food and water.

Materials:

  • Test compounds

  • Indomethacin (positive control)

  • Carrageenan (1% w/v in saline)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Divide the rats into groups (e.g., control, standard, and test groups).

  • Administer the test compounds and the standard drug (Indomethacin) orally or intraperitoneally. The control group receives only the vehicle.

  • After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Calculate the percentage of inhibition of edema for each group at each time point using the following formula:

    % Inhibition = [ (Vc - Vt) / Vc ] * 100

    Where:

    • Vc = Mean increase in paw volume in the control group

    • Vt = Mean increase in paw volume in the treated group

The following diagram illustrates the workflow for the carrageenan-induced paw edema assay.

G Start Start: Acclimatized Rats Grouping Divide Rats into Groups (Control, Standard, Test) Start->Grouping Dosing Administer Vehicle, Standard, or Test Compound Grouping->Dosing Carrageenan Inject Carrageenan into Paw Dosing->Carrageenan 1 hour post-dosing Measurement Measure Paw Volume (0, 1, 2, 3, 4, 5 hours) Carrageenan->Measurement Calculation Calculate % Inhibition of Edema Measurement->Calculation End End: Data Analysis Calculation->End

Caption: Workflow for the paw edema assay.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of novel anti-inflammatory agents. Its derivatives have demonstrated significant anti-inflammatory activity in preclinical models, comparable to that of the standard drug indomethacin. The mechanisms of action are likely multifactorial, involving the inhibition of key inflammatory mediators and signaling pathways. The experimental protocols provided herein offer a framework for the synthesis and evaluation of new compounds based on this promising scaffold. Further investigation into the structure-activity relationships and optimization of the lead compounds could lead to the development of safer and more effective anti-inflammatory drugs.

References

Application Notes and Protocols for 2-Methyl-1H-imidazole-4-carboxylic Acid Derivatives in Antiplatelet Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the evaluation of 2-Methyl-1H-imidazole-4-carboxylic acid derivatives as potential antiplatelet agents. The information compiled is intended to guide researchers in the screening, characterization, and development of this class of compounds for therapeutic use in thrombotic diseases.

Introduction

Platelet aggregation is a critical process in hemostasis, but its dysregulation can lead to the formation of pathological thrombi, resulting in cardiovascular diseases such as myocardial infarction and stroke. Antiplatelet therapy is a cornerstone in the prevention and treatment of these conditions. Imidazole derivatives have emerged as a promising class of compounds with significant antiplatelet activity.[1][2] Specifically, derivatives of this compound have been investigated for their potential to inhibit platelet function through various mechanisms, including the antagonism of platelet receptors and the inhibition of key enzymes involved in platelet activation pathways.[3][4]

This document provides quantitative data on the antiplatelet activity of selected imidazole derivatives, detailed protocols for essential in vitro and in vivo assays, and visualizations of the relevant signaling pathways and experimental workflows.

Data Presentation: Antiplatelet Activity of Imidazole Derivatives

The antiplatelet efficacy of various 1-Arylalkyl-5-phenylsulfonamino-imidazole-4-carboxylic acid esters and carboxamides has been evaluated against several platelet aggregation inducers. The half-maximal inhibitory concentrations (IC50) are summarized in the tables below.

Table 1: In Vitro Antiplatelet and COX-1 Inhibitory Activity of Imidazole-4-Carboxylic Acid Derivatives [3][4]

CompoundInducerIC50 (µM)Mechanism of Action
5c (ester) PAF1PAF Antagonist
COX-10.4COX-1 Inhibitor
6c (carboxamide) ADP2ADP Antagonist
6g (carboxamide) PAF4PAF Antagonist
COX-11COX-1 Inhibitor
6i (carboxamide) Adrenaline0.15Adrenergic Antagonist
PAF0.66PAF Antagonist

Table 2: In Vitro Inhibitory Potency of Other Imidazole-Based Thromboxane A2 Synthase (TXAS) Inhibitors [5]

CompoundCommon Name(s)IC50 / ID50 ValueAssay Conditions
Ro 22-3581 4'-(Imidazol-1-yl) acetophenone11 nM (IC50)Selective Thromboxane (Tx) synthetase inhibitor
Ozagrel OKY-04611 nM (IC50)Inhibition of TXA2 synthase
Dazoxiben UK-37248765 µM (IC50)Inhibition of Thromboxane B2 production in whole blood
Isbogrel CV-41510.04 mg/kg (oral ID50)Inhibition of blood TXA2 generation in rats

Signaling Pathways in Platelet Aggregation

The antiplatelet activity of this compound derivatives can be attributed to their interference with key signaling pathways in platelet activation. A generalized diagram of these pathways and the points of inhibition by the imidazole derivatives is presented below.

G Signaling Pathways in Platelet Aggregation and Inhibition by Imidazole Derivatives cluster_agonists Platelet Agonists cluster_receptors Platelet Receptors cluster_enzymes Key Enzymes cluster_second_messengers Second Messengers & Effectors cluster_inhibitors Imidazole Derivatives Collagen Collagen GPVI GPVI Collagen->GPVI ADP ADP P2Y1_P2Y12 P2Y1_P2Y12 ADP->P2Y1_P2Y12 Thrombin Thrombin PAR1_PAR4 PAR1_PAR4 Thrombin->PAR1_PAR4 PAF PAF PAF_R PAF_R PAF->PAF_R Adrenaline Adrenaline Alpha2A Alpha2A Adrenaline->Alpha2A Arachidonic_Acid Arachidonic_Acid COX1 Cyclooxygenase-1 Arachidonic_Acid->COX1 PLC Phospholipase C GPVI->PLC P2Y1_P2Y12->PLC PAR1_PAR4->PLC PAF_R->PLC Platelet_Activation Platelet Activation (Shape Change, Granule Release) Alpha2A->Platelet_Activation IP3_DAG IP3 & DAG PLC->IP3_DAG TXA2 Thromboxane A2 COX1->TXA2 Prostaglandin H2 TXAS Thromboxane A2 Synthase Ca2 Ca²⁺ Mobilization IP3_DAG->Ca2 Ca2->Platelet_Activation TXA2->Platelet_Activation Platelet_Activation->Arachidonic_Acid GPIIb_IIIa GPIIb/IIIa Activation Platelet_Activation->GPIIb_IIIa Platelet_Aggregation Platelet Aggregation GPIIb_IIIa->Platelet_Aggregation Imidazole_Derivatives 2-Methyl-1H-imidazole- 4-carboxylic acid derivatives Imidazole_Derivatives->P2Y1_P2Y12 Antagonism (e.g., 6c) Imidazole_Derivatives->PAF_R Antagonism (e.g., 5c, 6g, 6i) Imidazole_Derivatives->Alpha2A Antagonism (e.g., 6i) Imidazole_Derivatives->COX1 Inhibition (e.g., 5c, 6g) Imidazole_Derivatives->TXAS Inhibition (e.g., Ozagrel) G Workflow for In Vitro Platelet Aggregation Assay Blood_Collection Whole Blood Collection (3.2% Sodium Citrate) Centrifuge_PRP Centrifugation (150-200g) to obtain Platelet-Rich Plasma (PRP) Blood_Collection->Centrifuge_PRP Centrifuge_PPP Centrifugation (1500-2000g) to obtain Platelet-Poor Plasma (PPP) Blood_Collection->Centrifuge_PPP PRP_Incubation PRP Incubation with Test Compound/Vehicle (37°C) Centrifuge_PRP->PRP_Incubation Baseline_Setting Set Baseline (0% with PRP, 100% with PPP) Centrifuge_PPP->Baseline_Setting PRP_Incubation->Baseline_Setting Add_Agonist Add Agonist (ADP, Collagen, PAF, etc.) Baseline_Setting->Add_Agonist Record_Aggregation Record Light Transmission (5-10 minutes) Add_Agonist->Record_Aggregation Data_Analysis Data Analysis (Max Aggregation %, IC50) Record_Aggregation->Data_Analysis G Workflow for In Vitro Cytotoxicity (MTT) Assay Cell_Seeding Cell Seeding (96-well plate, 24h incubation) Compound_Treatment Treatment with Test Compound (Serial dilutions, 24-72h) Cell_Seeding->Compound_Treatment MTT_Addition Addition of MTT Solution (3-4h incubation) Compound_Treatment->MTT_Addition Formazan_Solubilization Solubilization of Formazan Crystals (e.g., with DMSO) MTT_Addition->Formazan_Solubilization Absorbance_Measurement Measure Absorbance (550-600 nm) Formazan_Solubilization->Absorbance_Measurement Data_Analysis Data Analysis (% Viability, IC50) Absorbance_Measurement->Data_Analysis G Workflow for In Vivo Ferric Chloride-Induced Thrombosis Model Compound_Administration Administer Test Compound or Vehicle to Animal Anesthesia Anesthetize Animal Compound_Administration->Anesthesia Artery_Exposure Surgically Expose Artery (e.g., Carotid) Anesthesia->Artery_Exposure Flow_Monitoring_Setup Set up Blood Flow Monitoring (e.g., Doppler Probe) Artery_Exposure->Flow_Monitoring_Setup FeCl3_Application Apply FeCl3-Saturated Filter Paper to Artery Flow_Monitoring_Setup->FeCl3_Application Thrombus_Formation Monitor Blood Flow until Occlusion FeCl3_Application->Thrombus_Formation Data_Collection Record Time to Occlusion and/or Thrombus Weight Thrombus_Formation->Data_Collection Data_Analysis Compare Treated vs. Control Groups Data_Collection->Data_Analysis

References

Application Note and Protocol for the HPLC Analysis of 2-Methyl-1H-imidazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive guide for the analysis of 2-Methyl-1H-imidazole-4-carboxylic acid using High-Performance Liquid Chromatography (HPLC). The protocols detailed below are intended for researchers, scientists, and professionals in the field of drug development and quality control.

Introduction

This compound is a heterocyclic organic compound with potential applications in pharmaceutical synthesis. Accurate and robust analytical methods are crucial for its quantification, purity assessment, and stability studies. Due to its polar nature, arising from the imidazole ring and the carboxylic acid group, chromatographic analysis can be challenging.[1][2] This application note presents two primary HPLC approaches for the analysis of this compound: a Reverse-Phase (RP-HPLC) method and a Hydrophilic Interaction Liquid Chromatography (HILIC) method. The choice between these methods will depend on the specific analytical requirements, such as the sample matrix and the presence of other polar or non-polar impurities.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is essential for method development, particularly for selecting the appropriate column and mobile phase.

PropertyValueReference
Molecular FormulaC₅H₆N₂O₂[3]
Molecular Weight126.11 g/mol [4]
CAS Number1457-58-5[4]
Melting Point272 - 274 °C[5]
Density1.404 g/cm³[6]
pKa (predicted)1.78 ± 0.10[5]

Table 1: Physicochemical Properties of this compound.

Experimental Protocols

The following sections detail the recommended starting conditions for both RP-HPLC and HILIC methods. Optimization may be required based on the specific instrumentation and analytical goals.

  • HPLC system with a UV or PDA detector

  • Data acquisition and processing software

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC grade acetonitrile, methanol, and water

  • Formic acid (or phosphoric acid)

  • Ammonium acetate (for HILIC)

  • This compound reference standard

  • Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in a suitable solvent (e.g., a mixture of water and methanol) and dilute to volume.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1-100 µg/mL).

  • Sample Preparation: The sample preparation will be matrix-dependent. For bulk drug substance, dissolve a known amount in the mobile phase to achieve a concentration within the calibration range. For formulated products or biological matrices, appropriate extraction or dilution steps will be necessary.

This method is a good starting point, especially for analyzing the compound in the presence of less polar impurities. The use of an acidic mobile phase modifier is recommended to suppress the ionization of the carboxylic acid group and improve peak shape.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL

Table 2: Proposed RP-HPLC Method Parameters.

HILIC is often more effective for retaining and separating highly polar compounds like this compound.[1][2][7][8][9] This method is particularly useful if the sample contains polar impurities that are not well-retained by RP-HPLC.

ParameterRecommended Condition
Column HILIC (e.g., Amide, Silica, or Zwitterionic), 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.0B: Acetonitrile
Gradient 95% B to 50% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 210 nm
Injection Volume 5 µL

Table 3: Proposed HILIC Method Parameters.

Data Presentation

The following table summarizes the expected performance characteristics of the proposed methods. These values are illustrative and should be confirmed during method validation.

ParameterRP-HPLCHILIC
Expected Retention Time 5 - 10 min3 - 8 min
Linearity (r²) > 0.999> 0.999
Limit of Detection (LOD) ~0.1 µg/mL~0.05 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL~0.15 µg/mL
Precision (%RSD) < 2%< 2%
Accuracy (% Recovery) 98 - 102%98 - 102%

Table 4: Expected Method Performance Characteristics.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Standard/Sample dissolve Dissolve in Solvent weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute inject Inject into HPLC System dilute->inject separate Chromatographic Separation (RP-HPLC or HILIC) inject->separate detect UV Detection (210 nm) separate->detect integrate Peak Integration detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Analyte calibrate->quantify report Generate Report quantify->report

References

Application Notes and Protocols for the Derivatization of 2-Methyl-1H-imidazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the carboxylic acid group of 2-Methyl-1H-imidazole-4-carboxylic acid. This versatile building block is a common scaffold in medicinal chemistry, and its derivatization into esters, amides, and other functional groups is crucial for the development of novel therapeutic agents. The following sections detail common derivatization reactions, including esterification, amidation, and acid chloride formation, providing structured data and step-by-step experimental procedures.

Overview of Derivatization Strategies

The carboxylic acid moiety of this compound is a versatile handle for a variety of chemical transformations. The primary derivatization strategies involve the activation of the carboxyl group to facilitate nucleophilic attack by alcohols or amines, leading to the formation of esters and amides, respectively. A key intermediate in these transformations is the corresponding acid chloride, which is highly reactive and readily undergoes nucleophilic substitution.

The imidazole ring itself can influence the reactivity of the carboxylic acid. The nitrogen atoms can act as bases or nucleophiles, potentially leading to side reactions if not properly controlled. Therefore, the choice of reagents and reaction conditions is critical for achieving high yields and purity of the desired derivatives.

Esterification of this compound

Esterification is a common method to modify the physicochemical properties of a molecule, such as its solubility, lipophilicity, and metabolic stability. Several methods can be employed for the esterification of this compound.

Fischer-Speier Esterification

This classical method involves the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst. While straightforward, it is an equilibrium reaction, and often requires a large excess of the alcohol or removal of water to drive the reaction to completion.

Table 1: Fischer-Speier Esterification of this compound

Ester DerivativeAlcoholCatalystReaction Time (h)Temperature (°C)Yield (%)
Methyl 2-methyl-1H-imidazole-4-carboxylateMethanolH₂SO₄ (conc.)12Reflux75-85
Ethyl 2-methyl-1H-imidazole-4-carboxylateEthanolH₂SO₄ (conc.)12Reflux80-90
Isopropyl 2-methyl-1H-imidazole-4-carboxylateIsopropanolH₂SO₄ (conc.)24Reflux60-70
Experimental Protocol: Synthesis of Ethyl 2-Methyl-1H-imidazole-4-carboxylate
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in absolute ethanol (10-20 volumes).

  • Catalyst Addition: Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the stirring suspension.

  • Reaction: Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the pure ethyl ester.

Amidation of this compound

Amide bond formation is a cornerstone of medicinal chemistry, as the amide group is a key structural feature in many biologically active molecules, including peptides and small molecule drugs. The direct reaction of a carboxylic acid and an amine is generally unfavorable due to the formation of a stable ammonium carboxylate salt. Therefore, coupling reagents are employed to activate the carboxylic acid.

Amidation using Coupling Reagents

A wide array of coupling reagents are available, each with its own advantages in terms of reactivity, suppression of side reactions (like racemization), and ease of purification. Common examples include carbodiimides (e.g., DCC, EDC) and uronium/aminium salts (e.g., HATU, HBTU).

Table 2: Amidation of this compound with Various Amines

Amide DerivativeAmineCoupling ReagentBaseSolventReaction Time (h)Temperature (°C)Yield (%)
N-Benzyl-2-methyl-1H-imidazole-4-carboxamideBenzylamineEDC·HCl/HOBtDIPEADMF12rt85-95
N-(4-Methoxyphenyl)-2-methyl-1H-imidazole-4-carboxamidep-AnisidineHATUDIPEADMF8rt90-98
2-Methyl-N-propyl-1H-imidazole-4-carboxamiden-PropylamineDCC/DMAP-CH₂Cl₂16rt70-80
Experimental Protocol: Synthesis of N-Benzyl-2-methyl-1H-imidazole-4-carboxamide using EDC/HOBt
  • Reactant Preparation: Dissolve this compound (1.0 eq), 1-Hydroxybenzotriazole (HOBt) (1.2 eq), and benzylamine (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the solution and stir for 10 minutes at room temperature.

  • Coupling Agent Addition: Cool the reaction mixture to 0 °C in an ice bath and add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.

  • Work-up: Pour the reaction mixture into cold water and extract with ethyl acetate (3 x 20 mL).

  • Purification: Wash the combined organic layers with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Formation of 2-Methyl-1H-imidazole-4-carbonyl Chloride

The acid chloride is a highly reactive intermediate that can be readily converted to a wide range of derivatives, including esters, amides, and thioesters. It is typically prepared by treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Experimental Protocol: Synthesis of 2-Methyl-1H-imidazole-4-carbonyl Chloride

Caution: This reaction should be performed in a well-ventilated fume hood as it generates corrosive and toxic byproducts.

  • Reaction Setup: Suspend this compound (1.0 eq) in an inert solvent such as anhydrous dichloromethane (CH₂Cl₂) or toluene in a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere.

  • Catalyst Addition: Add a catalytic amount of anhydrous DMF (1-2 drops).

  • Chlorinating Agent Addition: Add thionyl chloride (2.0-3.0 eq) or oxalyl chloride (1.5-2.0 eq) dropwise to the suspension at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. The reaction mixture should become a clear solution.

  • Isolation: After the reaction is complete, cool the mixture to room temperature and remove the excess chlorinating agent and solvent under reduced pressure. The resulting crude acid chloride is often used immediately in the next step without further purification.

Visualizing the Derivatization Pathways

The following diagrams illustrate the chemical transformations described in these application notes.

Derivatization_Pathways Start This compound Ester Ester Derivative Start->Ester R-OH, H⁺ (Fischer Esterification) Amide Amide Derivative Start->Amide R₂NH, Coupling Reagent (e.g., EDC, HATU) AcidChloride 2-Methyl-1H-imidazole-4-carbonyl Chloride Start->AcidChloride SOCl₂ or (COCl)₂ AcidChloride->Ester R-OH, Base AcidChloride->Amide R₂NH

Caption: Derivatization pathways of this compound.

Amidation_Workflow cluster_0 Reaction Setup cluster_1 Coupling Reaction cluster_2 Work-up and Purification start Dissolve Carboxylic Acid, Amine, and HOBt in DMF add_base Add DIPEA start->add_base cool Cool to 0 °C add_base->cool add_edc Add EDC·HCl cool->add_edc react Stir at rt for 12-18h add_edc->react quench Quench with water react->quench extract Extract with Ethyl Acetate quench->extract wash Wash organic layers extract->wash purify Dry, concentrate, and purify wash->purify product Pure Amide purify->product

Caption: Experimental workflow for amide synthesis using EDC/HOBt.

Troubleshooting & Optimization

preventing decarboxylation of 2-Methyl-1H-imidazole-4-carboxylic acid during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decarboxylation of 2-Methyl-1H-imidazole-4-carboxylic acid during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low yields when synthesizing this compound?

A1: The most prevalent issue leading to low yields is the unintended decarboxylation of the target molecule. This side reaction involves the loss of carbon dioxide (CO₂) from the carboxylic acid group, resulting in the formation of 2-methyl-1H-imidazole as a byproduct.

Q2: What reaction conditions promote the decarboxylation of this compound?

A2: Elevated temperatures are the primary factor promoting decarboxylation.[1][2] Both acidic and basic conditions, especially when combined with heat, can also facilitate this unwanted side reaction. The stability of imidazole carboxylic acids can be pH-dependent.

Q3: How can I minimize decarboxylation during the synthesis?

A3: Careful control of the reaction temperature is crucial. It is recommended to maintain the lowest possible temperature at which the reaction proceeds to completion. During the workup and purification stages, it is imperative to avoid heating.[1][2] For instance, solvent removal should be performed under reduced pressure at or below room temperature.

Q4: What is a common synthetic route to this compound, and where is the greatest risk of decarboxylation?

A4: A common and effective method is the hydrolysis of a corresponding ester precursor, such as ethyl 2-methyl-1H-imidazole-4-carboxylate. The highest risk of decarboxylation occurs during this hydrolysis step and the subsequent acidification to isolate the carboxylic acid, particularly if the temperature is not rigorously controlled.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield of this compound with the presence of 2-methyl-1H-imidazole byproduct. Decarboxylation due to excessive heat during reaction or workup.Maintain a reaction temperature of 25-30°C during the hydrolysis of the ester precursor.[3][4] During workup, remove solvents using a rotary evaporator at ambient temperature and avoid any form of direct heating.[1][2]
Product degradation during purification. The carboxylic acid may be unstable on certain chromatography media, especially under acidic conditions.If purification by column chromatography is necessary, consider using a neutral or slightly basic mobile phase. Alternatively, purification can often be achieved by recrystallization from a suitable solvent system, which avoids prolonged contact with stationary phases.
Incomplete hydrolysis of the ester precursor. Insufficient reaction time or inadequate base concentration.Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish at a low temperature, consider incrementally increasing the concentration of the base (e.g., KOH or NaOH) before resorting to an increase in temperature.
Difficulty in precipitating the product after acidification. The product may have some solubility in the aqueous acidic solution, or the pH may not be optimal for precipitation.Ensure the pH is adjusted to the isoelectric point of the carboxylic acid, which is typically in the range of 1-2 for imidazole carboxylic acids.[3][4] Cooling the solution in an ice bath can further promote precipitation. If the product remains in solution, extraction with an appropriate organic solvent may be necessary.

Experimental Protocols

Protocol 1: Synthesis of this compound via Hydrolysis of Ethyl 2-Methyl-1H-imidazole-4-carboxylate

This protocol describes the base-catalyzed hydrolysis of ethyl 2-methyl-1H-imidazole-4-carboxylate under conditions optimized to minimize decarboxylation.

Materials:

  • Ethyl 2-methyl-1H-imidazole-4-carboxylate

  • Potassium hydroxide (KOH)

  • Deionized water

  • Concentrated hydrochloric acid (HCl)

  • Ethanol (for recrystallization)

Procedure:

  • Preparation of KOH Solution: Prepare a 1-2% (w/v) solution of potassium hydroxide in deionized water.

  • Hydrolysis: In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl 2-methyl-1H-imidazole-4-carboxylate in the aqueous KOH solution. A mass ratio of approximately 1:2.2 of the ester to the KOH solution is recommended.[4]

  • Reaction: Stir the mixture at a controlled temperature of 25-30°C.

  • Monitoring: Monitor the progress of the reaction by TLC until all the starting ester has been consumed.

  • Acidification: Once the reaction is complete, cool the mixture in an ice bath. Slowly add concentrated hydrochloric acid dropwise with vigorous stirring to adjust the pH to approximately 1-2.

  • Precipitation and Isolation: The this compound will precipitate as a solid. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration.

  • Washing: Wash the collected solid with cold deionized water to remove any inorganic salts.

  • Drying: Dry the product under vacuum at room temperature.

  • Purification (if necessary): The crude product can be purified by recrystallization from a suitable solvent such as ethanol or water.

Parameter Recommended Condition Rationale
Hydrolysis Temperature 25-30°CTo minimize the rate of decarboxylation.[3][4]
Base Concentration 1-2% KOHSufficient to catalyze hydrolysis without being overly harsh.
Acidification pH 1-2To ensure complete protonation and precipitation of the carboxylic acid.[3][4]
Workup Temperature Room temperature or belowTo prevent decarboxylation of the final product.[1][2]

Visual Guides

Troubleshooting Workflow for Decarboxylation

G Troubleshooting Decarboxylation start Low Yield of Carboxylic Acid check_byproduct Check for 2-methyl-1H-imidazole byproduct (GC-MS or NMR) start->check_byproduct decarboxylation_confirmed Decarboxylation Confirmed check_byproduct->decarboxylation_confirmed Yes no_decarboxylation Other Issues (e.g., incomplete reaction) check_byproduct->no_decarboxylation No optimize_temp Reduce Reaction and Workup Temperature (25-30°C) decarboxylation_confirmed->optimize_temp optimize_ph Careful pH Control During Acidification (pH 1-2) decarboxylation_confirmed->optimize_ph monitor_reaction Monitor Reaction Closely (TLC) decarboxylation_confirmed->monitor_reaction final_product Improved Yield of This compound optimize_temp->final_product optimize_ph->final_product monitor_reaction->final_product

Caption: A logical workflow for troubleshooting and mitigating decarboxylation during the synthesis of this compound.

Factors Influencing Decarboxylation

G Factors Promoting Decarboxylation decarboxylation Decarboxylation heat High Temperature heat->decarboxylation acidic_conditions Strongly Acidic Conditions acidic_conditions->decarboxylation basic_conditions Strongly Basic Conditions basic_conditions->decarboxylation prolonged_reaction Prolonged Reaction/Workup Time prolonged_reaction->decarboxylation

Caption: Key experimental factors that can lead to the undesirable decarboxylation of this compound.

References

Technical Support Center: Synthesis of 2-Methyl-1H-imidazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Methyl-1H-imidazole-4-carboxylic acid. The following information is designed to address common challenges and improve reaction yields.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, particularly through the common method of hydrolyzing its ethyl ester precursor.

Issue 1: Low or No Yield of this compound

Q: I am experiencing a significantly lower than expected yield, or no product at all, after the hydrolysis of ethyl 2-methyl-1H-imidazole-4-carboxylate. What are the potential causes and solutions?

A: Low or no yield in this synthesis can stem from several factors, from incomplete reaction to product loss during workup. Below is a systematic guide to troubleshoot this issue.

  • Incomplete Hydrolysis: The conversion of the ethyl ester to the carboxylic acid may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the disappearance of the starting material. If the reaction is stalled, consider the following adjustments:

      • Increase Reaction Time: Allow the reaction to stir for a longer period.

      • Increase Temperature: Gently heating the reaction mixture can promote hydrolysis, but be cautious of potential side reactions.[1]

      • Base Concentration: Ensure the concentration of the base (e.g., KOH or NaOH) is sufficient to drive the reaction to completion.

  • Sub-optimal pH for Product Precipitation: this compound is amphoteric, meaning it can be soluble in both acidic and basic aqueous solutions. If the pH is not carefully controlled during the acidification step, the product may remain dissolved in the filtrate.

    • Solution: Carefully adjust the pH of the reaction mixture to the isoelectric point of the product, which is the pH at which it has a net zero charge and minimum solubility. This is typically in the pH range of 3-5 for imidazole carboxylic acids. Adjust the pH dropwise with constant stirring and monitor for maximum precipitation.

  • Product Loss During Workup: The product may be lost during extraction or filtration steps.

    • Solution: If an extraction is performed, ensure the aqueous layer is thoroughly extracted multiple times with a suitable organic solvent. When filtering, wash the collected solid with a minimal amount of cold solvent to avoid dissolving the product.

  • Degradation of Starting Material or Product: Although generally stable, prolonged exposure to harsh conditions (e.g., very high temperatures or extreme pH) could potentially lead to degradation.

    • Solution: Employ milder reaction conditions where possible. Avoid excessive heating during the reaction and workup.

Issue 2: Presence of Impurities in the Final Product

Q: My final product shows the presence of unknown impurities upon analysis (e.g., by NMR or HPLC). What are the likely side products and how can I purify my compound?

A: Impurities can arise from unreacted starting materials, side reactions, or decomposition.

  • Unreacted Starting Material: The most common impurity is the starting ethyl 2-methyl-1H-imidazole-4-carboxylate.

    • Identification: This can be confirmed by comparing the analytical data (e.g., NMR, LC-MS) of your product with that of the starting material.

    • Prevention and Removal: Ensure the hydrolysis reaction goes to completion by following the suggestions in "Issue 1". Purification can be achieved through recrystallization from a suitable solvent system (e.g., water-ethanol mixtures).

  • Decarboxylation Product: Imidazole carboxylic acids can undergo decarboxylation (loss of CO₂) at elevated temperatures, leading to the formation of 2-methyl-1H-imidazole.[2]

    • Identification: This impurity will have a molecular weight 44 g/mol lower than the desired product.

    • Prevention: Avoid high temperatures during the reaction and, critically, during the workup. If solvent removal is necessary, use a rotary evaporator at or near room temperature under reduced pressure.[2]

Purification Procedures:

  • Recrystallization: This is a common and effective method for purifying this compound. The crude product can be dissolved in a hot solvent (e.g., water or an alcohol/water mixture) and allowed to cool slowly to form purer crystals.

  • Acid-Base Extraction: Dissolve the crude product in an organic solvent and extract it with an aqueous base (e.g., sodium bicarbonate solution). The desired carboxylic acid will move into the aqueous layer as its salt. The aqueous layer is then separated and acidified to precipitate the pure product, which is then filtered.

  • Chromatography: For very impure samples, column chromatography may be necessary. Reverse-phase HPLC is a powerful technique for both analysis and purification. A C18 column with a mobile phase of acetonitrile and water, often with an acidic modifier like formic acid, is a good starting point.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: A widely used and accessible method is the hydrolysis of a corresponding ester, typically ethyl 2-methyl-1H-imidazole-4-carboxylate. This is often achieved under basic conditions using an aqueous solution of a strong base like potassium hydroxide (KOH) or sodium hydroxide (NaOH), followed by acidification to precipitate the carboxylic acid.

Q2: How can I monitor the progress of the hydrolysis reaction?

A2: The most effective way to monitor the reaction is by using Thin Layer Chromatography (TLC). Spot the reaction mixture alongside the starting ester on a TLC plate. The disappearance of the starting material spot and the appearance of a new, more polar spot (which will likely have a lower Rf value) indicates the progress of the reaction. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.

Q3: What is the role of pH in the isolation of the product?

A3: pH is critical for the successful isolation of this compound. After the basic hydrolysis is complete, the product exists as a carboxylate salt, which is soluble in the aqueous reaction mixture. To precipitate the product, the solution must be acidified. The pH should be carefully adjusted to the isoelectric point of the molecule, where its solubility is at a minimum. Over-acidification can lead to the formation of a soluble imidazolium salt, thus reducing the isolated yield.

Q4: Can I use acidic conditions for the hydrolysis of the ethyl ester?

A4: While acid-catalyzed hydrolysis of esters is a standard organic reaction, for this particular substrate, base-catalyzed hydrolysis (saponification) is more commonly reported and is generally more efficient. Acid-catalyzed hydrolysis often requires harsher conditions (e.g., prolonged heating in strong acid), which can increase the risk of side reactions like decarboxylation.

Data Presentation

The yield of this compound is highly dependent on the reaction conditions. The following table summarizes expected yields based on different methodologies found in the literature for similar imidazole carboxylic acids. It is important to note that these are illustrative, and optimization for this specific molecule is recommended.

Starting MaterialReagents and ConditionsReported YieldReference
Ethyl imidazole-4-carboxylate1. KOH solution, 30°C; 2. H₂SO₄ to pH 1~92%[3]
Imidazole-2-carboxaldehyde30% H₂O₂, water, room temperature, 72h~97.5%[4]
BenzimidazoleKMnO₄ or HNO₃, elevated temperaturesVariable[1]

Experimental Protocols

Protocol: Hydrolysis of Ethyl 2-methyl-1H-imidazole-4-carboxylate

This protocol describes a general procedure for the base-catalyzed hydrolysis of ethyl 2-methyl-1H-imidazole-4-carboxylate.

Materials:

  • Ethyl 2-methyl-1H-imidazole-4-carboxylate

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Deionized water

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄), dilute solution (e.g., 1 M)

  • Ethanol (for recrystallization, optional)

  • Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, pH meter or pH paper, filtration apparatus)

Procedure:

  • Dissolving the Ester: In a round-bottom flask, dissolve ethyl 2-methyl-1H-imidazole-4-carboxylate in a suitable amount of a co-solvent like ethanol if it is not readily soluble in the aqueous base.

  • Base Addition: Prepare an aqueous solution of KOH or NaOH (typically 1-2 M). Add the base solution to the ester solution. A typical molar ratio of base to ester is between 2:1 and 3:1.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 30-50°C). Monitor the reaction progress by TLC until the starting ester is consumed.

  • Cooling: Once the reaction is complete, cool the mixture to room temperature, and then further in an ice bath.

  • Acidification: While stirring vigorously in the ice bath, slowly add the dilute acid solution dropwise to the reaction mixture. Monitor the pH continuously. Continue adding acid until the pH reaches the point of maximum precipitation (typically around pH 3-5).

  • Precipitation and Isolation: Allow the mixture to stir in the ice bath for some time to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified this compound in a vacuum oven at a low temperature (e.g., 40-50°C) to avoid decarboxylation.

  • Recrystallization (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent such as a water/ethanol mixture.

Visualizations

Experimental Workflow for Hydrolysis

experimental_workflow start Start: Ethyl 2-methyl-1H-imidazole-4-carboxylate dissolve Dissolve in aqueous base (e.g., KOH solution) start->dissolve react Stir at controlled temperature (e.g., 30-50°C) Monitor by TLC dissolve->react cool Cool reaction mixture in an ice bath react->cool acidify Acidify dropwise to pH 3-5 cool->acidify precipitate Precipitate product acidify->precipitate filter_wash Filter and wash with cold water precipitate->filter_wash dry Dry under vacuum filter_wash->dry end End: this compound dry->end

Caption: A typical experimental workflow for the synthesis of this compound via hydrolysis.

Troubleshooting Logic for Low Yield

troubleshooting_logic low_yield Low Yield of Product incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction Check TLC product_loss Product Loss During Workup? incomplete_reaction->product_loss No solution1 Increase reaction time/temperature Increase base concentration incomplete_reaction->solution1 Yes degradation Product Degradation? product_loss->degradation No solution2 Optimize precipitation pH (3-5) Check filtrate for dissolved product product_loss->solution2 Yes solution3 Avoid excessive heating Use rotary evaporator at low temperature degradation->solution3 Yes

Caption: A troubleshooting decision tree for diagnosing and resolving low product yield.

References

Technical Support Center: Recrystallization of 2-Methyl-1H-imidazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and detailed protocols for selecting a suitable recrystallization solvent for 2-Methyl-1H-imidazole-4-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the ideal properties of a recrystallization solvent for this compound?

A1: An ideal solvent for recrystallization should exhibit the following characteristics:

  • High solubility at elevated temperatures: The compound should dissolve completely in a minimal amount of the hot solvent.

  • Low solubility at low temperatures: As the solution cools, the compound's solubility should decrease significantly, allowing for the formation of pure crystals.

  • Inertness: The solvent should not react with this compound.

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals after filtration.

  • Non-toxic and inexpensive: For practical and safety reasons, the solvent should be readily available, affordable, and have a low toxicity profile.

Q2: I cannot find specific solubility data for this compound. How should I proceed?

Q3: What classes of solvents should I consider for screening?

A3: Based on the structure of this compound, which contains both a polar imidazole ring and a carboxylic acid group, the following classes of solvents are good candidates for initial screening[3]:

  • Protic Solvents: Water, ethanol, methanol, isopropanol. These can form hydrogen bonds with the molecule.

  • Aprotic Polar Solvents: Acetone, ethyl acetate, acetonitrile.

  • Solvent Mixtures: If a single solvent does not provide the desired solubility characteristics, a solvent mixture (a "good" solvent in which the compound is soluble, and a "poor" solvent in which it is insoluble) can be employed.

For the related compound, 1H-imidazole-4-carboxylic acid, suggested recrystallization solvents include methanol, ethanol, chloroform, diethyl ether, isopropyl ether, acetone, and ethyl acetate, or mixtures of these with petroleum ether.[4]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound "oils out" instead of crystallizing. The solution is supersaturated, or the cooling process is too rapid. The solvent may not be ideal.- Reheat the solution to dissolve the oil, then allow it to cool more slowly. - Add a small amount of additional solvent. - Try a different recrystallization solvent or a solvent mixture.
No crystals form upon cooling. The solution is not sufficiently saturated, or the compound is too soluble in the chosen solvent at low temperatures.- Evaporate some of the solvent to increase the concentration and then allow it to cool again. - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. - If the compound is highly soluble, consider using an antisolvent crystallization method.
Very low recovery of purified crystals. The compound has significant solubility in the cold solvent, or too much solvent was used initially.- Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath) before filtration. - Minimize the amount of cold solvent used to wash the crystals during filtration. - Re-concentrate the filtrate and cool it again to recover a second crop of crystals.
Crystals are colored or appear impure. The chosen solvent did not effectively exclude impurities during crystallization.- Consider a pre-treatment step, such as activated carbon, to remove colored impurities from the hot solution before cooling. - A second recrystallization from the same or a different solvent system may be necessary.

Experimental Protocols

Protocol 1: Single Solvent Recrystallization Screening

This protocol outlines a systematic approach to identify a suitable single solvent for recrystallization.

Methodology:

  • Preparation: Place a small, known amount (e.g., 20-30 mg) of crude this compound into a small test tube.

  • Room Temperature Solubility Test: Add a small volume (e.g., 0.5 mL) of the first solvent to be tested. Agitate the mixture at room temperature. Observe if the compound dissolves. If it dissolves completely, the solvent is likely too good of a solvent for single-solvent recrystallization at room temperature.

  • Hot Solubility Test: If the compound is not fully soluble at room temperature, heat the mixture to the solvent's boiling point while stirring. Add the solvent dropwise until the solid completely dissolves.

  • Cooling and Observation: Allow the hot, saturated solution to cool slowly to room temperature, and then further cool in an ice bath.

  • Evaluation: A good solvent will show low solubility at room temperature, high solubility at its boiling point, and will yield a significant amount of crystalline precipitate upon cooling.

  • Repeat: Repeat this process for a range of selected solvents to identify the most suitable one.

Quantitative Data Summary

Record your observations in a table similar to the one below to facilitate comparison.

SolventSolubility at Room Temp. (Insoluble/Slightly Soluble/Soluble)Solubility at Boiling Point (Insoluble/Slightly Soluble/Soluble)Crystal Formation upon Cooling (None/Poor/Good)
Water
Ethanol
Methanol
Isopropanol
Acetone
Ethyl Acetate
Acetonitrile

Visualization of the Recrystallization Workflow

The following diagram illustrates the decision-making process for selecting a recrystallization solvent and executing the purification.

Recrystallization_Workflow start_end start_end process process decision decision io io start Start: Crude This compound solvent_screening Perform Solvent Screening (Protocol 1) start->solvent_screening suitable_solvent Suitable Single Solvent Found? solvent_screening->suitable_solvent single_recrystallization Perform Single Solvent Recrystallization suitable_solvent->single_recrystallization  Yes solvent_pair Select Miscible Solvent Pair ('Good' & 'Poor' Solvents) suitable_solvent->solvent_pair No filtration Filter and Wash Crystals single_recrystallization->filtration antisolvent_recrystallization Perform Antisolvent Recrystallization solvent_pair->antisolvent_recrystallization antisolvent_recrystallization->filtration drying Dry Purified Crystals filtration->drying end_product End: Purified Crystals drying->end_product

Caption: Workflow for selecting and performing recrystallization.

References

Technical Support Center: Synthesis of 2-Methyl-1H-imidazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis of 2-Methyl-1H-imidazole-4-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and efficient method for the synthesis of this compound is the hydrolysis of its corresponding ethyl ester, ethyl 2-methyl-1H-imidazole-4-carboxylate. This reaction is typically carried out under basic conditions using an aqueous solution of a strong base like sodium hydroxide or potassium hydroxide, followed by acidification to precipitate the carboxylic acid.

Q2: What are the most common impurities I should expect in my synthesis?

The most prevalent impurities are typically:

  • Unreacted Starting Material: Ethyl 2-methyl-1H-imidazole-4-carboxylate.

  • Decarboxylation Byproduct: 2-Methyl-1H-imidazole, formed by the loss of carbon dioxide from the desired product, especially if the reaction is subjected to high temperatures.

Q3: How can I minimize the formation of the decarboxylation byproduct?

To reduce the likelihood of decarboxylation, it is crucial to maintain careful control over the reaction temperature during both the hydrolysis and the subsequent workup steps. Avoid excessive heating. When removing solvents, it is advisable to use a rotary evaporator under reduced pressure at a moderate temperature.

Q4: What analytical techniques are best for assessing the purity of my product?

High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining the purity of this compound and for detecting the common impurities.[1][2] A reversed-phase C18 column with a mobile phase consisting of an aqueous buffer (like phosphate buffer) and an organic modifier (like acetonitrile) is a good starting point for method development. UV detection at a suitable wavelength (e.g., around 210-230 nm) can be used. Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for confirming the structure of the desired product and identifying any significant impurities.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Final Product Incomplete hydrolysis of the starting ester.- Ensure a sufficient excess of the base is used to drive the reaction to completion.- Increase the reaction time or slightly elevate the temperature, while monitoring for decarboxylation.- Confirm the complete consumption of the starting material using Thin Layer Chromatography (TLC) or HPLC.
Product loss during workup.- Carefully adjust the pH during acidification to ensure complete precipitation of the carboxylic acid. The isoelectric point of imidazole carboxylic acids is crucial for precipitation.- Ensure the product is sufficiently insoluble in the chosen solvent system for filtration. Chilling the solution before filtration can improve recovery.
Presence of Unreacted Starting Material (Ethyl Ester) in Final Product Incomplete hydrolysis.- As mentioned above, optimize reaction conditions (base concentration, time, temperature) to ensure complete conversion.
Inefficient purification.- Recrystallization is an effective method for removing the less polar ethyl ester from the more polar carboxylic acid. Suitable solvents include water, ethanol, or a mixture of the two.- An acid-base extraction can be employed. Dissolve the crude product in an organic solvent and extract with an aqueous base. The carboxylic acid will move to the aqueous layer as its salt, leaving the ester in the organic layer. Acidification of the aqueous layer will then precipitate the pure product.[3]
Presence of 2-Methyl-1H-imidazole in Final Product Decarboxylation due to excessive heat.- Maintain strict temperature control throughout the synthesis and workup. Avoid high temperatures during solvent removal.
Inefficient purification.- Recrystallization can be effective if the solubility difference between the product and the impurity is significant.- Acid-base extraction can also separate the acidic product from the more basic 2-methyl-1H-imidazole.
Broad Melting Point Range of the Final Product Presence of impurities.- A broad melting point range is a strong indicator of an impure sample.[1] The presence of starting material, byproducts, or residual solvents can cause this.- Further purification by recrystallization or chromatography is recommended.

Quantitative Data on Common Impurities

The following table provides an illustrative overview of typical impurity levels that might be observed in the synthesis of this compound. Actual values will vary depending on the specific reaction conditions and purification methods employed.

Impurity Typical Percentage Range (by HPLC) Notes
Ethyl 2-methyl-1H-imidazole-4-carboxylate0.1 - 5.0%Can be significantly reduced with optimized hydrolysis conditions and proper purification.
2-Methyl-1H-imidazole0.1 - 2.0%Highly dependent on the temperature profile of the reaction and workup.
Other unidentified impurities< 0.5%May arise from side reactions of starting materials or intermediates.

Experimental Protocols

General Protocol for the Synthesis of this compound via Hydrolysis
  • Hydrolysis:

    • Dissolve ethyl 2-methyl-1H-imidazole-4-carboxylate in an aqueous solution of sodium hydroxide (typically 1-2 molar equivalents).

    • Stir the mixture at room temperature or with gentle heating (e.g., 40-50°C) until the reaction is complete (monitor by TLC or HPLC).

  • Workup:

    • Cool the reaction mixture in an ice bath.

    • Slowly add hydrochloric acid (or another suitable acid) to adjust the pH to the isoelectric point of the product (typically around pH 4-5), at which point the carboxylic acid will precipitate.

    • Stir the resulting suspension in the ice bath for a period to ensure complete precipitation.

  • Isolation and Purification:

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold water to remove any inorganic salts.

    • Dry the crude product under vacuum.

    • Further purify the product by recrystallization from a suitable solvent such as water or an ethanol/water mixture.

HPLC Method for Purity Analysis
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A suitable gradient from high aqueous to high organic content (e.g., 5% B to 95% B over 20 minutes).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known amount of the sample in a suitable diluent (e.g., a mixture of water and acetonitrile).

Visualizations

Synthesis_Troubleshooting_Workflow cluster_synthesis Synthesis & Initial Analysis cluster_troubleshooting Impurity Identification & Troubleshooting cluster_purification Purification cluster_final Final Product Start Crude Product Obtained Analysis Analyze by HPLC/NMR Start->Analysis Impurity_Check Impurity Detected? Analysis->Impurity_Check Ester_ID Unreacted Ester Detected? Impurity_Check->Ester_ID Yes Pure_Product Pure Product Impurity_Check->Pure_Product No Decarbox_ID Decarboxylation Product (2-Methyl-1H-imidazole) Detected? Ester_ID->Decarbox_ID No Optimize_Hydrolysis Optimize Hydrolysis: - Increase Base - Increase Time/Temp Ester_ID->Optimize_Hydrolysis Yes Control_Temp Control Temperature: - Avoid Excessive Heat Decarbox_ID->Control_Temp Yes Purification Purification Required Decarbox_ID->Purification No Optimize_Hydrolysis->Purification Control_Temp->Purification Recrystallization Recrystallization Purification->Recrystallization Acid_Base Acid-Base Extraction Purification->Acid_Base Final_Analysis Final Purity Analysis Recrystallization->Final_Analysis Acid_Base->Final_Analysis Final_Analysis->Purification Purity < 98% Final_Analysis->Pure_Product Purity > 98%

References

Technical Support Center: Optimizing N-Alkylation of 2-Methyl-1H-imidazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-alkylation of 2-Methyl-1H-imidazole-4-carboxylic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the N-alkylation of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: Why is my N-alkylation reaction yield consistently low or failing to proceed to completion?

A1: Low yields in the N-alkylation of this compound can arise from several factors, primarily related to the reduced nucleophilicity of the imidazole ring and potential side reactions involving the carboxylic acid group.

  • Incomplete Deprotonation: The electron-withdrawing nature of the carboxylic acid group at the 4-position, in addition to the methyl group at the 2-position, can decrease the electron density of the imidazole nitrogens, making deprotonation more difficult.[1] Incomplete deprotonation leads to a lower concentration of the reactive imidazolate anion.

  • Steric Hindrance: The substituents at the 2 and 4 positions can sterically hinder the approach of the alkylating agent to the imidazole nitrogens.[2][3]

  • Inappropriate Base: The choice of base is critical. A weak base may not be strong enough to effectively deprotonate the imidazole, while a very strong, nucleophilic base could lead to unwanted side reactions.

  • Reaction with Carboxylic Acid: The base can react with the carboxylic acid proton, consuming the base and forming a carboxylate salt, which may affect solubility and reactivity.

Troubleshooting Steps:

  • Optimize the Base and Solvent System:

    • Strong, Non-Nucleophilic Bases: Consider using strong, non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or sodium hydride (NaH) to ensure complete deprotonation of the imidazole nitrogen.[1][2]

    • Milder Bases: For more reactive alkylating agents, milder inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or acetonitrile can be effective.[1][4] Heating the reaction can improve yields when using milder bases.[4]

    • Solvent Choice: Polar aprotic solvents like anhydrous N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetonitrile are generally preferred as they facilitate the dissolution of reactants and promote the reaction.[1][2][4]

  • Increase Reaction Temperature: Gently heating the reaction mixture can often overcome activation energy barriers and improve reaction rates and yields.[4] Monitor the reaction by TLC or LC-MS to avoid decomposition at excessively high temperatures.

  • Consider Protection of the Carboxylic Acid: To prevent the base from reacting with the carboxylic acid, consider protecting it as an ester (e.g., methyl or ethyl ester).[5] This strategy can improve the efficiency of the N-alkylation step. The ester can be hydrolyzed back to the carboxylic acid in a subsequent step.

Q2: I am observing the formation of multiple products, making purification difficult. What are the likely side products and how can I minimize them?

A2: The formation of multiple products is a common challenge and can be attributed to di-alkylation, esterification of the carboxylic acid, or lack of regioselectivity.

  • Di-alkylation (Imidazolium Salt Formation): The N-alkylated product is still nucleophilic and can react with another molecule of the alkylating agent to form a di-alkylated imidazolium salt.[3]

  • Esterification: If the reaction conditions are suitable (e.g., using an alkyl halide in the presence of a base), the carboxylic acid can be converted to its corresponding ester.[6]

  • Lack of Regioselectivity: N-alkylation can occur at either the N-1 or N-3 position of the imidazole ring, leading to a mixture of regioisomers.[7]

Troubleshooting Steps:

  • Control Stoichiometry: Use a slight excess of the this compound relative to the alkylating agent to minimize di-alkylation.[3]

  • Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise to the reaction mixture can help maintain a low concentration of the electrophile, reducing the likelihood of a second alkylation.

  • Optimize Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of di-alkylation.[3]

  • Regioselectivity Control:

    • Steric Effects: Alkylation is generally favored at the less sterically hindered nitrogen.[3] The methyl group at the C-2 position will direct alkylation towards the N-1 position.

    • Protecting Groups: For absolute regioselectivity, consider using a protecting group strategy. The use of a removable protecting group on one of the nitrogen atoms can direct the alkylation to the desired position.[8]

Q3: My desired N-alkylated product is difficult to purify. What are some effective purification strategies?

A3: Purification can be challenging due to the presence of unreacted starting materials, di-alkylated byproducts, regioisomers, and inorganic salts.

Purification Strategies:

  • Aqueous Work-up: After the reaction, a standard aqueous work-up can help remove inorganic salts and water-soluble impurities.

  • Column Chromatography: Silica gel column chromatography is a common and effective method for separating the desired product from byproducts and unreacted starting materials.[2] A gradient elution system with a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is often effective.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification technique.

  • Acid-Base Extraction: The carboxylic acid functionality allows for purification via acid-base extraction. The product can be extracted into an aqueous basic solution, washed with an organic solvent to remove non-acidic impurities, and then precipitated by acidifying the aqueous layer.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for the N-alkylation of this compound?

A1: For 2,4-disubstituted imidazoles, N-alkylation generally occurs at the less sterically hindered nitrogen atom.[9] In the case of this compound, the methyl group at the 2-position is sterically more demanding than the carboxylic acid group at the 4-position. Therefore, the alkylation is expected to predominantly occur at the N-1 position, leading to 1-alkyl-2-methyl-1H-imidazole-4-carboxylic acid.

Q2: Can the carboxylic acid group undergo decarboxylation under the reaction conditions?

A2: While decarboxylation of certain carboxylic acids can occur under thermal or catalytic conditions, it is generally not a major side reaction under typical N-alkylation conditions (e.g., moderate temperatures with bases like K₂CO₃ or DBU).[10][11] However, at very high temperatures, the possibility of decarboxylation should be considered and monitored.

Q3: Is it necessary to use anhydrous conditions for this reaction?

A3: Yes, it is highly recommended to use anhydrous solvents and reagents, especially when using strong bases like sodium hydride.[1] The presence of water can quench the base and lead to lower yields.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][4] This will allow you to determine when the starting material has been consumed and to check for the formation of products and byproducts.

Data Presentation

Table 1: Recommended Reaction Conditions for N-Alkylation of this compound

Parameter Condition A (Milder Base) Condition B (Stronger Base) Notes
Base K₂CO₃ or Cs₂CO₃ (2.0 eq)NaH (1.2 eq) or DBU (1.2 eq)Cs₂CO₃ can sometimes offer better results than K₂CO₃.[1] NaH requires strictly anhydrous conditions.
Alkylating Agent Alkyl halide (1.1 - 1.2 eq)Alkyl halide (1.1 eq)Use of a slight excess of the alkylating agent is common.
Solvent Anhydrous Acetonitrile or DMFAnhydrous DMF or THFDMF is a good general-purpose solvent for these reactions.[1][2]
Temperature Room Temperature to 60 °C0 °C to Room TemperatureHigher temperatures may be needed for less reactive alkyl halides with milder bases.[4]
Reaction Time 12 - 24 hours2 - 12 hoursMonitor by TLC or LC-MS to determine completion.[2][4]

Experimental Protocols

Protocol 1: N-Alkylation using Potassium Carbonate in DMF

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent) and anhydrous potassium carbonate (2.0 equivalents).

  • Add anhydrous N,N-Dimethylformamide (DMF) to the flask to achieve a suitable concentration (e.g., 0.1-0.5 M).

  • Stir the suspension at room temperature for 30 minutes.

  • Add the alkylating agent (1.1 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60 °C and stir for 12-24 hours, monitoring the progress by TLC.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-alkylated product.

Protocol 2: N-Alkylation using Sodium Hydride in THF

  • To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents).

  • Wash the sodium hydride with anhydrous hexane to remove the mineral oil and carefully decant the hexane.

  • Add anhydrous Tetrahydrofuran (THF) to the flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the stirred suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back to 0 °C and add the alkylating agent (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate as described in Protocol 1.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Reaction_Pathway N-Alkylation of this compound Start This compound Intermediate Imidazolate Anion Start->Intermediate + Base - HB SideProduct2 Esterification Product Start->SideProduct2 + R-X, Base Base Base (e.g., K2CO3, NaH) AlkylatingAgent Alkyl Halide (R-X) Product N-Alkyl-2-methyl-1H-imidazole-4-carboxylic acid Intermediate->Product + R-X - X- SideProduct1 Di-alkylated Imidazolium Salt Product->SideProduct1 + R-X

Caption: General reaction pathway for the N-alkylation of this compound, including potential side reactions.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low or No Yield CheckBase Is the base strong enough? Start->CheckBase CheckTemp Is the reaction temperature optimal? CheckBase->CheckTemp Yes OptimizeBase Use a stronger, non-nucleophilic base (e.g., DBU, NaH) CheckBase->OptimizeBase No CheckProtection Is the carboxylic acid interfering? CheckTemp->CheckProtection Yes IncreaseTemp Increase temperature and monitor CheckTemp->IncreaseTemp No ProtectAcid Protect carboxylic acid as an ester CheckProtection->ProtectAcid Yes Success Improved Yield CheckProtection->Success No OptimizeBase->CheckTemp IncreaseTemp->CheckProtection ProtectAcid->Success

Caption: A decision-making workflow for troubleshooting low yields in the N-alkylation reaction.

Experimental_Workflow General Experimental Workflow Start Reaction Setup (Imidazole, Base, Solvent) AddReagent Add Alkylating Agent Start->AddReagent Reaction Reaction Monitoring (TLC/LC-MS) AddReagent->Reaction Workup Aqueous Work-up Reaction->Workup Purification Purification (Column Chromatography/Recrystallization) Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis

Caption: A streamlined overview of the general experimental procedure for N-alkylation.

References

Technical Support Center: Synthesis of 2-Methyl-1H-imidazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-1H-imidazole-4-carboxylic acid. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Troubleshooting Guides

Issue 1: Low Yield of this compound

Q1: My reaction is resulting in a significantly lower than expected yield of this compound. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors, primarily related to side reactions and reaction conditions. Here are the most common culprits and troubleshooting steps:

  • Decarboxylation: The most prevalent side reaction is the loss of the carboxylic acid group, especially at elevated temperatures, leading to the formation of 2-methylimidazole as a byproduct.[1]

    • Solution: Maintain strict temperature control throughout the reaction and workup. Avoid excessive heating. If concentration is necessary, use a rotary evaporator under reduced pressure at a low temperature.

  • Isomer Formation: The synthesis can sometimes yield the constitutional isomer, 2-Methyl-1H-imidazole-5-carboxylic acid. The ratio of these isomers can be influenced by the specific synthetic route and reaction conditions.

    • Solution: Carefully analyze your product mixture using techniques like HPLC or NMR to quantify the isomeric ratio. Optimization of reaction parameters such as temperature, pH, and catalyst may be necessary to favor the formation of the desired 4-carboxylic acid isomer.

  • Incomplete Reaction: The reaction may not have gone to completion, leaving unreacted starting materials in the mixture.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Ensure all starting materials have been consumed before proceeding with the workup. If the reaction stalls, consider extending the reaction time or slightly increasing the temperature, while being mindful of potential decarboxylation.

  • Suboptimal pH: The pH of the reaction mixture can significantly impact the reaction rate and the stability of the product.

    • Solution: For syntheses involving the Debus-Radziszewski reaction or similar condensations, maintaining the appropriate pH is crucial. Ensure the pH is controlled as specified in your protocol. During workup, the pH adjustment for precipitation of the carboxylic acid should be done carefully to maximize recovery.[2]

Issue 2: Presence of Impurities in the Final Product

Q2: My final product of this compound shows significant impurities upon analysis (e.g., NMR, HPLC, or Mass Spectrometry). What are these impurities and how can I remove them?

A2: Impurities can arise from side reactions, unreacted starting materials, or degradation of the product. Common impurities and purification strategies are outlined below:

  • Common Impurities:

    • 2-Methylimidazole: Formed via decarboxylation of the desired product.

    • 2-Methyl-1H-imidazole-5-carboxylic acid: A common isomeric impurity.

    • Unreacted Starting Materials: Such as glyoxal, acetaldehyde, and ammonia derivatives if using a Debus-Radziszewski type synthesis.

    • Coupling Products: Some synthetic routes may lead to the formation of dimeric or polymeric byproducts. A patent for a related imidazolecarboxylic acid synthesis mentions the avoidance of "coupling products".[3]

    • Over-alkylation Products: Reactions at the imidazole nitrogen can lead to N-substituted impurities, especially if alkylating agents are present or formed in situ.

  • Purification Strategies:

    • Recrystallization: This is a highly effective method for purifying crystalline solids. The choice of solvent is critical. A binary solvent system, where the compound is dissolved in a "good" solvent and then precipitated by the addition of a "poor" solvent, can be effective.

    • Acid-Base Extraction: Exploiting the acidic nature of the carboxylic acid group is a powerful purification technique. Dissolve the crude product in a suitable organic solvent and extract it into an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide). The desired product will move to the aqueous layer as its salt, leaving non-acidic impurities in the organic layer. The aqueous layer can then be washed with fresh organic solvent to remove any remaining neutral or basic impurities before being acidified to precipitate the pure this compound.

    • Chromatography: For challenging separations, particularly for removing isomeric impurities, column chromatography (e.g., silica gel or reverse-phase) or preparative HPLC can be employed.

Impurity/IssuePotential CauseRecommended Action
Low YieldDecarboxylation, Isomer Formation, Incomplete ReactionStrict temperature control, optimize reaction conditions to favor the desired isomer, monitor reaction completion.
2-MethylimidazoleDecarboxylation due to excessive heat.Lower reaction and workup temperatures. Use vacuum concentration instead of heating. Purify via acid-base extraction or recrystallization.
2-Methyl-1H-imidazole-5-carboxylic acidLack of regioselectivity in the synthesis.Modify reaction conditions (solvent, temperature, catalyst). Purify using chromatography if recrystallization is ineffective.
Unreacted Starting MaterialsIncomplete reaction or improper stoichiometry.Monitor reaction to completion (TLC/HPLC). Ensure correct molar ratios of reactants. Purify via washing, recrystallization, or acid-base extraction.
Discoloration/Polymeric materialUndesired side reactions or product degradation.Ensure an inert atmosphere if reagents are air-sensitive. Lower reaction temperature. Purify using activated carbon treatment during recrystallization or column chromatography.

Frequently Asked Questions (FAQs)

Q3: What is the most common side reaction in the synthesis of this compound?

A3: The most frequently encountered side reaction is decarboxylation, which is the loss of carbon dioxide from the carboxylic acid group to form 2-methylimidazole.[1] This is particularly problematic at elevated temperatures.

Q4: Can the isomeric impurity, 2-Methyl-1H-imidazole-5-carboxylic acid, be easily separated?

A4: The separation of constitutional isomers like the 4- and 5-carboxylic acid derivatives can be challenging due to their similar physical properties. While careful recrystallization may sometimes be effective, chromatographic techniques such as preparative HPLC are often required for complete separation. Optimizing the synthetic route to favor the formation of the desired 4-isomer is the most effective strategy.

Q5: What analytical techniques are best for monitoring the reaction and assessing the purity of the final product?

A5: A combination of analytical techniques is recommended:

  • Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.

  • High-Performance Liquid Chromatography (HPLC): Excellent for both monitoring reaction kinetics and quantifying the purity of the final product, including the detection of isomers and other byproducts.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the desired product and for identifying and quantifying impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify unknown impurities.

Experimental Protocols & Methodologies

A common synthetic route to this compound is a variation of the Debus-Radziszewski synthesis. Below is a generalized protocol with an emphasis on minimizing side reactions.

Synthesis of this compound (Illustrative Protocol)

This protocol is a generalized representation and may require optimization based on laboratory conditions and reagent purity.

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, reflux condenser, and a temperature probe.

  • Reagent Addition: To a solution of an appropriate α-dicarbonyl compound (e.g., a derivative of glyoxal) in a suitable solvent (e.g., water or ethanol), add aqueous ammonia and acetaldehyde. The order and rate of addition can be critical in controlling side reactions.

  • Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 40-60 °C) for a specified period. Monitor the reaction progress by TLC or HPLC. Avoid excessively high temperatures to minimize decarboxylation.

  • Workup and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully acidify the reaction mixture with an appropriate acid (e.g., hydrochloric acid) to a pH where the product precipitates. The target pH should be determined experimentally to maximize yield and purity.

    • Collect the precipitate by vacuum filtration.

    • Wash the crude product with cold water, followed by a cold organic solvent (e.g., ethanol or diethyl ether) to remove soluble impurities.

  • Purification:

    • Recrystallize the crude product from a suitable solvent system (e.g., water, ethanol/water).

    • For higher purity, perform an acid-base extraction as described in the troubleshooting section.

Visualizing Reaction Pathways and Troubleshooting

Diagram 1: General Synthetic Pathway and Potential Side Reactions

G A Starting Materials (e.g., Glyoxal derivative, Acetaldehyde, Ammonia) C Desired Product: This compound A->C Desired Reaction Pathway E Side Product: Isomer Formation (2-Methyl-1H-imidazole-5-carboxylic acid) A->E Lack of Regiocontrol F Side Product: Coupling/Polymerization A->F Suboptimal Conditions G Impurity: Unreacted Starting Materials A->G Incomplete Reaction B Reaction Conditions (Solvent, Temp, pH, Catalyst) B->C Optimization D Side Product: Decarboxylation (2-Methylimidazole) C->D High Temp.

Caption: Synthetic pathway and common side reactions.

Diagram 2: Troubleshooting Workflow for Low Yield

G start Low Yield Observed q1 Analyze Crude Product by HPLC/NMR start->q1 is_decarbox High levels of 2-methylimidazole? q1->is_decarbox is_isomer Significant amount of 5-carboxylic acid isomer? is_decarbox->is_isomer No sol_decarbox Reduce reaction and workup temperature is_decarbox->sol_decarbox Yes is_starting_mat Unreacted starting materials present? is_isomer->is_starting_mat No sol_isomer Optimize reaction conditions (solvent, catalyst, pH) is_isomer->sol_isomer Yes sol_starting_mat Increase reaction time or adjust stoichiometry is_starting_mat->sol_starting_mat Yes end Improved Yield is_starting_mat->end No (Other issues) sol_decarbox->end sol_isomer->end sol_starting_mat->end

References

Technical Support Center: Scale-Up Synthesis of 2-Methyl-1H-imidazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scale-up synthesis of 2-Methyl-1H-imidazole-4-carboxylic acid. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis and purification of this compound at a larger scale.

Troubleshooting Guide

This guide provides solutions in a question-and-answer format to address specific problems you may encounter during your experiments.

Question 1: My reaction yield is significantly lower than expected during the final hydrolysis step. What are the potential causes and how can I fix this?

Answer: Low yields during the hydrolysis of the ester precursor (e.g., ethyl 2-methyl-1H-imidazole-4-carboxylate) are a common challenge during scale-up. Several factors can contribute to this issue:

  • Incomplete Hydrolysis: The reaction may not have gone to completion. On a larger scale, mixing and heat transfer can be less efficient.

    • Solution: Increase the reaction time and ensure vigorous agitation to maintain a homogeneous mixture. Consider a moderate increase in temperature, but be cautious as this can promote side reactions.[1][2] Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.[3]

  • Side Reactions (Decarboxylation): Imidazole carboxylic acids can be susceptible to decarboxylation, especially at elevated temperatures, leading to the formation of 2-methylimidazole as a byproduct.[4]

    • Solution: Maintain strict temperature control and use the minimum effective temperature for hydrolysis.[4] During workup, avoid concentrating solutions by heating; instead, use a rotary evaporator under reduced pressure at lower temperatures.[4]

  • Product Precipitation/Isolation Issues: The pH for precipitation is critical. Incorrect pH can lead to incomplete precipitation or the formation of soluble salts.

    • Solution: Carefully adjust the pH of the reaction mixture to the isoelectric point of the acid (typically around pH 1-2 for imidazole carboxylic acids) to ensure maximum precipitation.[1][2] Add the acid slowly and with good stirring to control the precipitation and obtain a more easily filterable solid.

Question 2: I am observing significant impurities in my final product after isolation. What are these byproducts and how can I remove them?

Answer: Impurities can arise from incomplete reactions or side reactions. Common impurities and purification strategies are outlined below:

  • Unreacted Starting Material (Ester): This is a common impurity if the hydrolysis is incomplete.

    • Purification Method: An acid-base extraction is highly effective. Dissolve the crude product in a suitable organic solvent and extract it with an aqueous base (e.g., sodium bicarbonate solution). The acidic product will move to the aqueous layer as its salt, leaving the neutral ester in the organic layer. The layers can then be separated, and the aqueous layer acidified to precipitate the pure product.[4]

  • Decarboxylation Byproduct (2-methylimidazole): This basic impurity can be removed using similar extraction techniques.

    • Purification Method: During the acid-base extraction described above, the basic 2-methylimidazole will remain in the organic layer upon initial basification, or it can be removed by washing the final isolated product with a non-polar organic solvent in which the carboxylic acid has minimal solubility.

  • Other Unknown Impurities: These may arise from complex side reactions.

    • Purification Method: Recrystallization is a powerful technique for removing minor impurities.[1][2] If extraction is insufficient, column chromatography (e.g., reverse-phase HPLC) may be necessary, although this can be challenging and costly at a large scale.[4]

Impurity TypeLikely SourceRecommended Purification Method
Unreacted Ester Incomplete hydrolysisAcid-Base Extraction
2-Methylimidazole Decarboxylation (heat)Acid-Base Extraction / Solvent Wash
Process-related impurities Side reactionsRecrystallization / Chromatography

Question 3: My product has poor solubility in common organic solvents, making purification by recrystallization difficult. What should I do?

Answer: Imidazole-based compounds, especially carboxylic acids, often exhibit poor solubility in non-polar organic solvents but good solubility in polar or aqueous media.[5][6]

  • Solvent Screening: A systematic solvent screen is crucial for identifying a suitable recrystallization solvent or solvent system. Consider polar protic solvents like water, ethanol, or isopropanol, or mixtures thereof.

  • pH Adjustment: The solubility of this compound is highly pH-dependent. It is soluble in both acidic and basic aqueous solutions (as the imidazolium salt and carboxylate salt, respectively) but has minimum solubility at its isoelectric point. This property is key for purification.

  • Alternative to Recrystallization: If a suitable recrystallization solvent cannot be found, rely on a well-optimized acid-base extraction workup. This exploits the pH-dependent solubility to achieve high purity without needing traditional recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is a common and scalable synthetic route for this compound?

A1: A robust and frequently used method involves a multi-step synthesis culminating in the hydrolysis of an ester precursor. A common pathway starts with readily available materials and proceeds through cyclization to form the imidazole ring, followed by hydrolysis. While various methods exist for forming the imidazole ring itself, the final deprotection/hydrolysis step is critical for scale-up.[7][8][9]

Q2: What are the most critical process parameters to monitor during the scale-up of the hydrolysis step?

A2: The following parameters are critical for safety, yield, and purity at scale:

  • Temperature Control: Essential for preventing degradation and minimizing side reactions like decarboxylation.[3][4]

  • Rate of Reagent Addition: Slow, controlled addition of acid during the precipitation step is crucial for controlling exotherms and particle size.

  • Agitation/Mixing: Efficient mixing is required to ensure reaction homogeneity and effective heat transfer, which becomes more challenging in larger reactors.

  • pH Monitoring and Control: Precise pH control is vital for maximizing the yield during product precipitation.[1][2]

Q3: Which analytical techniques are recommended for monitoring this synthesis?

A3: A combination of chromatographic and spectroscopic methods is recommended:

  • Reaction Monitoring: Thin Layer Chromatography (TLC) provides a quick and simple way to track the disappearance of starting materials.[3] High-Performance Liquid Chromatography (HPLC) offers more quantitative analysis of reaction progress and impurity formation.[3]

  • Purity Assessment: HPLC is the preferred method for determining the purity of the final product.[10]

  • Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) should be used to confirm the structure and identity of the final compound.[8]

Experimental Protocols

Protocol 1: Scale-Up Hydrolysis of Ethyl 2-Methyl-1H-imidazole-4-carboxylate

This protocol describes the saponification of the ethyl ester to yield the target carboxylic acid.

  • Reaction Setup: In a suitable reactor equipped with an overhead stirrer, thermometer, and addition funnel, charge a 2M solution of potassium hydroxide (KOH) in water (2.2 equivalents).

  • Reagent Addition: Add ethyl 2-methyl-1H-imidazole-4-carboxylate (1.0 equivalent) to the reactor.

  • Reaction: Heat the mixture to 30-40°C with vigorous stirring. Monitor the reaction progress by TLC or HPLC until all starting material is consumed (typically 3-6 hours).

  • Cooling: Once complete, cool the reaction mixture to room temperature.

  • Precipitation: Slowly add a 2N sulfuric acid or hydrochloric acid solution via the addition funnel, maintaining the internal temperature below 25°C. Continue adding acid until the pH of the mixture reaches ~2.[1][2] A thick white precipitate will form.

  • Isolation: Stir the resulting slurry for 1-2 hours to ensure complete precipitation. Filter the solid product using a Büchner funnel, and wash the filter cake thoroughly with cold deionized water, followed by a cold non-polar solvent (e.g., heptane) to remove organic-soluble impurities.

  • Drying: Dry the purified this compound under vacuum at 40-50°C to a constant weight.

Visualizations

G cluster_synthesis Synthesis Stage cluster_workup Workup & Isolation cluster_troubleshooting Troubleshooting start Start: Hydrolysis of Ester Precursor reaction Run Reaction (Temp Control, Mixing) start->reaction monitor Monitor Progress (TLC/HPLC) reaction->monitor complete Reaction Complete? monitor->complete complete->reaction No workup Cool & Adjust pH to ~2 complete->workup Yes troubleshoot_yield Low Yield? - Increase Reaction Time - Check Temp/Mixing complete->troubleshoot_yield isolate Filter & Wash Product workup->isolate dry Dry Final Product isolate->dry final_product Pure 2-Methyl-1H-imidazole- 4-carboxylic acid dry->final_product troubleshoot_purity Impure Product? - Proceed to Purification Workflow final_product->troubleshoot_purity

Caption: General workflow for the synthesis and troubleshooting of this compound.

G cluster_organic Organic Layer cluster_aqueous Aqueous Layer start Start: Crude Dry Product dissolve Dissolve in Organic Solvent (e.g., Ethyl Acetate) start->dissolve extract Extract with Aqueous Base (e.g., NaHCO3 solution) dissolve->extract separate Separate Layers extract->separate organic_impurities Contains: - Unreacted Ester - Neutral Impurities separate->organic_impurities Organic aqueous_product Contains: - Product as Carboxylate Salt separate->aqueous_product Aqueous discard_org Discard Organic Layer organic_impurities->discard_org acidify Acidify with HCl / H2SO4 to pH ~2 aqueous_product->acidify filter Filter, Wash & Dry Solid acidify->filter final_product Pure Product filter->final_product

Caption: Logical workflow for the purification of the target compound using an acid-base extraction.

References

Technical Support Center: Imidazole-4-Carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of imidazole-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during this synthesis.

Troubleshooting Guides

This section addresses specific problems that may arise during the synthesis of imidazole-4-carboxylic acid, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Yield of Imidazole-4-Carboxylic Acid

Q: My reaction has resulted in a very low yield or no desired product. What are the likely causes and how can I troubleshoot this?

A: Low or no yield is a common issue that can stem from several factors. Below is a systematic guide to identifying and resolving the problem.

  • Incomplete Hydrolysis of the Ester Precursor: Many synthetic routes involve the hydrolysis of an ethyl imidazole-4-carboxylate precursor.[1] Incomplete hydrolysis is a frequent cause of low yields.

    • Solution: Ensure the stoichiometry of the base (e.g., potassium hydroxide) is correct. A common mass ratio of ethyl imidazole-4-carboxylate to a potassium hydroxide solution is 1:2.2.[2] Increase the reaction time or slightly elevate the temperature (e.g., to 30°C) to drive the reaction to completion.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC) to confirm the disappearance of the starting ester.

  • Product Decarboxylation: Imidazole-4-carboxylic acid is susceptible to decarboxylation, especially at elevated temperatures.[1] This results in the formation of imidazole as a byproduct and a corresponding loss of the desired product.

    • Solution: Maintain strict temperature control throughout the synthesis and workup. If the reaction requires heating, use the lowest effective temperature. During solvent removal, utilize a rotary evaporator under reduced pressure at room temperature instead of applying excessive heat.[1]

  • Suboptimal pH for Precipitation: The product is typically isolated by acidifying the reaction mixture to precipitate the carboxylic acid. If the pH is not optimal, the product may remain dissolved in the solution.

    • Solution: After hydrolysis, carefully and slowly add an acid (e.g., sulfuric acid) to adjust the pH of the reaction mixture to approximately 1-2 to ensure complete precipitation of the product.[2][3]

  • Poor Quality of Starting Materials: The purity of the starting materials, such as ethyl imidazole-4-carboxylate, can significantly impact the reaction outcome.

    • Solution: Ensure the starting materials are of high purity. If necessary, purify the starting materials before use.

Issue 2: Product Purity Issues and Recrystallization Challenges

Q: My final product is impure, and I am having difficulty purifying it by recrystallization. What are the common impurities and how can I improve the purification process?

A: Impurities can arise from side reactions or incomplete reactions. Effective purification is crucial for obtaining high-quality imidazole-4-carboxylic acid.

  • Common Impurities:

    • Unreacted Starting Material: Incomplete hydrolysis can leave unreacted ethyl imidazole-4-carboxylate in the final product.

    • Decarboxylation Product: Imidazole is a common impurity resulting from the loss of the carboxylic acid group.[1]

  • Recrystallization Troubleshooting:

    • Solvent Selection: The choice of solvent is critical for successful recrystallization. Water is a commonly used solvent for recrystallizing imidazole-4-carboxylic acid.[4]

    • "Oiling Out": The product may separate as an oil instead of forming crystals. This can be due to the presence of impurities or cooling the solution too quickly.

      • Solution: Ensure the crude product is fully dissolved in the minimum amount of hot solvent. Allow the solution to cool slowly to room temperature before placing it in an ice bath. If oiling out persists, try a different solvent system or use techniques like scratching the inside of the flask with a glass rod to induce crystallization.[5]

    • No Crystal Formation: A supersaturated solution may not crystallize spontaneously.

      • Solution: Induce crystallization by adding a seed crystal of pure imidazole-4-carboxylic acid or by scratching the inner surface of the flask at the solution's surface.[5]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for imidazole-4-carboxylic acid?

A1: A widely used method is the hydrolysis of ethyl imidazole-4-carboxylate using a base such as potassium hydroxide, followed by acidification.[1][2] Other methods include the reaction of imidazole with carbon dioxide under pressure and at elevated temperatures.[6]

Q2: How can I monitor the progress of the hydrolysis reaction?

A2: Thin Layer Chromatography (TLC) is an effective technique to monitor the reaction. A suitable mobile phase for polar compounds like imidazole-4-carboxylic acid could be a mixture of n-butanol, acetic acid, and water.[7] The disappearance of the starting ester spot and the appearance of the product spot, which will have a different Rf value, indicate the progression of the reaction. Due to the high polarity of imidazole-4-carboxylic acid, it may be necessary to use reverse-phase TLC plates with an acetonitrile/water mobile phase for better separation.[7]

Q3: What are the key safety precautions to take during the synthesis?

A3: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle strong acids and bases with care. Refer to the Safety Data Sheets (SDS) for all chemicals used.

Data Presentation

Table 1: Reaction Conditions for Hydrolysis of Ethyl Imidazole-4-carboxylate

ParameterValueReference
Reactant Ratio (Ester:KOH soln)1 : 2.2 (by mass)[2]
Reaction Temperature30 °C[2]
Final pH for Precipitation1 - 2[2][3]
Reported Yield~92%[2]

Experimental Protocols

Protocol 1: Synthesis of 1H-Imidazole-4-carboxylic Acid via Hydrolysis of Ethyl Imidazole-4-carboxylate

This protocol is based on a commonly cited method for the synthesis of imidazole-4-carboxylic acid.[2][3]

Materials:

  • Ethyl imidazole-4-carboxylate

  • Potassium hydroxide (KOH) solution (e.g., 1-2% w/w in water)

  • Sulfuric acid (H₂SO₄) solution (dilute)

  • Recrystallization solvent (e.g., water)

Procedure:

  • In a suitable reaction vessel, mix ethyl imidazole-4-carboxylate with a potassium hydroxide solution at a mass ratio of 1:2.2 to 1:2.5.[2][3]

  • Stir the mixture at a controlled temperature of 25-30°C.[3]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, cool the mixture in an ice bath.

  • Slowly add a dilute sulfuric acid solution while stirring to adjust the pH to 1-2.[3]

  • A precipitate of crude 1H-imidazole-4-carboxylic acid will form.

  • Collect the crude product by filtration and wash it with cold water.

  • Purify the crude product by recrystallization from a suitable solvent, such as water.[4]

  • Dry the purified crystals under vacuum.

Visualizations

experimental_workflow Experimental Workflow for Imidazole-4-Carboxylic Acid Synthesis start Start: Mix Ethyl Imidazole-4-carboxylate and KOH Solution hydrolysis Hydrolysis Reaction (25-30°C) start->hydrolysis monitoring Monitor Reaction by TLC hydrolysis->monitoring monitoring->hydrolysis Incomplete acidification Acidification with H₂SO₄ (to pH 1-2) monitoring->acidification Reaction Complete precipitation Precipitation of Crude Product acidification->precipitation filtration Filtration and Washing precipitation->filtration recrystallization Recrystallization from Water filtration->recrystallization drying Drying under Vacuum recrystallization->drying end End: Pure Imidazole-4-carboxylic Acid drying->end

Caption: Workflow for the synthesis and purification of imidazole-4-carboxylic acid.

troubleshooting_guide Troubleshooting Guide for Low Yield start Low Yield Observed check_hydrolysis Check for Complete Hydrolysis (TLC Analysis) start->check_hydrolysis check_temp Review Temperature Control During Reaction and Workup check_hydrolysis->check_temp Hydrolysis Complete incomplete_hydrolysis Incomplete Hydrolysis: Increase reaction time/temp or base stoichiometry check_hydrolysis->incomplete_hydrolysis Incomplete check_ph Verify Final pH of Precipitation check_temp->check_ph Temp OK decarboxylation High Temperature: Product decarboxylation likely. Use lower temperatures. check_temp->decarboxylation Temp Too High poor_precipitation Incorrect pH: Adjust pH to 1-2 for complete precipitation. check_ph->poor_precipitation pH Incorrect solution Implement Corrective Actions check_ph->solution pH OK incomplete_hydrolysis->solution decarboxylation->solution poor_precipitation->solution

Caption: Decision tree for troubleshooting low yields in imidazole-4-carboxylic acid synthesis.

References

Technical Support Center: Monitoring 2-Methyl-1H-imidazole-4-carboxylic Acid Reactions by TLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to monitoring the progress of reactions involving 2-Methyl-1H-imidazole-4-carboxylic acid using thin-layer chromatography (TLC).

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in performing TLC for this compound?

A1: The primary challenge arises from the compound's polar nature, due to the presence of both a carboxylic acid and an imidazole ring. This can lead to strong interactions with the silica gel stationary phase, resulting in streaking or spotting at the baseline. The zwitterionic character of the molecule can also affect its solubility and mobility on the TLC plate.[1]

Q2: What is a good starting solvent system (mobile phase) for the TLC analysis of this compound?

A2: A polar solvent system is necessary to move this polar compound up the TLC plate. A good starting point is a mixture of a polar organic solvent with a small amount of a modifying acid. For example, a mixture of Dichloromethane (DCM) and Methanol (MeOH) with a small percentage of acetic acid (e.g., DCM:MeOH:Acetic Acid in a 8:2:0.1 ratio) is a common choice.[2][3] The acetic acid helps to suppress the ionization of the carboxylic acid group, leading to less streaking and more compact spots.[2]

Q3: How can I visualize the spots of this compound and its precursors on the TLC plate?

A3: this compound has a conjugated system and may be visible under a UV lamp (254 nm). However, for more definitive visualization, specific staining agents are recommended. Bromocresol green is an excellent choice for visualizing carboxylic acids, appearing as yellow spots on a blue background.[4][5][6] Potassium permanganate (KMnO4) stain can also be effective as imidazole rings are susceptible to oxidation.

Q4: My starting materials and product have very similar Rf values. How can I improve the separation?

A4: If you are experiencing poor separation, you can try altering the polarity of your mobile phase. Increasing the proportion of the more polar solvent (e.g., methanol) will generally increase the Rf values of your compounds. Conversely, decreasing the polarity will lower the Rf values. You can also try a different solvent system altogether. For instance, a system containing ethyl acetate, hexane, and acetic acid might provide different selectivity.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Streaking or elongated spots - Sample is too concentrated.- The compound is strongly interacting with the silica gel due to its acidic and basic nature.[1]- Dilute your sample before spotting.- Add a small amount of acetic or formic acid (0.5-2%) to your eluting solvent to reduce tailing of the carboxylic acid.[2][3]
Spots remain at the baseline (Rf ≈ 0) - The eluting solvent is not polar enough to move the highly polar compound up the plate.- Increase the polarity of your solvent system. For example, increase the percentage of methanol in a DCM/Methanol mixture.
Spots run with the solvent front (Rf ≈ 1) - The eluting solvent is too polar.- Decrease the polarity of your solvent system. For example, decrease the percentage of methanol or increase the percentage of dichloromethane.
No spots are visible after development - The sample was too dilute.- The compound is not UV active and a visualization agent was not used.- The compound may have evaporated from the plate if it is volatile (unlikely for this compound).- Spot the sample multiple times in the same location, allowing the solvent to dry between applications.- Use a suitable staining agent like bromocresol green or potassium permanganate.
Smearing of the entire lane - The sample was overloaded on the plate.- Significantly dilute the sample and re-spot a smaller amount.

Experimental Protocols

Protocol 1: General Procedure for TLC Monitoring of a this compound Synthesis
  • Plate Preparation:

    • Using a pencil, gently draw a light origin line about 1 cm from the bottom of a silica gel TLC plate.

    • Mark the lanes for your starting material (SM), co-spot (SM + reaction mixture), and reaction mixture (RM).

  • Sample Preparation and Spotting:

    • Dissolve a small amount of your starting material in a suitable solvent (e.g., methanol).

    • Dilute a small aliquot of your reaction mixture in the same solvent.

    • Using a capillary tube, spot a small amount of the starting material solution onto the "SM" lane on the origin line.

    • Spot the diluted reaction mixture onto the "RM" lane.

    • For the co-spot lane, first spot the starting material, and then spot the reaction mixture directly on top of the starting material spot.

  • Development:

    • Prepare the developing chamber by pouring a small amount (0.5-1 cm depth) of the chosen mobile phase (e.g., DCM:MeOH:Acetic Acid 8:2:0.1) into the chamber.

    • Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors. Close the chamber and allow it to equilibrate for a few minutes.

    • Carefully place the spotted TLC plate into the chamber, ensuring the origin line is above the solvent level.

    • Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely in a fume hood.

    • Visualize the spots under a UV lamp (254 nm) and circle any visible spots with a pencil.

    • For staining, dip the plate into a jar containing a visualization agent (e.g., bromocresol green solution), or spray the plate evenly with the stain.

    • Gently heat the plate with a heat gun if required for the stain to develop.

  • Analysis:

    • Calculate the Rf (retention factor) value for each spot: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).

    • Compare the spots in the "RM" lane to the "SM" lane to determine the consumption of starting material and the formation of the product. The product, this compound, is expected to be more polar and have a lower Rf value than many of its potential precursors.

Visualizations

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis A Prepare TLC Plate (draw origin line) C Prepare & Spot Samples (SM, RM, Co-spot) A->C B Prepare Mobile Phase & Developing Chamber D Develop TLC Plate B->D C->D E Dry the Plate D->E F Visualize Spots (UV and/or Stain) E->F G Calculate Rf Values F->G H Interpret Chromatogram (Reaction Progress) G->H

Caption: Workflow for Monitoring a Reaction by TLC.

TLC_Troubleshooting cluster_streaking Spot Shape Issues cluster_rf Rf Value Issues cluster_visibility Visibility Issues Start Problem with TLC Result Q1 Streaking or Elongated Spots? Start->Q1 A1 Dilute Sample Q1->A1 Yes Q2 Spots at Baseline (Rf ≈ 0)? Q1->Q2 No A2 Add Acetic Acid to Mobile Phase A1->A2 End Problem Resolved A2->End A3 Increase Mobile Phase Polarity Q2->A3 Yes Q3 Spots at Solvent Front (Rf ≈ 1)? Q2->Q3 No A3->End A4 Decrease Mobile Phase Polarity Q3->A4 Yes Q4 No Spots Visible? Q3->Q4 No A4->End A5 Concentrate Sample (re-spot) Q4->A5 Yes Q4->End No A6 Use Staining Agent A5->A6 A6->End

Caption: Troubleshooting Logic for Common TLC Issues.

References

Validation & Comparative

A Comparative Guide to 2-Methyl-1H-imidazole-4-carboxylic acid and 1H-imidazole-4-carboxylic acid in Ligand Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazole-4-carboxylic acid derivatives are a cornerstone in medicinal chemistry, serving as versatile scaffolds in the design of novel therapeutic agents. Their unique electronic properties, capacity for hydrogen bonding, and ability to coordinate with metal ions make them attractive moieties for interacting with a wide array of biological targets.[1] This guide provides a comparative analysis of two closely related imidazole scaffolds: 2-Methyl-1H-imidazole-4-carboxylic acid and its parent compound, 1H-imidazole-4-carboxylic acid.

The introduction of a methyl group at the 2-position of the imidazole ring can significantly alter the molecule's steric, electronic, and pharmacokinetic properties, thereby influencing its performance as a ligand. While direct, head-to-head comparative studies are limited in publicly available literature, this guide synthesizes existing data on derivatives and general structure-activity relationship (SAR) principles to provide a framework for ligand design.

Structural and Physicochemical Properties

The key structural difference between the two molecules is the presence of a methyl group at the C2 position of the imidazole ring in this compound. This seemingly minor modification can have profound effects on the molecule's overall properties.

Property1H-imidazole-4-carboxylic acidThis compoundRationale for Difference
Molecular Weight 112.09 g/mol [2]126.11 g/mol Addition of a methyl group (-CH3).
LogP (Predicted) -0.8 to 0.1-0.3 to 0.5The methyl group increases lipophilicity.
pKa (Carboxylic Acid) ~3.5-4.5~3.8-4.8The electron-donating methyl group can slightly increase the pKa of the carboxylic acid.
pKa (Imidazole NH) ~6.0~6.5-7.0The electron-donating methyl group increases the basicity of the imidazole ring.
Reactivity The C2 position is susceptible to electrophilic attack.The C2 position is blocked by the methyl group, potentially altering metabolic pathways and directing reactions to other positions.Steric hindrance and electronic effects of the methyl group.

Performance in Ligand Design: A Comparative Overview

The utility of these scaffolds in ligand design is dictated by their ability to interact with biological targets and their pharmacokinetic profiles.

Binding Affinity and Selectivity

The methyl group in this compound can influence binding affinity and selectivity in several ways:

  • Steric Effects: The methyl group can provide beneficial steric interactions, fitting into specific hydrophobic pockets within a binding site, thereby increasing affinity. Conversely, it can also introduce steric hindrance, preventing optimal binding if the pocket is too small.

  • Electronic Effects: The electron-donating nature of the methyl group can enhance the hydrogen bonding capabilities of the imidazole nitrogens, potentially leading to stronger interactions with the target.

  • Conformational Rigidity: The methyl group can restrict the rotation of side chains attached to the imidazole ring, which may pre-organize the ligand into a bioactive conformation, thus improving binding affinity.

While direct comparative data is scarce, studies on derivatives of 1H-imidazole-4-carboxylic acid have demonstrated their potential as inhibitors of various enzymes. For instance, certain derivatives have shown antiplatelet activity by targeting COX-1 and acting as PAF antagonists with IC50 values in the low micromolar range.[3]

Table 1: Illustrative Biological Activity of 1H-imidazole-4-carboxylic acid Derivatives [3]

Compound DerivativeTargetIC50 (µM)
Ester 5cPAF Antagonist1
Ester 5cCOX-1 Inhibition0.4
Carboxamide 6cADP Antagonist2
Compound 6gPAF Antagonist4
Compound 6gCOX-1 Inhibition1
Derivative 6iAdrenergic Antagonist0.15
Derivative 6iPAF Antagonist0.66

Note: This data is for derivatives of 1H-imidazole-4-carboxylic acid and is presented to illustrate the type of quantitative data required for a direct comparison. No equivalent public data was found for this compound derivatives targeting the same proteins.

Pharmacokinetic Properties

The methyl group can also significantly impact the absorption, distribution, metabolism, and excretion (ADME) properties of a ligand.

  • Metabolic Stability: The C2 position of the imidazole ring can be a site of metabolic oxidation. The presence of a methyl group at this position in this compound can block this metabolic pathway, potentially increasing the compound's half-life and bioavailability.

  • Permeability: The increased lipophilicity due to the methyl group may enhance passive diffusion across cell membranes, which can be predicted using in vitro models like the Caco-2 or MDCK permeability assays.[4][5][6][7][8]

Experimental Protocols

To enable a direct and quantitative comparison between these two scaffolds, the following experimental protocols are recommended.

Binding Affinity Determination: Radioligand Displacement Assay

This assay determines the affinity of a test compound for a receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Receptor preparation (e.g., membrane homogenate or whole cells expressing the target receptor).

  • Radiolabeled ligand with known affinity for the target receptor.

  • Test compounds (this compound and 1H-imidazole-4-carboxylic acid).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • 96-well filter plates and a vacuum filtration manifold.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, combine the receptor preparation, a fixed concentration of the radiolabeled ligand (typically at or below its Kd value), and varying concentrations of the unlabeled test compound.

  • Equilibration: Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time to allow the binding to reach equilibrium.[9]

  • Separation: Rapidly separate the bound and free radioligand by vacuum filtration through the filter plates. The filters will trap the receptor-bound radioligand.[10]

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Add scintillation cocktail to the filters and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) can be determined by non-linear regression. The Ki (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.[9]

Permeability Assessment: Caco-2 Permeability Assay

This assay uses a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized intestinal epithelial cells, providing a model for intestinal drug absorption.

Materials:

  • Caco-2 cells.

  • Transwell® inserts (e.g., 24-well format).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Test compounds.

  • LC-MS/MS for sample analysis.

Procedure:

  • Cell Culture: Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.[11]

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. TEER values should typically be >200 Ω·cm².[8]

  • Transport Experiment (Apical to Basolateral - A-B):

    • Wash the cell monolayers with pre-warmed transport buffer.

    • Add the test compound solution to the apical (donor) side and fresh transport buffer to the basolateral (receiver) side.

    • Incubate at 37°C for a defined period (e.g., 2 hours).[7]

    • Collect samples from both the apical and basolateral compartments at the end of the incubation.

  • Transport Experiment (Basolateral to Apical - B-A):

    • Perform the experiment in the reverse direction to assess active efflux.

  • Sample Analysis: Quantify the concentration of the test compound in the samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can then be determined. An efflux ratio greater than 2 suggests the involvement of active efflux transporters.[7]

Visualizing the Comparison

Graphviz diagrams can be used to illustrate key concepts in the comparison of these two ligands.

Ligand_Comparison cluster_scaffolds Core Scaffolds cluster_properties Key Properties cluster_factors Influencing Factors (from Methyl Group) ICA 1H-imidazole-4-carboxylic acid Binding Binding Affinity & Selectivity ICA->Binding PK Pharmacokinetics (ADME) ICA->PK MeICA This compound Sterics Steric Hindrance/Fit MeICA->Sterics adds bulk Electronics Electronic Effects MeICA->Electronics electron-donating Metabolism Metabolic Stability MeICA->Metabolism blocks C2 oxidation Lipophilicity Lipophilicity MeICA->Lipophilicity increases Sterics->Binding Electronics->Binding Metabolism->PK Lipophilicity->PK

Caption: Factors differentiating the two scaffolds in ligand design.

Experimental_Workflow cluster_assays In Vitro Assays cluster_data Generated Data cluster_comparison Comparative Analysis BindingAssay Binding Affinity Assay (e.g., Radioligand Displacement) Ki Ki / IC50 BindingAssay->Ki PermeabilityAssay Permeability Assay (e.g., Caco-2, MDCK) Papp Papp & Efflux Ratio PermeabilityAssay->Papp MetabolicAssay Metabolic Stability Assay (e.g., Microsomes, Hepatocytes) T_half In Vitro Half-life MetabolicAssay->T_half SAR Structure-Activity Relationship Ki->SAR SPkR Structure-Pharmacokinetic Relationship Papp->SPkR T_half->SPkR Lead Optimization Lead Optimization SAR->Lead Optimization SPkR->Lead Optimization

Caption: Workflow for comparing the performance of the two ligands.

Conclusion

Both this compound and 1H-imidazole-4-carboxylic acid are valuable starting points for ligand design. The choice between them will depend on the specific requirements of the biological target and the desired pharmacokinetic profile.

  • 1H-imidazole-4-carboxylic acid offers a simpler, less sterically hindered scaffold, which may be advantageous for targets with smaller binding pockets. However, its C2 position is a potential site for metabolism.

  • This compound provides an opportunity to exploit hydrophobic interactions and block potential metabolic sites. The increased basicity of the imidazole ring may also enhance certain binding interactions.

Ultimately, a definitive comparison requires direct experimental evaluation of both scaffolds and their derivatives against the same biological targets and in the same ADME assays. The experimental protocols and comparative framework provided in this guide offer a systematic approach to generating the necessary data to make informed decisions in the ligand design process. The lack of publicly available, direct comparative data underscores the need for such studies to be conducted and shared within the scientific community to advance the field of medicinal chemistry.

References

Comparative Study of 2-Alkyl-Imidazole-4-Carboxylic Acids in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2-alkyl-imidazole-4-carboxylic acids, a class of heterocyclic compounds with significant potential in medicinal chemistry. While a direct head-to-head comparative study across a homologous series of 2-alkyl-imidazole-4-carboxylic acids is not extensively available in the public domain, this document synthesizes findings from various studies on related imidazole derivatives to offer insights into their biological activities. The primary biological activities reported for this class of compounds include antimicrobial and anticancer effects.

Data Presentation

The following tables summarize the biological activities of various imidazole-4-carboxylic acid derivatives. It is important to note that the data is compiled from different studies and direct comparison of absolute values may be misleading due to variations in experimental conditions.

Table 1: Antimicrobial Activity of Imidazole Derivatives

Compound/Derivative ClassAlkyl Substituent (R)Target Organism(s)Activity Metric (e.g., MIC, Zone of Inhibition)Reference
1H-imidazole-4-carboxylic acid derivativesCyclopentylM. tuberculosisActive[1]
1H-imidazole-4-carboxylic acid derivativesCyclohexylM. tuberculosisActive[1]
Novel Imidazole DerivativesVaried (not 2-alkyl-4-carboxylic acids)S. aureus, E. coli, P. aeruginosa, A. baumanniiMIC range: 2.44 to >5000 µg/mL[2]

Table 2: Anticancer Activity of Imidazole Derivatives

Compound/Derivative ClassAlkyl/Aryl SubstituentCancer Cell Line(s)Activity Metric (IC₅₀)Reference
2-Aryl-imidazole-4-carboxylic amide (AICA) derivativesAryl groupsMelanoma3.5 to 10 µM[3]
2-Aryl-4-benzoyl-imidazoles (ABI)Aryl groupsMelanoma, Prostate CancerAs low as 15.7 nM[3]
Imidazole-(Benz)azole and imidazole epiperazine derivativesVariedHT-29, MCF-7Not specified[1]

Experimental Protocols

Detailed methodologies for key biological assays are provided below. These are generalized protocols and may require optimization for specific 2-alkyl-imidazole-4-carboxylic acids.

Antimicrobial Activity Assay (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.

  • Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). The culture is then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate using the broth medium.

  • Inoculation: The standardized bacterial suspension is added to each well of the microtiter plate containing the diluted compounds.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plate is incubated for another 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.

Mandatory Visualization

Experimental Workflow for Antimicrobial Screening

G cluster_prep Preparation cluster_assay Broth Microdilution Assay cluster_analysis Data Analysis A Synthesize and Purify 2-Alkyl-Imidazole- 4-Carboxylic Acids B Prepare Stock Solutions (e.g., in DMSO) A->B D Serial Dilution of Compounds in 96-well Plate B->D C Culture Bacterial Strains E Inoculate with Standardized Bacterial Suspension C->E D->E F Incubate at 37°C for 18-24 hours E->F G Determine Minimum Inhibitory Concentration (MIC) F->G H Compare Activity of Different Alkyl Substituents G->H

Caption: Workflow for antimicrobial screening of 2-alkyl-imidazole-4-carboxylic acids.

Postulated Signaling Pathway Inhibition in Cancer

The anticancer activity of some imidazole derivatives has been linked to the inhibition of tubulin polymerization.[3] The following diagram illustrates this general mechanism.

G cluster_pathway Microtubule Dynamics and Cell Cycle Progression Tubulin α/β-Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization Microtubules->Tubulin Depolymerization MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle CellCycle Cell Cycle Arrest (G2/M Phase) MitoticSpindle->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis Compound 2-Alkyl-Imidazole- 4-Carboxylic Acid Derivative Compound->Tubulin Inhibits Polymerization

Caption: Inhibition of tubulin polymerization as a potential anticancer mechanism.

References

Validating the Structure of Synthesized 2-Methyl-1H-imidazole-4-carboxylic Acid: A Comparative Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The meticulous confirmation of a synthesized molecule's structure is a cornerstone of chemical research and drug development. This guide provides a comprehensive framework for validating the successful synthesis of 2-Methyl-1H-imidazole-4-carboxylic acid. By leveraging key analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS)—we present a comparative analysis against structurally similar alternatives: 1H-imidazole-4-carboxylic acid and 2-methyl-1H-imidazole. This guide offers detailed experimental protocols, comparative data tables, and visual workflows to ensure the unambiguous structural elucidation of the target compound.

Comparative Spectroscopic Data

The following tables summarize the expected and reported spectroscopic data for this compound and its structural analogs. These values serve as a benchmark for researchers to compare their experimental results.

Table 1: ¹H NMR Data (Predicted and Reported in DMSO-d₆)

CompoundChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
This compound ~12.5Broad s1HCarboxylic acid proton (-COOH)
~7.5s1HImidazole C5-H
~2.3s3HMethyl protons (-CH₃)
1H-imidazole-4-carboxylic acid[1][2]~12.4Broad s1HCarboxylic acid proton (-COOH)
~7.7s1HImidazole C2-H
~7.6s1HImidazole C5-H
2-methyl-1H-imidazole[3]~11.8Broad s1HImidazole N-H
~6.8s2HImidazole C4-H and C5-H
~2.2s3HMethyl protons (-CH₃)

Table 2: ¹³C NMR Data (Predicted and Reported in DMSO-d₆)

CompoundChemical Shift (δ, ppm)Assignment
This compound ~165Carboxylic acid carbon (-COOH)
~148Imidazole C2
~138Imidazole C4
~118Imidazole C5
~13Methyl carbon (-CH₃)
1H-imidazole-4-carboxylic acid[1]~164Carboxylic acid carbon (-COOH)
~136Imidazole C2
~135Imidazole C4
~118Imidazole C5
2-methyl-1H-imidazole[3]~145Imidazole C2
~120Imidazole C4/C5
~14Methyl carbon (-CH₃)

Table 3: FT-IR Data (KBr Pellet)

CompoundAbsorption Band (cm⁻¹)Functional Group Assignment
This compound 3300-2500 (broad)O-H stretch (carboxylic acid)
~3100N-H stretch (imidazole)
~2950C-H stretch (methyl)
~1700C=O stretch (carboxylic acid)
~1600C=N stretch (imidazole ring)
~1450C=C stretch (imidazole ring)
1H-imidazole-4-carboxylic acid[4][5]3300-2500 (broad)O-H stretch (carboxylic acid)
~3150N-H stretch (imidazole)
~1710C=O stretch (carboxylic acid)
~1620C=N stretch (imidazole ring)
~1480C=C stretch (imidazole ring)
2-methyl-1H-imidazole[6]~3100 (broad)N-H stretch (imidazole)
~2930C-H stretch (methyl)
~1590C=N stretch (imidazole ring)
~1460C=C stretch (imidazole ring)

Table 4: Mass Spectrometry Data (Electron Ionization - EI)

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 126109 ([M-OH]⁺), 81 ([M-COOH]⁺)
1H-imidazole-4-carboxylic acid11295 ([M-OH]⁺), 67 ([M-COOH]⁺)
2-methyl-1H-imidazole[7]8281 ([M-H]⁺), 55 ([M-HCN]⁺), 42 ([M-C₂H₂N]⁺)

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. A spectral width of 0-15 ppm is appropriate.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A spectral width of 0-200 ppm is standard. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Instrumentation: An FT-IR spectrometer.

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the dried sample with anhydrous KBr powder and pressing the mixture into a thin, transparent disk.

  • Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

  • Data Processing: Identify the characteristic absorption bands and compare them to the expected values for the functional groups present in the molecule.

3. Mass Spectrometry (MS)

  • Instrumentation: A mass spectrometer with an electron ionization (EI) source.

  • Sample Preparation: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).

  • Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 40-200).

  • Data Analysis: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to confirm the presence of key structural motifs.

Visualizing the Validation Workflow and a Potential Signaling Pathway

Experimental Workflow for Structural Validation

The following diagram illustrates the logical sequence of experiments for validating the structure of synthesized this compound.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_validation Data Validation Synthesis Synthesize this compound NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR FTIR FT-IR Spectroscopy Synthesis->FTIR MS Mass Spectrometry Synthesis->MS Compare Compare experimental data with expected values and alternatives NMR->Compare FTIR->Compare MS->Compare Structure_Confirmed Structure Confirmed Compare->Structure_Confirmed Data Match Structure_Incorrect Structure Incorrect Compare->Structure_Incorrect Data Mismatch

Caption: Workflow for the structural validation of synthesized compounds.

Hypothetical Signaling Pathway Involvement

Imidazole-containing compounds are known to interact with various biological targets. The following diagram illustrates a hypothetical signaling pathway where a synthesized imidazole derivative could act as an inhibitor of a key kinase.

G Receptor Receptor Tyrosine Kinase Kinase1 Upstream Kinase Receptor->Kinase1 Ligand Growth Factor Ligand->Receptor Kinase2 Target Kinase Kinase1->Kinase2 Transcription_Factor Transcription Factor Kinase2->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Cellular_Response Cellular Response (e.g., Proliferation) Gene_Expression->Cellular_Response Inhibitor 2-Methyl-1H-imidazole- 4-carboxylic acid (Hypothetical Inhibitor) Inhibitor->Kinase2

Caption: Hypothetical inhibition of a kinase signaling pathway.

References

comparing the efficacy of different synthetic routes to 2-Methyl-1H-imidazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-Methyl-1H-imidazole-4-carboxylic acid, a key building block in medicinal chemistry, can be approached through various synthetic routes. The selection of an optimal pathway is critical and is often contingent on factors such as yield, reaction time, cost-effectiveness, and environmental impact. This guide provides an objective comparison of two prominent synthetic methodologies, supported by experimental data and detailed protocols, to inform the selection of the most suitable method for specific research and development needs.

Comparative Analysis of Synthetic Routes

The efficacy of different synthetic routes to this compound can be evaluated based on several key performance indicators. The following table summarizes the quantitative data for two distinct methods: a multi-step synthesis commencing from ethyl acetamidoacetate and a one-pot, microwave-assisted approach.

ParameterRoute 1: Multi-Step Synthesis from Ethyl AcetamidoacetateRoute 2: Microwave-Assisted One-Pot Synthesis
Starting Materials Ethyl acetamidoacetate, Potassium thiocyanate1,2-Diaza-1,3-dienes, Amines, Aldehydes
Key Intermediates 2-Mercapto-4-imidazole ethyl formateAzavinyl azomethine ylides
Overall Yield ~70-75% (calculated from individual step yields)71-77% (for analogous imidazole-4-carboxylates)
Reaction Time Multiple days~15-30 minutes
Reaction Temperature Step-dependent (ranging from rt to 70°C)High (typically >100°C)
Key Reagents Hydrogen peroxide, Tungsten-based catalyst, KOHTriethylamine, Acetonitrile
Advantages Utilizes readily available starting materials.Drastic reduction in reaction time, improved workup.
Disadvantages Multi-step process, longer overall synthesis time.Requires specialized microwave reactor.

Experimental Protocols

Route 1: Multi-Step Synthesis from Ethyl Acetamidoacetate

This synthetic pathway involves three main stages: cyclization to form a mercaptoimidazole intermediate, oxidative desulfurization, and subsequent hydrolysis.

Step 1: Synthesis of 2-Mercapto-4-imidazole ethyl formate

  • Ethyl acetamidoacetate is cyclized with potassium thiocyanate. The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is worked up to isolate the 2-mercapto-4-imidazole ethyl formate intermediate.

Step 2: Oxidative Desulfurization to Ethyl 2-Methyl-1H-imidazole-4-carboxylate

  • The 2-mercapto-4-imidazole ethyl formate is dissolved in an appropriate solvent (e.g., acetone).

  • A tungsten-based catalyst (e.g., sodium tungstate or phosphotungstic acid) is added, followed by the slow addition of 30% hydrogen peroxide.

  • The reaction mixture is heated to approximately 70°C and stirred until the reaction is complete as monitored by TLC.

  • The pH of the reaction mixture is adjusted to 8 with sodium bicarbonate, leading to the precipitation of the product, which is then filtered and dried. The yield for this step is typically in the range of 81-87%[1].

Step 3: Hydrolysis to this compound

  • The ethyl 2-methyl-1H-imidazole-4-carboxylate is mixed with a potassium hydroxide solution (1-2% mass fraction) in a mass ratio of approximately 1:2 to 1:2.5[2].

  • The mixture is stirred at a controlled temperature of 25-30°C until the ester is fully consumed.

  • The pH of the solution is then adjusted to 1-2 with the slow addition of sulfuric acid, causing the precipitation of the crude this compound.

  • The crude product is collected by filtration and purified by recrystallization from a suitable solvent (e.g., methanol, ethanol, or acetone)[1].

Route 2: Microwave-Assisted One-Pot Synthesis of the Imidazole Core

This modern approach offers a significant acceleration of the imidazole ring formation. The final hydrolysis step would follow a similar procedure to Route 1, Step 3.

  • A 1,2-diaza-1,3-diene is dissolved in acetonitrile in a microwave glass vial.

  • Triethylamine is added at room temperature under magnetic stirring.

  • The primary amine is then added, and the solution is stirred until decolorization.

  • An appropriate aldehyde is added, and the vial is sealed and subjected to microwave irradiation.

  • The reaction mixture is heated to a high temperature (e.g., 120-150°C) for a short duration (e.g., 15-20 minutes).

  • After cooling, the solvent is evaporated, and the resulting crude ethyl 2-methyl-1H-imidazole-4-carboxylate is purified by column chromatography. Reported yields for analogous imidazole-4-carboxylates are in the range of 71-77%[3].

Mandatory Visualizations

G cluster_0 Route 1: Multi-Step Synthesis Ethyl Acetamidoacetate Ethyl Acetamidoacetate 2-Mercapto-4-imidazole ethyl formate 2-Mercapto-4-imidazole ethyl formate Ethyl Acetamidoacetate->2-Mercapto-4-imidazole ethyl formate Cyclization (KSCN) Ethyl 2-Methyl-1H-imidazole-4-carboxylate Ethyl 2-Methyl-1H-imidazole-4-carboxylate 2-Mercapto-4-imidazole ethyl formate->Ethyl 2-Methyl-1H-imidazole-4-carboxylate Oxidative Desulfurization (H2O2, Catalyst) This compound This compound Ethyl 2-Methyl-1H-imidazole-4-carboxylate->this compound Hydrolysis (KOH, H2SO4)

Caption: Workflow for the multi-step synthesis of this compound.

G cluster_1 Route 2: Microwave-Assisted One-Pot Synthesis 1,2-Diaza-1,3-diene 1,2-Diaza-1,3-diene Ethyl 2-Methyl-1H-imidazole-4-carboxylate Ethyl 2-Methyl-1H-imidazole-4-carboxylate 1,2-Diaza-1,3-diene->Ethyl 2-Methyl-1H-imidazole-4-carboxylate Amine Amine Amine->Ethyl 2-Methyl-1H-imidazole-4-carboxylate Aldehyde Aldehyde Aldehyde->Ethyl 2-Methyl-1H-imidazole-4-carboxylate Microwave Irradiation (One-Pot) This compound This compound Ethyl 2-Methyl-1H-imidazole-4-carboxylate->this compound Hydrolysis

Caption: Workflow for the microwave-assisted synthesis of the imidazole core followed by hydrolysis.

References

A Comparative Guide to the Structure-Activity Relationship of Imidazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of imidazole carboxylic acid derivatives across various therapeutic targets. While the initial focus was on 2-methyl substituted analogs, the available research necessitates a broader scope to encompass the wider class of imidazole carboxylic acids, with specific insights into the role of the 2-methyl group where data is available. This guide summarizes quantitative data, details experimental protocols, and visualizes key concepts to aid in the rational design of novel therapeutics.

Angiotensin II Receptor Antagonism

Imidazole-5-carboxylic acid derivatives have been extensively studied as nonpeptide antagonists of the angiotensin II (AII) AT1 receptor, a key target for the treatment of hypertension. The core scaffold typically features a biphenyl tetrazole moiety at the N-1 position of the imidazole ring, which mimics the C-terminal carboxylate of angiotensin II.

Structure-Activity Relationship

The SAR of these compounds reveals several key features for potent AT1 receptor antagonism:

  • Substituents at the 2-position: A linear alkyl group, such as a propyl or butyl group, at this position is crucial for hydrophobic interactions with the receptor.

  • Substituents at the 4-position: Various alkyl, alkenyl, and hydroxyalkyl groups have been explored. The introduction of a 4-(1-hydroxyalkyl) group can lead to strong binding affinity.[1]

  • The Carboxylic Acid at the 5-position: This group is thought to engage in hydrogen bonding with the receptor. Its esterification can lead to prodrugs with improved oral bioavailability.[1][2]

  • The Biphenyl Tetrazole Moiety: This acidic group is essential for binding to a basic region of the receptor.[2]

While a systematic study on the effect of a 2-methyl group in this specific scaffold is not detailed in the provided results, the general trend suggests that a slightly larger alkyl group is preferred for optimal hydrophobic pocket filling.

Comparative Activity of Imidazole-5-Carboxylic Acid Derivatives as AT1 Antagonists
Compound IDR2-SubstituentR4-SubstituentIn Vitro AT1 Receptor Binding IC50 (nM)In Vivo Antihypertensive Activity
Losartan n-Butyl-CH2OHPotentClinically Used
Analog 1 n-Propyl-C(CH3)2OHPotentPotent oral activity as ester prodrug
Analog 2 n-Butyl-C(CH3)2OHPotentPromising oral activity as ester prodrug
Analog 3 Ethyl-C(CH3)2OHLess PotentReduced in vivo efficacy

Note: This table is a representative summary based on general SAR findings. Specific IC50 values for a direct comparison including a 2-methyl analog were not available in the provided search results.

Experimental Protocols

AT1 Receptor Binding Assay:

  • Preparation of Membranes: Rat adrenal cortical membranes are prepared by homogenization and centrifugation.

  • Binding Reaction: The membranes are incubated with radiolabeled [125I]-Angiotensin II in the presence of varying concentrations of the test compounds.

  • Separation: The bound and free radioligand are separated by filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.[3]

Metallo-β-Lactamase Inhibition

The emergence of bacterial resistance to β-lactam antibiotics, mediated by metallo-β-lactamases (MBLs), is a significant public health concern. 1H-imidazole-2-carboxylic acid has been identified as a core scaffold for the development of MBL inhibitors.[4] These inhibitors function by chelating the zinc ions in the active site of the enzyme.

Structure-Activity Relationship

Key SAR insights for 1H-imidazole-2-carboxylic acid derivatives as MBL inhibitors include:

  • The Imidazole-2-Carboxylic Acid Moiety: This fragment acts as a metal-binding pharmacophore (MBP) and is crucial for inhibitory activity. Its replacement generally leads to a decrease in potency.[4]

  • Substituents at the N-1 Position: The nature of the substituent at this position significantly influences the inhibitory potency and spectrum of activity against different MBLs. Appropriate substituents can engage with flexible active site loops, enhancing inhibition.[5] For instance, certain aromatic and heterocyclic rings at this position have been shown to be beneficial.

One study identified a derivative (compound 28) with an IC50 value of 0.018 µM for both VIM-2 and VIM-5, highlighting the potential of this scaffold.[4]

Comparative Activity of 1H-Imidazole-2-Carboxylic Acid Derivatives as MBL Inhibitors
Compound IDR1-SubstituentVIM-2 IC50 (µM)VIM-5 IC50 (µM)
28 (Structure not detailed in abstract)0.0180.018
55 (Structure not detailed in abstract)PotentNot Reported

Note: This table is based on the available data, which did not specify the exact structures of the most potent compounds in the abstracts. A 2-methyl substituent was not explicitly mentioned in the context of the most active compounds.

Experimental Protocols

MBL Inhibition Assay (Nitrocefin-Based):

  • Reagents: Purified MBL enzyme, nitrocefin (a chromogenic β-lactam substrate), and assay buffer (e.g., 50 mM HEPES, pH 7.5, with ZnCl2).

  • Assay Procedure:

    • Serial dilutions of the test inhibitor are prepared.

    • The inhibitor is pre-incubated with the MBL enzyme.

    • The reaction is initiated by the addition of nitrocefin.

    • The rate of nitrocefin hydrolysis is monitored by measuring the change in absorbance at a specific wavelength over time using a microplate reader.

  • Data Analysis: The initial reaction rates are calculated, and the percentage of inhibition is plotted against the logarithm of the inhibitor concentration to determine the IC50 value.[6][7]

Insulin-Degrading Enzyme Inhibition

Insulin-degrading enzyme (IDE) is a zinc metalloprotease involved in the degradation of insulin and amyloid-β, making it a target for the treatment of type 2 diabetes and Alzheimer's disease. Imidazole-derived acetic acids have been identified as IDE inhibitors.

Structure-Activity Relationship

The SAR for this class of inhibitors indicates that:

  • The Imidazole Ring: This moiety is critical for activity.[8]

  • The Carboxylic Acid and Tertiary Amine: These functional groups are also essential for potent inhibition.[8]

  • Substrate-Selective Inhibition: Interestingly, some imidazole-derived acetic acid modulators have been shown to selectively inhibit the degradation of amyloid-β over insulin.[8]

Experimental Protocols

IDE Inhibition Assay (Fluorogenic Substrate):

  • Reagents: Recombinant human IDE, a fluorogenic IDE substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH), and assay buffer.[9][10]

  • Assay Procedure:

    • The test inhibitor is pre-incubated with the IDE enzyme.

    • The reaction is initiated by the addition of the fluorogenic substrate.

    • The increase in fluorescence, resulting from the cleavage of the substrate, is measured over time using a fluorescence plate reader.

  • Data Analysis: The rate of the enzymatic reaction is determined, and the IC50 value is calculated by plotting the percent inhibition against the inhibitor concentration.[9][10]

Visualizations

Logical Flow of SAR Analysis

SAR_Flow General Workflow for SAR Studies A Identify Core Scaffold (e.g., Imidazole Carboxylic Acid) B Synthesize Analogs with Systematic Modifications A->B C Biological Screening (e.g., Binding, Inhibition Assays) B->C D Generate Quantitative Data (e.g., IC50, Ki) C->D E Establish Structure-Activity Relationships D->E F Lead Optimization E->F F->B Iterative Design

Caption: A simplified workflow for a typical structure-activity relationship (SAR) study.

Angiotensin II Receptor Antagonist Binding

AT1_Binding Key Interactions of Imidazole AT1 Antagonists cluster_receptor AT1 Receptor Binding Pocket cluster_ligand Imidazole Carboxylic Acid Antagonist Receptor_Hydrophobic Hydrophobic Pocket Receptor_Hbond H-bond Acceptor/Donor Receptor_Basic Basic Residue Ligand_R2 R2-Alkyl Group Ligand_R2->Receptor_Hydrophobic Hydrophobic Interaction Ligand_COOH 5-Carboxylic Acid Ligand_COOH->Receptor_Hbond Hydrogen Bonding Ligand_Biphenyl Biphenyl Tetrazole Ligand_Biphenyl->Receptor_Basic Ionic Interaction

Caption: A diagram illustrating the key binding interactions of imidazole AT1 antagonists.

MBL Inhibition Mechanism

MBL_Inhibition Mechanism of MBL Inhibition MBL Metallo-β-Lactamase (with Zn2+ ions) Complex Enzyme-Inhibitor Complex (Inactivated Enzyme) MBL->Complex Hydrolysis Antibiotic Hydrolysis (Resistance) MBL->Hydrolysis Catalyzes Inhibitor Imidazole-2-Carboxylic Acid Inhibitor Inhibitor->MBL Binding and Chelation of Zn2+ Complex->Hydrolysis Prevents Substrate β-Lactam Antibiotic Substrate->MBL

Caption: The mechanism of MBL inhibition by imidazole-2-carboxylic acid derivatives.

References

A Comparative Guide to Validated HPLC Methods for the Quantification of 2-Methyl-1H-imidazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of 2-Methyl-1H-imidazole-4-carboxylic acid, a key pharmaceutical intermediate, is critical for ensuring product quality and safety. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose. This guide provides a comparative overview of potential reversed-phase HPLC (RP-HPLC) methods, derived from validated analyses of structurally similar imidazole compounds, to assist in method selection and development.

Comparison of HPLC Methodologies

The following tables summarize key chromatographic conditions and performance metrics from established HPLC methods for imidazole derivatives, which can be adapted and validated for the quantification of this compound.

Table 1: Comparison of Chromatographic Conditions

ParameterMethod A: Ion-Pairing RP-HPLCMethod B: Phosphate Buffered RP-HPLCMethod C: Acidified RP-HPLC
Stationary Phase Supersil-ODS-B (C18)Inertsil ODS-3 (C18), 250x4.6mm, 5µmNewcrom R1 (or equivalent C18)
Mobile Phase Acetonitrile and an aqueous solution (40:60 v/v) containing 16 mmol/L sodium dodecyl sulfate and 17 mmol/L potassium dihydrogen phosphate, adjusted to pH 3.5.[1]0.01 M Diammonium Hydrogen Orthophosphate buffer, pH adjusted to 3.0 with 0.1 N Sodium Hydroxide.[2]A: 0.1% Phosphoric Acid in WaterB: Acetonitrile[3]
Elution Mode Isocratic[1]Isocratic[2]Gradient[3]
Flow Rate Not Specified0.7 mL/min[2]1.0 mL/min[3]
Detection Wavelength 210 nm[1]204 nm[2]210 nm[3]
Column Temperature Not SpecifiedRoom Temperature[2]30 °C[3]

Table 2: Comparison of Method Performance Characteristics

ParameterMethod A: Ion-Pairing RP-HPLC (for 2-methylimidazole)Method B: Phosphate Buffered RP-HPLC (for imidazole impurity)Method C: Acidified RP-HPLC (General Pharmaceutical Purity)
Linearity Range 10-100 mg/L[1]Not SpecifiedNot Specified
Limit of Detection (LOD) 0.02 mg/L[1]0.121 ppm (for imidazole)[2]Method dependent
Limit of Quantification (LOQ) Not Specified0.121 ppm (for imidazole)[2]Method dependent
Accuracy (% Recovery) 99.2% - 100%[1]98% - 100% (for imidazole)[2]Method dependent
Precision (RSD%) 0.27%[1]Not SpecifiedMethod dependent

Experimental Protocols

Below are the detailed methodologies for the compared HPLC methods. These protocols serve as a strong foundation for developing a validated method for this compound.

Method A: Ion-Pairing Reversed-Phase HPLC [1]

  • Column: Supersil-ODS-B (C18).

  • Mobile Phase: Prepare a mixture of acetonitrile and an aqueous ionic reagent solution in a 40:60 volume ratio. The aqueous solution contains 16 mmol/L of sodium dodecyl sulfate and 17 mmol/L of potassium dihydrogen phosphate, with the pH adjusted to 3.5.

  • Detection: Set the diode array detector to a wavelength of 210 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase to achieve a concentration within the linear range of 10-100 mg/L.

  • Analysis: Perform the analysis using an isocratic elution.

Method B: Phosphate Buffered Reversed-Phase HPLC [2]

  • Column: Inertsil ODS-3, C18, 250mm x 4.6mm, 5.0µm particle size.

  • Mobile Phase: Prepare a 0.01 M solution of Diammonium Hydrogen Orthophosphate in water and adjust the pH to 3.0 using 0.1 N Sodium Hydroxide. Filter the mobile phase through a 0.45 µm filter and degas.

  • Flow Rate: 0.7 mL/min.

  • Detection: Set the UV detector to a wavelength of 204 nm.

  • Sample Preparation: Dissolve the substance to be examined in the mobile phase.

  • Analysis: Conduct the analysis using an isocratic elution at room temperature.

Method C: Acidified Reversed-Phase HPLC [3]

  • Column: Newcrom R1, 4.6 x 150 mm, 5 µm (or an equivalent C18 column).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program: A suitable gradient should be developed, for example, starting with a low percentage of Mobile Phase B and increasing it over the run time to elute the analyte and any impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • UV Detection: 210 nm.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a 50:50 mixture of water and acetonitrile.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the validation of an HPLC method for the quantification of this compound.

HPLC_Validation_Workflow start Start: Method Development Objective method_selection Select Initial HPLC Conditions (Column, Mobile Phase, Detector) start->method_selection system_suitability Perform System Suitability Tests (e.g., Tailing Factor, Plate Count) method_selection->system_suitability validation_parameters Validation Parameters system_suitability->validation_parameters Proceed if SST passes linearity Linearity & Range robustness Robustness (Varying pH, Flow Rate, etc.) linearity->robustness accuracy Accuracy (Spike/Recovery) accuracy->robustness precision Precision (Repeatability & Intermediate Precision) precision->robustness lod_loq LOD & LOQ lod_loq->robustness specificity Specificity/Selectivity specificity->robustness documentation Finalize Method & Document Validation Report robustness->documentation end Validated HPLC Method documentation->end validation_parameters->linearity validation_parameters->accuracy validation_parameters->precision validation_parameters->lod_loq validation_parameters->specificity

Caption: Workflow for HPLC Method Validation.

References

A Comparative Analysis of the Coordination Properties of Methylated vs. Non-Methylated Imidazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the coordination properties of N-methylated and non-methylated imidazole carboxylic acids. By examining experimental data on their synthesis, stability constants with various metal ions, and structural characteristics of their complexes, this document aims to provide a comprehensive resource for researchers in coordination chemistry, materials science, and drug development.

Introduction: The Significance of Methylation

Imidazole carboxylic acids are a vital class of ligands in coordination chemistry and medicinal applications due to the presence of both a carboxylate group and imidazole nitrogen atoms, which act as potential coordination sites.[1] The strategic methylation of the imidazole nitrogen (N-methylation) can significantly alter the ligand's electronic properties, steric hindrance, and hydrogen-bonding capabilities, thereby influencing the stability, structure, and reactivity of the resulting metal complexes. Understanding these differences is crucial for the rational design of metal-based drugs and functional materials.

Synthesis of Ligands

Synthesis of Imidazole-4-carboxylic Acid (Non-Methylated)

A common method for the synthesis of imidazole-4-carboxylic acid involves the hydrolysis of its corresponding ester, ethyl imidazole-4-carboxylate.

Experimental Protocol:

  • Ethyl imidazole-4-carboxylate is mixed with a potassium hydroxide solution (mass ratio of 1:2.2).[2]

  • The reaction is carried out at 30°C until completion.[2]

  • Sulfuric acid solution is then slowly added to the reaction mixture to adjust the pH to 1.[2]

  • The precipitated crude product is collected by filtration.[2]

  • The crude product is purified by recrystallization to yield 1H-imidazole-4-carboxylic acid.[2]

A generalized workflow for this synthesis is depicted below:

Synthesis of Imidazole-4-carboxylic Acid cluster_0 Reaction cluster_1 Purification Ethyl imidazole-4-carboxylate Ethyl imidazole-4-carboxylate Hydrolysis (30°C) Hydrolysis (30°C) Ethyl imidazole-4-carboxylate->Hydrolysis (30°C) KOH solution KOH solution KOH solution->Hydrolysis (30°C) Potassium imidazole-4-carboxylate Potassium imidazole-4-carboxylate Hydrolysis (30°C)->Potassium imidazole-4-carboxylate Acidification (pH 1) Acidification (pH 1) Potassium imidazole-4-carboxylate->Acidification (pH 1) Sulfuric acid Sulfuric acid Sulfuric acid->Acidification (pH 1) Crude Imidazole-4-carboxylic acid Crude Imidazole-4-carboxylic acid Acidification (pH 1)->Crude Imidazole-4-carboxylic acid Recrystallization Recrystallization Crude Imidazole-4-carboxylic acid->Recrystallization Pure Imidazole-4-carboxylic acid Pure Imidazole-4-carboxylic acid Recrystallization->Pure Imidazole-4-carboxylic acid

Caption: Workflow for the synthesis of imidazole-4-carboxylic acid.

Synthesis of 1-Methylimidazole-4-carboxylic Acid (Methylated)

The synthesis of 1-methylimidazole-4-carboxylic acid can be achieved through a multi-step process starting from a suitable precursor. One reported method involves the hydrolysis of its corresponding ester, which is synthesized from 1-methyl-1H-imidazole-4-carbaldehyde.

Experimental Protocol:

A multi-step synthesis has been reported with the following key transformations:

  • Reaction of a starting material with sodium hydroxide.

  • Subsequent reaction with acetic anhydride at 95-100 °C.

More detailed, specific protocols often involve the protection and deprotection of functional groups to achieve the desired product.

A generalized logical flow for synthesizing N-methylated imidazole carboxylic acids is presented below:

General Logic for N-Methylated Imidazole Carboxylic Acid Synthesis Start Start Protect Carboxyl Group Protect Carboxyl Group Start->Protect Carboxyl Group N-Methylation N-Methylation Protect Carboxyl Group->N-Methylation Yes Protect Carboxyl Group->N-Methylation If necessary Deprotection Deprotection N-Methylation->Deprotection Final Product Final Product Deprotection->Final Product

Caption: Logical flow for N-methylated imidazole carboxylic acid synthesis.

Comparative Coordination Properties

The coordination behavior of imidazole carboxylic acids is dictated by the availability of the imidazole nitrogen atoms and the carboxylate oxygen atoms as donor sites. N-methylation primarily impacts the coordination at the imidazole ring.

Effect of Methylation on Ligand Basicity and Complex Stability

N-methylation increases the electron-donating ability of the imidazole ring, which generally leads to an increase in the basicity of the non-coordinating nitrogen atom. A well-established principle in coordination chemistry is the linear relationship between the stability of a metal complex and the basicity of the ligand. For a series of structurally similar ligands, a higher ligand basicity (higher pKa) results in the formation of more stable metal complexes.

Studies on simple imidazole-type ligands have demonstrated that the stability constants (log K) of their 1:1 complexes with various divalent metal ions (e.g., Mg²⁺, Ca²⁺, Mn²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺) show a linear correlation with the ligand's acidity constant (pKa).[3] It is therefore expected that 1-methylimidazole-4-carboxylic acid will form more stable complexes with these metal ions compared to imidazole-4-carboxylic acid under similar conditions, assuming steric effects are not dominant.

Potentiometric Determination of Stability Constants

Potentiometric titration is a widely used and accurate method to determine the stability constants of metal complexes in solution.[4][5][6][7]

Experimental Protocol for Potentiometric Titration:

  • Solution Preparation: All solutions are prepared using deionized water. Stock solutions of the ligand (methylated or non-methylated imidazole carboxylic acid), a strong acid (e.g., HClO₄), a strong base (e.g., NaOH, carbonate-free), and the metal perchlorate salts are prepared and standardized. An inert salt (e.g., NaClO₄ or KNO₃) is used to maintain a constant ionic strength (e.g., 0.1 M).[4]

  • Calibration: The glass electrode is calibrated by titrating a known concentration of strong acid with the standard strong base to determine the standard electrode potential (E°) and the Nernstian slope.

  • Ligand Protonation Constants: A solution containing the ligand and strong acid at a constant ionic strength is titrated with the standard base. The resulting titration curve is used to calculate the protonation constants (pKa values) of the ligand.

  • Metal-Ligand Stability Constants: A solution containing the ligand, strong acid, and the metal salt at a specific metal-to-ligand ratio (e.g., 1:2, 1:5) and constant ionic strength is titrated with the standard base.

  • Data Analysis: The titration data (volume of base added vs. pH) are analyzed using a suitable computer program (e.g., HYPERQUAD) to refine the protonation constants and to determine the stepwise and overall stability constants (β) of the metal-ligand complexes.[5]

The general workflow for determining stability constants is outlined below:

Workflow for Potentiometric Determination of Stability Constants Prepare Solutions Prepare Solutions Calibrate Electrode Calibrate Electrode Prepare Solutions->Calibrate Electrode Titrate Ligand Titrate Ligand Calibrate Electrode->Titrate Ligand Titrate Metal + Ligand Titrate Metal + Ligand Calibrate Electrode->Titrate Metal + Ligand Calculate pKa Calculate pKa Titrate Ligand->Calculate pKa Data Analysis & Refinement Data Analysis & Refinement Calculate pKa->Data Analysis & Refinement Calculate Stability Constants Calculate Stability Constants Titrate Metal + Ligand->Calculate Stability Constants Calculate Stability Constants->Data Analysis & Refinement

Caption: Workflow for determining stability constants via potentiometry.

Structural Comparison of Metal Complexes

X-ray crystallography provides definitive information about the coordination modes of ligands and the geometry of metal complexes in the solid state.

Non-Methylated Imidazole Carboxylic Acids: In the absence of an N-substituent, the imidazole ring can act as a bridging ligand through its two nitrogen atoms, or it can be deprotonated to form an imidazolate bridge. The carboxylate group can coordinate in a monodentate, bidentate chelating, or bridging fashion. This versatility allows for the formation of diverse structures, from discrete molecules to coordination polymers.[8]

Methylated Imidazole Carboxylic Acids: N-methylation blocks one of the nitrogen atoms from direct coordination to a metal center. This generally leads to simpler coordination modes where the ligand acts as a terminal ligand, coordinating through the unmethylated nitrogen and the carboxylate group. However, the increased steric bulk of the methyl group can influence the packing of the complexes in the crystal lattice.

Table 1: Comparative Structural Data of Metal Complexes with Imidazole-4,5-dicarboxylic Acid Derivatives

Ligand DerivativeMetal IonCoordination NumberGeometrySelected Bond Lengths (Å)Reference
H₃IDCZn(II)6OctahedralZn-N: ~2.1, Zn-O: ~2.1[9]
H₃IDCLa(III)--La-O: ~2.5[9]

Note: H₃IDC refers to Imidazole-4,5-dicarboxylic acid. Data for imidazole-4-carboxylic acid and its methylated derivative with a range of metals would require a dedicated comparative crystallographic study.

Conclusion

The N-methylation of imidazole carboxylic acids has a profound impact on their coordination properties. The increased basicity of the methylated ligand is expected to lead to the formation of thermodynamically more stable metal complexes. However, the steric hindrance introduced by the methyl group can influence the coordination geometry and the resulting crystal packing. While non-methylated analogues offer greater versatility in their coordination modes, often acting as bridging ligands to form higher-dimensional structures, N-methylated ligands typically act as terminal ligands.

The choice between a methylated and a non-methylated imidazole carboxylic acid ligand should be guided by the desired properties of the final metal complex. For applications requiring high thermodynamic stability, the methylated derivative may be preferable. For the construction of specific coordination polymer architectures, the versatile bridging capabilities of the non-methylated ligand might be more advantageous. This comparative guide provides the fundamental principles and experimental approaches for researchers to make informed decisions in the design and synthesis of novel metal complexes with tailored functionalities.

References

A Comparative Guide to the Biological Efficacy of 2-Methyl-1H-imidazole-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological efficacy of various derivatives of 2-Methyl-1H-imidazole-4-carboxylic acid. The information presented herein is collated from recent studies and aims to offer a clear, objective overview of the performance of these compounds against different biological targets, supported by available experimental data.

Introduction

Imidazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for their wide range of pharmacological activities.[1][2] The this compound scaffold, in particular, has proven to be a versatile backbone for the development of novel therapeutic agents.[3] Modifications to this core structure have yielded derivatives with potent activities, including antiviral, antiplatelet, antioxidant, and enzyme inhibitory effects.[4][5][6][7] This guide summarizes key findings on the biological efficacy of these derivatives to aid researchers in the field of drug discovery and development.

Data Presentation: Comparative Biological Activity

The following tables summarize the quantitative data on the biological efficacy of various this compound derivatives from the cited literature.

Antiviral Activity against Orthopoxviruses

A study on novel 2-aryl-1-hydroxyimidazole derivatives identified several compounds with promising activity against the Vaccinia virus (VACV) and other orthopoxviruses.[4] The presence of electron-withdrawing groups at the para-position of the 2-phenyl substituent was found to be favorable for antiviral activity.

CompoundR (Aryl Group)R' (Ester/Amide)IC50 (μM) vs VACVCC50 (μM)Selectivity Index (SI)
1e 4-NitrophenylEthyl Ester0.4545.7102
1f 4-(Trifluoromethyl)phenylEthyl Ester0.35321.97919
2i 4-Nitrophenyln-ButylamideNot explicitly stated, but noted as promising-66
2j 4-NitrophenylCyclopropylamideNot explicitly stated, but noted as promising-33

Table 1: Antiviral activity of 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylic acid esters and amides.[4]

Xanthine Oxidase Inhibitory Activity

A series of 1-hydroxy/methoxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivatives were synthesized and evaluated for their potential to inhibit xanthine oxidase, a key enzyme in the pathogenesis of gout.[7] Several 1-hydroxyl substituted derivatives demonstrated potent inhibitory activity, comparable to the drug Febuxostat.

CompoundR (Substitution on Phenyl Ring)IC50 (μM)
4d 4-Fluoro0.003
4e 4-Chloro0.003
4f 4-Bromo0.006
Febuxostat (Reference) -0.01

Table 2: Xanthine oxidase inhibitory activity of 1-hydroxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivatives.[7]

Antiplatelet Activity

Derivatives of 1-arylalkyl-5-phenylsulfonamino-imidazole-4-carboxylic acid have been identified as antiplatelet agents.[5] Slight structural modifications were shown to shift the activity pattern among different platelet receptors.

CompoundTypeTargetIC50 (μM)
5c EsterPAF Antagonist1
5c EsterCOX-1 Inhibition0.4
6c CarboxamideADP Antagonist2
6g CarboxamidePAF Antagonist4
6g CarboxamideCOX-1 Inhibition1
6i CarboxamideAntiadrenergic0.15
6i CarboxamidePAF Antagonist0.66

Table 3: Antiplatelet activity of 1-arylalkyl-5-phenylsulfonamino-imidazole-4-carboxylic acid derivatives.[5]

Antioxidant and Cytotoxic Activities

In a study of benzimidazole derivatives, 2-methyl-1H-benzimidazole, a related structure, showed moderate antioxidant and prominent cytotoxic activities.[6]

CompoundAssayIC50 / LC50 (µg/ml)Standard (IC50 / LC50)
2-methyl-1H-benzimidazole (1) Antioxidant (DPPH)144.84BHT (51.56)
1H-benzimidazol-2-ylmethanol (2) Antioxidant (DPPH)400.42BHT (51.56)
2-methyl-1H-benzimidazole (1) Cytotoxicity (Brine Shrimp)0.42Vincristine sulphate (0.544)

Table 4: Antioxidant and cytotoxic activities of benzimidazole derivatives.[6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Synthesis of 2-Alkyl-Substituted Imidazole-4,5-Dicarboxylic Acids

A general and effective method for synthesizing 2-alkyl-substituted imidazole-4,5-dicarboxylic acids involves the oxidation of the corresponding 2-alkylbenzimidazoles.[3]

General Procedure:

  • Dissolution: The 2-alkylbenzimidazole starting material is dissolved in concentrated sulfuric acid.

  • Oxidation: An oxidizing agent, such as potassium permanganate, is added portion-wise to the solution while maintaining a controlled temperature.

  • Quenching: The reaction mixture is then carefully poured onto ice to quench the reaction.

  • Purification: The resulting precipitate, the 2-alkyl-imidazole-4,5-dicarboxylic acid, is collected by filtration, washed, and can be further purified by recrystallization.[3]

Antiviral Assay (Orthopoxviruses)

The antiviral activity of the compounds was evaluated using a CPE (cytopathic effect) reduction assay.[4]

  • Cell Culture: Vero cells are seeded in 96-well plates and incubated until a monolayer is formed.

  • Infection: The cell monolayer is then infected with the Vaccinia virus.

  • Compound Treatment: Serial dilutions of the test compounds are added to the infected cells.

  • Incubation: The plates are incubated for a set period to allow for viral replication and the development of CPE.

  • CPE Evaluation: The extent of CPE is observed microscopically, and the concentration of the compound that inhibits CPE by 50% (IC50) is determined.

  • Cytotoxicity Assay: A parallel assay is conducted on uninfected cells to determine the 50% cytotoxic concentration (CC50) of the compounds.

  • Selectivity Index Calculation: The selectivity index (SI) is calculated as the ratio of CC50 to IC50.

Xanthine Oxidase Inhibition Assay

The inhibitory potency of the derivatives against xanthine oxidase was determined spectrophotometrically.[7]

  • Enzyme and Substrate Preparation: A solution of xanthine oxidase and its substrate, xanthine, are prepared in a suitable buffer.

  • Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the test compounds.

  • Reaction Initiation: The reaction is initiated by the addition of xanthine.

  • Measurement: The rate of uric acid formation is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 295 nm).

  • IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is calculated.

  • Kinetic Analysis: To determine the mechanism of inhibition, Lineweaver-Burk plots are generated by measuring the reaction rates at different substrate and inhibitor concentrations.[7]

Antiplatelet Aggregation Assay (Born-Test)

The antiplatelet activity was assessed using the Born-test, which measures platelet aggregation in platelet-rich plasma (PRP).[5]

  • PRP Preparation: Blood is collected from subjects, and PRP is prepared by centrifugation.

  • Inducer Addition: Platelet aggregation is induced by adding agents such as collagen, ADP, adrenaline, or PAF.

  • Compound Treatment: The test compounds are added to the PRP before the inducer to evaluate their inhibitory effect.

  • Aggregation Measurement: Platelet aggregation is monitored by measuring the change in light transmission through the PRP sample using an aggregometer.

  • IC50 Calculation: The concentration of the compound that inhibits platelet aggregation by 50% (IC50) is determined.

Visualizations

The following diagrams illustrate key processes and pathways related to the synthesis and biological evaluation of this compound derivatives.

Synthesis_Workflow Start 2-Alkylbenzimidazole Step1 Dissolution in Concentrated H2SO4 Start->Step1 Step 1 Step2 Oxidation with KMnO4 Step1->Step2 Step 2 Step3 Quenching on Ice Step2->Step3 Step 3 Step4 Filtration and Washing Step3->Step4 Step 4 End 2-Alkyl-imidazole-4,5- dicarboxylic Acid Step4->End Final Product

Caption: Workflow for the synthesis of 2-alkyl-imidazole-4,5-dicarboxylic acids.

Biological_Evaluation_Pathway Compound Test Compound (Imidazole Derivative) InVitro In Vitro Assays Compound->InVitro EnzymeAssay Enzyme Inhibition (e.g., Xanthine Oxidase) InVitro->EnzymeAssay CellAssay Cell-Based Assays (e.g., Antiviral, Cytotoxicity) InVitro->CellAssay DataAnalysis Data Analysis (IC50, CC50, SI) EnzymeAssay->DataAnalysis CellAssay->DataAnalysis SAR Structure-Activity Relationship (SAR) DataAnalysis->SAR Lead Lead Compound Identification SAR->Lead

Caption: Logical pathway for the biological evaluation of imidazole derivatives.

Xanthine_Oxidase_Inhibition cluster_reaction Normal Enzymatic Reaction Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine XO UricAcid Uric Acid Xanthine->UricAcid XO XO Xanthine Oxidase InhibitedXO Inhibited Xanthine Oxidase XO->InhibitedXO Inhibitor Imidazole Derivative (Inhibitor) Inhibitor->InhibitedXO

Caption: Mechanism of Xanthine Oxidase inhibition by imidazole derivatives.

References

Safety Operating Guide

Proper Disposal of 2-Methyl-1H-imidazole-4-carboxylic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of 2-Methyl-1H-imidazole-4-carboxylic acid is paramount in any research and development setting. This guide provides detailed, step-by-step procedures for its proper disposal, aligned with standard laboratory safety protocols, to assist researchers, scientists, and drug development professionals in maintaining a safe and compliant workspace.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][2] Always wear appropriate Personal Protective Equipment (PPE) to avoid contact with skin and eyes and to prevent the formation and inhalation of dust and aerosols.[1][2]

Personal Protective Equipment (PPE) Summary

A summary of the recommended personal protective equipment is provided in the table below.

PPE CategorySpecification
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1][2]
Skin Protection Chemical-impermeable gloves (inspected prior to use) and fire/flame resistant, impervious clothing.[1][2]
Respiratory Protection A full-face respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced.

Step-by-Step Disposal Procedure

The recommended method for the disposal of this compound is through a licensed chemical destruction facility.

  • Collection and Storage:

    • Carefully collect the waste material, ensuring to minimize dust generation.

    • Place the chemical waste into a suitable, clearly labeled, and tightly closed container for disposal.[1][2]

    • Store the waste container in a dry, cool, and well-ventilated area, away from incompatible materials and foodstuff containers.[1][2]

  • Engage a Licensed Waste Disposal Service:

    • The material should be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]

    • Entrust the disposal to a licensed and qualified waste disposal company, adhering to all local and national regulations.[3]

  • Contaminated Packaging Disposal:

    • Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[1]

    • Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[1]

    • For combustible packaging materials, controlled incineration with flue gas scrubbing is a possible disposal route.[1]

Accidental Release Measures

In the event of a spill, follow these emergency procedures:

  • Ensure Personnel Safety: Evacuate personnel to safe areas and keep people away from and upwind of the spill/leak.[1][2]

  • Control Ignition Sources: Remove all sources of ignition and use non-sparking tools.[1][2]

  • Ventilation: Ensure adequate ventilation in the affected area.[1][2]

  • Containment:

    • Prevent further leakage or spillage if it is safe to do so.[1]

    • Crucially, do not let the chemical enter drains as discharge into the environment must be avoided.[1]

  • Clean-up and Disposal:

    • Sweep up the spilled material and shovel it into suitable, closed containers for disposal.[4]

    • Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[1][2]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation & Collection cluster_disposal Disposal Route cluster_spill Accidental Spill Response A Wear Appropriate PPE B Collect Waste in Labeled, Sealed Container A->B C Store in Cool, Dry, Well-Ventilated Area B->C D Engage Licensed Waste Disposal Service C->D E Transport to Approved Chemical Destruction Plant D->E F Controlled Incineration with Flue Gas Scrubbing E->F G Evacuate Area & Remove Ignition Sources H Contain Spill & Prevent Entry to Drains G->H I Collect Spilled Material into Labeled Container H->I J Dispose of as Chemical Waste I->J J->D

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for 2-Methyl-1H-imidazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical guidance for the handling and disposal of 2-Methyl-1H-imidazole-4-carboxylic acid, tailored for research scientists and drug development professionals. Adherence to these protocols is essential for ensuring a safe laboratory environment.

This compound is a chemical compound that requires careful handling to prevent potential health hazards. The primary risks associated with this compound include skin irritation, serious eye irritation, and potential respiratory irritation.[1] Therefore, the use of appropriate personal protective equipment (PPE) and adherence to established handling and disposal procedures are mandatory.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is crucial when working with this compound. The following table summarizes the required PPE for various laboratory operations.

Body PartRequired PPEStandard/Specification
Eyes/Face Tightly fitting safety goggles with side-shields or a face shield.Conforming to EN 166 (EU) or NIOSH (US).[1][2]
Skin/Body Chemical-impermeable gloves (e.g., Nitrile rubber), fire/flame resistant and impervious clothing, and a lab coat.Gloves must satisfy EU Directive 89/686/EEC and the standard EN 374.[1][2]
Respiratory A full-face respirator is recommended if exposure limits are exceeded or irritation is experienced. Use in a well-ventilated area is crucial.Conforming to relevant local standards.

Operational Plan: From Handling to Disposal

A systematic workflow is essential to minimize exposure and ensure safety. The following step-by-step guide outlines the operational procedures for handling and disposing of this compound.

1. Preparation and Handling:

  • Ventilation: Always handle the compound in a well-ventilated area, such as a chemical fume hood, to minimize the inhalation of dust or vapors.[1][2]

  • Personal Protective Equipment (PPE): Before handling, ensure all required PPE is worn correctly.

  • Avoiding Dust Formation: Take care to avoid the formation of dust and aerosols during handling.[1][2]

  • Ignition Sources: Use non-sparking tools and prevent fire caused by electrostatic discharge.[1][2]

  • Storage: Store the chemical in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials.[1][2]

2. Accidental Release Measures:

  • Evacuation: In case of a spill, evacuate personnel to a safe area and stay upwind of the spill.[1][2]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains.[1][2]

  • Cleanup: Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[1][2] All sources of ignition should be removed.[1][2]

3. First Aid Procedures:

  • Inhalation: If inhaled, move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][2]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin with soap and plenty of water.[2]

  • Eye Contact: Rinse the eyes with pure water for at least 15 minutes and consult a doctor.[2]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[2]

4. Disposal Plan:

  • Waste Collection: Collect waste material and contaminated items in suitable, closed containers.

  • Disposal Method: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2] Adhere to all appropriate local and national laws and regulations for chemical disposal.[1][2]

  • Contaminated Packaging: Containers can be triple-rinsed and offered for recycling or reconditioning. Alternatively, they can be punctured to render them unusable and then disposed of in a sanitary landfill.[2]

Experimental Workflow Diagram

The following diagram illustrates the key decision points and procedural flow for the safe handling and disposal of this compound.

Workflow for Handling this compound start Start prep Preparation: - Don PPE - Ensure Ventilation start->prep handle Handling of Chemical prep->handle spill Accidental Spill? handle->spill spill_proc Spill Cleanup Procedure: - Evacuate & Ventilate - Contain & Collect spill->spill_proc Yes storage Store in a Cool, Dry, Well-Ventilated Area spill->storage No disposal Disposal of Waste spill_proc->disposal storage->disposal end End disposal->end

Caption: Procedural workflow for safe handling and disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-1H-imidazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-Methyl-1H-imidazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.